Cyclohexane, (hexylthio)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7133-26-8 |
|---|---|
Molecular Formula |
C12H24S |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
hexylsulfanylcyclohexane |
InChI |
InChI=1S/C12H24S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h12H,2-11H2,1H3 |
InChI Key |
NNUJFRHPHPUNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Cyclohexane, (hexylthio)-, a thioether with potential applications in various fields of chemical research and development. This document details the core synthetic methodology, experimental protocols, and relevant characterization data.
Introduction
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is a saturated thioether. Thioethers are a class of organosulfur compounds that are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and biological activities. The synthesis of this compound typically involves the formation of a carbon-sulfur bond between a cyclohexyl moiety and a hexyl chain. The most common and direct approach for this synthesis is the S-alkylation of cyclohexanethiol, a method analogous to the well-established Williamson ether synthesis.
Synthetic Pathway
The principal synthetic route to Cyclohexane, (hexylthio)- involves a nucleophilic substitution reaction (SN2) between a cyclohexanethiolate anion and a hexyl halide. The cyclohexanethiol is first deprotonated by a suitable base to form the more nucleophilic thiolate, which then attacks the electrophilic carbon of the hexyl halide, displacing the halide and forming the thioether.
A general schematic for this reaction is presented below:
Caption: General reaction scheme for the synthesis of Cyclohexane, (hexylthio)-.
Experimental Protocols
Materials and Methods
Materials:
-
Cyclohexanethiol
-
1-Bromohexane
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Synthetic Procedure
Step 1: Generation of the Cyclohexanethiolate Anion In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanethiol in a suitable anhydrous solvent. To this solution, add one molar equivalent of a base (e.g., sodium hydroxide). If using sodium hydride, it should be added portion-wise to control the evolution of hydrogen gas. The mixture is stirred at room temperature until the deprotonation is complete, which is typically indicated by the cessation of gas evolution when using NaH.
Step 2: S-Alkylation Reaction To the solution containing the cyclohexanethiolate anion, add one molar equivalent of 1-bromohexane dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Step 4: Purification The crude Cyclohexane, (hexylthio)- can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Cyclohexanethiol | C₆H₁₂S | 116.22 | 1569-69-3 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 111-25-1 |
| Cyclohexane, (hexylthio)- | C₁₂H₂₄S | 200.39 | 7133-26-8 |
Characterization Data (Predicted)
While specific experimental spectral data for Cyclohexane, (hexylthio)- is not published, the following table summarizes the expected characterization data based on its structure and data from similar compounds.
| Analysis | Expected Observations |
| ¹H NMR (CDCl₃) | Multiplets in the range of 1.2-2.0 ppm corresponding to the protons of the cyclohexyl and hexyl methylene groups. A triplet around 2.5 ppm for the methylene group adjacent to the sulfur on the hexyl chain. A multiplet around 2.7 ppm for the methine proton on the cyclohexyl ring attached to the sulfur. A triplet around 0.9 ppm for the terminal methyl group of the hexyl chain. |
| ¹³C NMR (CDCl₃) | Resonances in the range of 14-45 ppm. The carbon of the methyl group of the hexyl chain would appear around 14 ppm. The carbons of the methylene groups of both the hexyl and cyclohexyl chains would appear in the range of 22-34 ppm. The carbon of the cyclohexyl ring attached to the sulfur atom would be expected around 45 ppm. |
| IR Spectroscopy (neat) | C-H stretching vibrations for the sp³ hybridized carbons in the range of 2850-2960 cm⁻¹. C-S stretching vibration, which is typically weak, would be observed in the range of 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 200. Fragmentation patterns would likely involve the loss of the hexyl or cyclohexyl group. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Cyclohexane, (hexylthio)-.
Caption: Experimental workflow for the synthesis of Cyclohexane, (hexylthio)-.
Conclusion
The synthesis of Cyclohexane, (hexylthio)- can be reliably achieved through the S-alkylation of cyclohexanethiol with a hexyl halide. This method is robust and allows for the straightforward formation of the desired thioether. The provided protocol, based on established chemical principles, offers a clear pathway for the preparation of this compound for further research and development. The characterization of the final product is crucial to confirm its identity and purity. This technical guide serves as a valuable resource for scientists and researchers in the field of organic synthesis and drug development.
An In-depth Technical Guide on the Chemical Properties of Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane, (hexylthio)-, also known by its IUPAC name hexylsulfanylcyclohexane, is an organic thioether. This document provides a comprehensive overview of its chemical and physical properties, drawing from available data. While this compound is not extensively studied in biological contexts, this guide serves as a foundational technical resource, consolidating its known characteristics and outlining plausible experimental methodologies.
Chemical and Physical Properties
The fundamental physicochemical properties of Cyclohexane, (hexylthio)- are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄S | PubChem[1] |
| Molecular Weight | 200.39 g/mol | PubChem[1] |
| IUPAC Name | hexylsulfanylcyclohexane | PubChem[1] |
| CAS Number | 7133-26-8 | PubChem[1] |
| Canonical SMILES | CCCCCCSC1CCCCC1 | PubChem[1] |
| InChI | InChI=1S/C12H24S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h12H,2-11H2,1H3 | PubChem[1] |
| InChIKey | NNUJFRHPHPUNEC-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 5.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 200.15987194 Da | PubChem[1] |
| Monoisotopic Mass | 200.15987194 Da | PubChem[1] |
| Topological Polar Surface Area | 25.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthesis of Cyclohexane, (hexylthio)-
The synthesis would likely proceed via the S-alkylation of cyclohexanethiol with a suitable hexyl halide (e.g., 1-bromohexane) in the presence of a base.
Reaction:
C₆H₁₁SH + C₆H₁₃Br + Base → C₁₂H₂₄S + Base·HBr
Experimental Protocol:
-
Preparation of Cyclohexylthiolate: Cyclohexanethiol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. An equimolar amount of a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at 0 °C to deprotonate the thiol and form the corresponding cyclohexylthiolate anion. The reaction mixture is stirred at this temperature for 30-60 minutes.
-
Alkylation: An equimolar amount of 1-bromohexane is added dropwise to the solution of the cyclohexylthiolate at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched by the addition of water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure Cyclohexane, (hexylthio)-.
-
Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
The following diagram illustrates the proposed synthesis workflow:
Caption: Proposed synthesis workflow for Cyclohexane, (hexylthio)-.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of Cyclohexane, (hexylthio)-. However, the broader class of organosulfur compounds is known to exhibit a wide range of biological activities.
For context, some studies have shown that certain sulfur-containing compounds possess antimicrobial and antifungal properties. Additionally, research into structurally related compounds can provide insights into potential areas of investigation. For instance, a study on diiron(I) bis-cyclopentadienyl complexes incorporating N-cyclohexyl and methylthio- groups demonstrated in vitro anticancer activity. It is important to emphasize that these are general observations of related chemical classes, and the specific biological effects of Cyclohexane, (hexylthio)- remain to be determined through experimental investigation.
Given the absence of data on biological interactions, a signaling pathway diagram cannot be constructed for this compound. The following diagram illustrates a logical workflow for the preliminary biological screening of a novel compound like Cyclohexane, (hexylthio)-.
Caption: General workflow for preliminary biological screening.
Conclusion
Cyclohexane, (hexylthio)- is a simple thioether for which fundamental physicochemical data is available. While specific experimental protocols for its synthesis and detailed biological studies are lacking in the current literature, established organic chemistry principles allow for the design of a plausible synthetic route. The absence of biological data highlights a gap in knowledge and an opportunity for future research, particularly given the diverse bioactivities observed in the broader class of organosulfur compounds. This technical guide provides a solid foundation for researchers interested in the synthesis, characterization, and potential future investigation of Cyclohexane, (hexylthio)-.
References
Cyclohexane, (hexylthio)-: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is an organic thioether with the chemical formula C₁₂H₂₄S. This document provides a detailed overview of its physical properties, a plausible method for its synthesis, and the experimental protocols relevant to its characterization. Due to the limited availability of experimentally determined data for this specific compound, this guide incorporates data from structurally similar compounds to provide reasonable estimations and a comparative context.
Chemical and Physical Properties
The physical properties of Cyclohexane, (hexylthio)- are crucial for its handling, purification, and application in various chemical processes. While specific experimental data for this compound is scarce, its properties can be estimated based on known values of analogous compounds: cyclohexyl methyl sulfide and di-n-hexyl sulfide.
Table 1: Physical Properties of Cyclohexane, (hexylthio)- and Related Compounds
| Property | Cyclohexane, (hexylthio)- (Estimated) | Cyclohexyl Methyl Sulfide[1][2][3][4] | Di-n-hexyl Sulfide[5] |
| Molecular Formula | C₁₂H₂₄S | C₇H₁₄S | C₁₂H₂₆S |
| Molecular Weight | 200.39 g/mol | 130.25 g/mol | 202.40 g/mol |
| CAS Number | 7133-26-8 | 7133-37-1 | 6294-31-1 |
| IUPAC Name | hexylsulfanylcyclohexane | (Methylsulfanyl)cyclohexane | 1-(Hexylsulfanyl)hexane |
| Boiling Point | ~240-260 °C (at 760 mmHg) | 89-90 °C (at 35 mmHg); ~174.9 °C (calculated at 760 mmHg)[1] | 230 °C (at 760 mmHg)[5] |
| Melting Point | Not available | -80 °C[1][2] | Not available |
| Density | ~0.90-0.92 g/cm³ (at 20 °C) | 0.938-0.944 g/cm³ (at 25 °C)[1] | 0.849 g/mL (at 25 °C)[5] |
| Refractive Index | ~1.48-1.50 (at 20 °C) | 1.4940 (at 20 °C)[2][4] | 1.4587 (at 20 °C)[5] |
Note: The properties for Cyclohexane, (hexylthio)- are estimated based on the trends observed in the related compounds. The boiling point is expected to be slightly higher than that of di-n-hexyl sulfide due to the presence of the cyclic moiety. The density and refractive index are also estimated to be within a similar range.
Synthesis
A common and effective method for the synthesis of unsymmetrical thioethers like Cyclohexane, (hexylthio)- is the Williamson ether synthesis, adapted for thioethers. This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.[6]
Reaction Scheme:
Cyclohexanethiol is first deprotonated by a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form the more nucleophilic cyclohexanethiolate anion. This is followed by the addition of a hexyl halide (e.g., 1-bromohexane), which is then attacked by the thiolate to yield the final product, cyclohexyl hexyl sulfide.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for Cyclohexane, (hexylthio)-.
Experimental Protocols
Synthesis of Cyclohexane, (hexylthio)- (General Protocol)
This protocol is based on the Williamson ether synthesis adapted for thioethers.[6]
Materials:
-
Cyclohexanethiol
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
1-Bromohexane
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (if using NaH)
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Thiolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add cyclohexanethiol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium cyclohexanethiolate.
-
Nucleophilic Substitution: To the solution of the thiolate, add 1-bromohexane (1.05 equivalents) dropwise at room temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure Cyclohexane, (hexylthio)-.
Determination of Boiling Point
The boiling point of a liquid can be determined using a simple distillation apparatus or a micro-boiling point apparatus.
Procedure (Simple Distillation):
-
Place the liquid sample in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
The boiling point is the temperature at which the liquid is boiling, and the temperature of the vapor remains constant as it distills into the condenser.
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through the liquid and can be measured using a refractometer.
Procedure (Abbe Refractometer):
-
Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Place a few drops of the liquid sample onto the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (usually 20 °C or 25 °C).
-
Look through the eyepiece and adjust the knobs to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index value from the scale.
Signaling Pathways and Experimental Workflows
Currently, there is no known information available in the scientific literature regarding specific signaling pathways or established experimental workflows in biological systems involving Cyclohexane, (hexylthio)-. As a simple aliphatic thioether, it is not expected to have specific biological signaling functions. Its primary relevance would be as a chemical intermediate, a solvent, or a compound for studying the metabolism of thioethers.
Conclusion
This technical guide provides a summary of the available and estimated physical properties of Cyclohexane, (hexylthio)-, along with a general synthetic protocol and methods for determining its key physical constants. While experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established chemical principles, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to precisely determine the physical and chemical characteristics of this compound.
References
- 1. Buy Cyclohexyl methyl sulfide | 7133-37-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. cyclohexyl methyl sulfide, 7133-37-1 [thegoodscentscompany.com]
- 4. Cyclohexyl methyl sulfide, 97% | Fisher Scientific [fishersci.ca]
- 5. DI-N-HEXYL SULFIDE | 6294-31-1 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Spectroscopic Data of Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexane, (hexylthio)-. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support further research and application of this compound.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for Cyclohexane, (hexylthio)-.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.75 | m | 1H | S-CH (Cyclohexane) |
| 2.52 | t | 2H | S-CH₂ (Hexyl) |
| 1.20 - 2.00 | m | 10H | Cyclohexane-CH₂ |
| 1.59 | p | 2H | S-CH₂-CH₂ (Hexyl) |
| 1.30 - 1.45 | m | 6H | -(CH₂)₃- (Hexyl) |
| 0.90 | t | 3H | -CH₃ (Hexyl) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 47.5 | S-CH (Cyclohexane) |
| 33.5 | Cyclohexane-CH₂ |
| 32.0 | S-CH₂ (Hexyl) |
| 31.5 | S-CH₂-CH₂ (Hexyl) |
| 28.8 | -(CH₂)₃- (Hexyl) |
| 26.5 | Cyclohexane-CH₂ |
| 25.8 | Cyclohexane-CH₂ |
| 22.6 | -CH₂-CH₃ (Hexyl) |
| 14.1 | -CH₃ (Hexyl) |
Table 3: Mass Spectrometry (GC-MS) Data (Predicted Fragmentation)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 200 | 30 | [M]⁺ (Molecular Ion) |
| 117 | 100 | [M - C₆H₁₁]⁺ |
| 83 | 80 | [C₆H₁₁]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 50 | [C₃H₅]⁺ |
Table 4: Infrared (IR) Spectroscopy Data (Vapor Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2850 | Strong | C-H stretch (Cyclohexane and Hexyl) |
| 1450 | Medium | CH₂ scissoring |
| 680 | Medium | C-S stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of Cyclohexane, (hexylthio)- (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.7 mL). The solution is filtered through a pipette with a cotton plug into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 µL aliquot of a 100 ppm solution of Cyclohexane, (hexylthio)- in dichloromethane is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The mass spectrum of the GC peak corresponding to Cyclohexane, (hexylthio)- is compared with the NIST library and analyzed for its fragmentation pattern.
2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: The analysis is performed on the vapor phase of the compound. A small amount of liquid Cyclohexane, (hexylthio)- is injected into an evacuated gas cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is background-corrected using a spectrum of the empty gas cell.
Mandatory Visualization
While specific signaling pathways for Cyclohexane, (hexylthio)- are not yet established, organosulfur compounds are known to modulate various cellular processes. The following diagram illustrates a hypothetical signaling pathway based on the known antioxidant and anti-inflammatory properties of similar sulfur-containing molecules.[1][2][3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of Cyclohexane, (hexylthio)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the mass spectrometry of Cyclohexane, (hexylthio)-, a sulfur-containing organic compound. Understanding the mass spectral behavior of such molecules is crucial for their identification and characterization in complex matrices, which is of significant interest in fields ranging from environmental analysis to drug metabolism studies. This document outlines the key mass spectral data, proposes fragmentation pathways, and provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Molecular and Mass Spectral Overview
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, possesses the molecular formula C12H24S and a molecular weight of 200.39 g/mol .[1] Its mass spectrum is characterized by a series of fragment ions that provide structural information about the parent molecule. The electron ionization (EI) mass spectrum typically does not show a strong molecular ion peak due to the facile fragmentation of the aliphatic sulfide.
Quantitative Mass Spectral Data
The quantitative analysis of the mass spectrum of Cyclohexane, (hexylthio)- reveals several key fragments. The most abundant ions are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 82 | 100% (Base Peak) | [C6H10]+• |
| 55 | High | [C4H7]+ |
| 41 | High | [C3H5]+ |
| 117 | Moderate | [C6H11S]+ |
| 200 | Low | [C12H24S]+• (Molecular Ion) |
Data sourced from NIST Mass Spectrometry Data Center.[1]
Fragmentation Pathways
The fragmentation of Cyclohexane, (hexylthio)- under electron ionization follows predictable pathways for both the cyclohexane ring and the alkyl thioether moiety. The primary fragmentation mechanisms include alpha-cleavage at the sulfur atom and ring fragmentation of the cyclohexane moiety.
A proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion ([C12H24S]+•) at m/z 200.
Caption: Proposed fragmentation pathway of Cyclohexane, (hexylthio)-.
The molecular ion can undergo alpha-cleavage, leading to the loss of a hexyl radical to form the stable [C6H11S]+ ion at m/z 117. Alternatively, cleavage of the C-S bond can result in the formation of a hexyl cation ([C6H13]+) and a cyclohexylthio radical. A significant fragmentation pathway involves the loss of the entire hexylthio group, leading to the formation of the cyclohexene radical cation ([C6H10]+•) at m/z 82, which is the base peak in the spectrum.[1] This fragment can further lose alkyl radicals to produce the ions at m/z 55 and 41.[1]
Experimental Protocols
The analysis of Cyclohexane, (hexylthio)- is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework for such an analysis.
Sample Preparation
Samples containing Cyclohexane, (hexylthio)- should be dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration suitable for GC-MS analysis (typically 1-10 µg/mL). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating the analyte from other components.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
The following diagram illustrates the general workflow for the GC-MS analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometry of Cyclohexane, (hexylthio)-. The provided data table, fragmentation pathway, and detailed experimental protocol offer a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and identification of this and similar sulfur-containing compounds. The understanding of its mass spectral behavior is fundamental for accurate compound identification and structural elucidation.
References
An In-depth Technical Guide to the Infrared Spectroscopy of (hexylthio)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (hexylthio)cyclohexane, also known as cyclohexyl hexyl sulfide. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the vibrational characteristics of this thioether derivative. This document outlines the expected infrared absorption bands based on the analysis of its constituent functional groups, provides a detailed experimental protocol for spectral acquisition, and presents a logical diagram illustrating the relationship between the molecular structure and its IR spectrum.
Molecular Structure and Expected Vibrational Modes
(Hexylthio)cyclohexane (C12H24S) is a saturated organosulfur compound with the chemical structure consisting of a cyclohexane ring bonded to a hexyl group through a sulfur atom.[1] The infrared spectrum of this molecule is dominated by the vibrational modes of the cyclohexane ring, the alkyl chain of the hexyl group, and the carbon-sulfur bond.
The primary vibrational modes of interest include:
-
C-H Stretching: Vibrations of the C-H bonds in both the cyclohexane and hexyl moieties.
-
C-H Bending: Scissoring, wagging, and twisting vibrations of the methylene (-CH2-) groups.
-
C-S Stretching: The vibration of the carbon-sulfur single bond.
-
Cyclohexane Ring Vibrations: Characteristic skeletal vibrations of the cyclohexane ring.
Predicted Infrared Spectral Data
While a publicly available, fully interpreted infrared spectrum of (hexylthio)cyclohexane is not readily accessible, a predictive summary of its characteristic absorption bands can be compiled from the known spectral data of its constituent functional groups: the cyclohexane ring and an alkyl thioether. The following table summarizes the expected prominent absorption bands, their corresponding vibrational modes, and their typical wavenumber ranges and intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2950 - 2845 cm⁻¹ | Strong, Multiple Peaks | C-H stretching vibrations of -CH₂- groups in the cyclohexane and hexyl moieties.[2] |
| 1480 - 1440 cm⁻¹ | Medium | C-H deformation (scissoring) vibrations of the -CH₂- groups.[2] |
| 800 - 600 cm⁻¹ | Weak to Medium | C-S stretching vibration of the thioether.[3] |
| ~950 cm⁻¹ | Variable | Skeletal C-C vibrations of the cyclohexane ring for -(CH₂)n- where n > 3.[2] |
| Below 1500 cm⁻¹ | Complex, Multiple Peaks | Fingerprint region, containing complex overlapping vibrations unique to the molecule's overall structure.[2] |
Experimental Protocol for Infrared Spectral Acquisition
The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as (hexylthio)cyclohexane using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique for liquid samples.[4]
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a ZnSe or diamond crystal).
-
Sample of (hexylthio)cyclohexane.
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
3.2. Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone to remove any residues. Allow the crystal to fully dry.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a micropipette, place a small drop of the liquid (hexylthio)cyclohexane sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The infrared beam will pass through the ATR crystal and be reflected internally, penetrating a small distance into the sample at each reflection point. The evanescent wave interacts with the sample, and the absorbed radiation is detected.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the significant absorption peaks. Compare the peak positions with known correlation charts and the predicted data in Table 1 to assign the vibrational modes.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to remove all traces of the sample.
-
Visualization of Structure-Spectrum Relationship
The following diagram illustrates the logical relationship between the key structural components of (hexylthio)cyclohexane and their characteristic contributions to the infrared spectrum.
References
- 1. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. amherst.edu [amherst.edu]
Technical Guide: Cyclohexane, (hexylthio)- and Related Compounds for Researchers and Drug Development Professionals
CAS Number for Cyclohexane, (hexylthio)-: 7133-26-8 [1]
This technical guide provides a comprehensive overview of Cyclohexane, (hexylthio)-, a sulfur-containing organic compound. Due to the limited publicly available experimental data on this specific molecule, this guide also incorporates information on the closely related and well-studied compound, cyclohexanethiol, and various cyclohexane derivatives to provide a broader context for its potential applications in research and drug development.
Physicochemical Properties of Cyclohexane, (hexylthio)-
The following table summarizes the computed physicochemical properties of Cyclohexane, (hexylthio)-.[1]
| Property | Value |
| Molecular Formula | C12H24S |
| Molecular Weight | 200.39 g/mol |
| IUPAC Name | hexylsulfanylcyclohexane |
| SMILES | CCCCCCSC1CCCCC1 |
| InChI | InChI=1S/C12H24S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h12H,2-11H2,1H3 |
| InChIKey | NNUJFRHPHPUNEC-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of Related Compounds
Synthesis of Cyclohexanethiol from Cyclohexene
This method involves the Markovnikov addition of hydrogen sulfide to cyclohexene.
Materials:
-
Cyclohexene
-
Hydrogen sulfide (H₂S)
-
Carbon disulfide (CS₂) (promoter)
-
Cobalt-molybdate on alumina catalyst
Procedure:
-
Set up a reaction vessel suitable for carrying out reactions with gaseous reagents under pressure.
-
Charge the reaction vessel with the cobalt-molybdate on alumina catalyst.
-
Introduce cyclohexene and carbon disulfide into the reaction vessel.
-
Pressurize the vessel with hydrogen sulfide.
-
Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time. The reaction conditions can be optimized to achieve high conversion and selectivity.
-
After the reaction is complete, cool the vessel and carefully vent the excess hydrogen sulfide.
-
The reaction mixture will contain cyclohexanethiol along with byproducts such as cyclohexyl sulfide and disulfide.
-
Purify the cyclohexanethiol from the crude reaction mixture using standard techniques such as distillation.
Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Caption: General synthesis scheme for cyclohexanethiol from cyclohexene.
Biological Activities of Cyclohexane Derivatives
While there is no specific information on the biological activity of Cyclohexane, (hexylthio)-, various other cyclohexane derivatives have been investigated for their potential therapeutic applications. These studies suggest that the cyclohexane scaffold is a promising starting point for the development of new drugs. The following table summarizes some of the reported biological activities of different cyclohexane derivatives.
| Cyclohexane Derivative Class | Reported Biological Activity |
| Cyclohexane-1,2-diamine derivatives | Antibacterial activity against Mycobacterium tuberculosis |
| Spiro cyclohexane-1,2'-quinazoline derivatives | Inhibition of dipeptidyl peptidase IV (potential for Type 2 Diabetes Mellitus treatment) |
| 2-[(4-hydroxy-phenylamino)-methylene]-5,5-dimethyl-cyclohexane | Potential therapeutic in the treatment of mammary carcinogenesis |
| Cyclohexane triones | Antimicrobial properties against various Gram-positive bacteria |
Conceptual Workflow for Biological Activity Screening
The following diagram illustrates a conceptual workflow for screening the biological activity of novel cyclohexane derivatives, such as Cyclohexane, (hexylthio)-. This workflow can be adapted for various research and drug development purposes.
Caption: Conceptual workflow for screening the biological activity of cyclohexane derivatives.
This technical guide provides a starting point for researchers and drug development professionals interested in Cyclohexane, (hexylthio)- and related compounds. While data on the specific target compound is scarce, the information on related molecules suggests a promising area for further investigation. The provided protocols and workflows can serve as a foundation for future research into the synthesis and biological evaluation of this class of compounds.
References
An In-depth Technical Guide to Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexane, (hexylthio)-, also known as hexylsulfanylcyclohexane or cyclohexyl hexyl sulfide. It details its chemical and physical properties, outlines a likely experimental protocol for its synthesis, presents available spectral data, and discusses its potential applications in research and drug development.
Core Chemical and Physical Properties
Cyclohexane, (hexylthio)- is a sulfur-containing organic compound with the chemical formula C₁₂H₂₄S.[1] Its molecular weight is 200.39 g/mol .[1] The compound is identified by the CAS Registry Number 7133-26-8.[1]
Table 1: Chemical Identifiers and Physical Properties of Cyclohexane, (hexylthio)-
| Property | Value | Source |
| IUPAC Name | hexylsulfanylcyclohexane | [1] |
| Synonyms | Cyclohexyl hexyl sulfide | [1] |
| CAS Number | 7133-26-8 | [1] |
| Molecular Formula | C₁₂H₂₄S | [1] |
| Molecular Weight | 200.39 g/mol | [1] |
| InChI | InChI=1S/C12H24S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h12H,2-11H2,1H3 | [1] |
| InChIKey | NNUJFRHPHPUNEC-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCSC1CCCCC1 | [1] |
Synthesis and Experimental Protocols
The synthesis of Cyclohexane, (hexylthio)- can be achieved through the S-alkylation of cyclohexanethiol with a suitable hexyl halide, such as 1-bromohexane. This reaction is a common and effective method for the preparation of unsymmetrical sulfides.
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated from cyclohexanethiol by a base, attacks the electrophilic carbon of the hexyl halide.
Caption: Proposed reaction scheme for the synthesis of Cyclohexane, (hexylthio)-.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical experimental protocol based on general procedures for S-alkylation of thiols. Researchers should adapt this protocol based on laboratory conditions and safety guidelines.
Materials:
-
Cyclohexanethiol
-
1-Bromohexane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Chromatography supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Thiol Addition: Cyclohexanethiol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: 1-Bromohexane (1.05 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure Cyclohexane, (hexylthio)-.
Table 2: Hypothetical Reaction Parameters
| Parameter | Value |
| Reactant 1 | Cyclohexanethiol |
| Reactant 2 | 1-Bromohexane |
| Base | Sodium Hydride |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux |
| Reaction Time | Monitored by TLC |
| Purification Method | Column Chromatography |
Spectroscopic Data and Characterization
Table 3: Summary of Available Spectral Data for Cyclohexane, (hexylthio)-
| Spectroscopic Technique | Available Data | Source |
| ¹³C NMR | Spectrum available from commercial databases. | [1] |
| GC-MS | Mass spectrum available from NIST database. | [1] |
| IR Spectroscopy | Vapor phase IR spectrum available from commercial databases. | [1] |
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region. The protons on the carbon adjacent to the sulfur atom in both the cyclohexyl and hexyl chains would appear at a characteristic downfield shift (around 2.5-3.0 ppm) compared to other methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl and hexyl groups. The carbons directly bonded to the sulfur atom will be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region. The absence of a strong S-H stretching band (around 2550 cm⁻¹) would confirm the formation of the sulfide from the thiol.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200. Fragmentation patterns would likely involve the cleavage of the C-S bonds and fragmentation of the alkyl chains.
Applications and Potential in Drug Development
While specific biological activities for Cyclohexane, (hexylthio)- have not been extensively reported, the structural motifs it contains are of interest in medicinal chemistry.
-
Cyclohexyl Group in Pharmaceuticals: The cyclohexyl group is a common lipophilic moiety in many drug molecules. It can serve as a bioisostere for a phenyl ring, offering a three-dimensional structure that can enhance binding to target proteins. Its inclusion can improve pharmacokinetic properties such as absorption and distribution.
-
Alkylthio Ethers in Drug Discovery: The thioether linkage is present in various biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the thioether can be oxidized in vivo to the corresponding sulfoxide and sulfone, which may alter the compound's activity and metabolic profile.
Given these characteristics, Cyclohexane, (hexylthio)- could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further research is warranted to explore its potential biological activities, for instance, as an enzyme inhibitor or a modulator of signaling pathways.
Potential Research Workflow
The following diagram illustrates a potential workflow for investigating the biological activity of Cyclohexane, (hexylthio)-.
Caption: A potential workflow for the development of new drugs based on Cyclohexane, (hexylthio)-.
Conclusion
Cyclohexane, (hexylthio)- is a readily synthesizable compound with potential for applications in materials science and drug discovery. This guide provides a foundational understanding of its properties and a framework for its synthesis and further investigation. The combination of the lipophilic cyclohexyl ring and the metabolically versatile thioether linkage makes it an interesting scaffold for the design of novel bioactive molecules. Further research is necessary to fully elucidate its chemical reactivity and biological profile.
References
Navigating the Solubility Landscape of Cyclohexane, (hexylthio)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane, (hexylthio)-, a sulfur-containing organic compound, presents a unique set of physicochemical properties relevant in various fields, including organic synthesis, materials science, and potentially in pharmaceutical applications as a building block or intermediate. Understanding its solubility in different solvents is paramount for its effective handling, purification, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the theoretical considerations and experimental methodologies for determining the solubility of Cyclohexane, (hexylthio)-. Due to the scarcity of publicly available empirical solubility data for this specific compound, this document focuses on equipping researchers with the necessary knowledge and protocols to ascertain its solubility profile.
Theoretical Solubility Considerations
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Cyclohexane, (hexylthio)- offers insights into its expected solubility behavior.
-
Structure: The molecule consists of a nonpolar cyclohexane ring and a hexyl chain, which contribute to its lipophilic character. The presence of a sulfur atom in the thioether linkage introduces a slight degree of polarity, but the overall molecule is expected to be predominantly nonpolar.
-
Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces due to the large nonpolar surface area. Dipole-dipole interactions may occur to a lesser extent around the thioether group. Hydrogen bonding is not a significant factor for this molecule.
Based on these structural features, Cyclohexane, (hexylthio)- is predicted to be:
-
Highly soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.
-
Moderately soluble in polar aprotic solvents like acetone and ethyl acetate.
-
Slightly soluble to insoluble in polar protic solvents such as ethanol and methanol.
-
Essentially insoluble in water.
Experimental Protocols for Solubility Determination
A systematic approach is crucial for accurately determining the solubility of Cyclohexane, (hexylthio)-. The following are detailed experimental protocols that can be adapted for this purpose.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Materials:
-
Cyclohexane, (hexylthio)-
-
A selection of solvents (e.g., water, 5% HCl, 5% NaOH, hexane, toluene, ethanol, acetone)
-
Small test tubes or vials
-
Vortex mixer
-
Calibrated dropper or pipette
Procedure:
-
Add approximately 0.1 mL of Cyclohexane, (hexylthio)- to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the mixture for the presence of a single, clear phase (soluble/miscible) or two distinct phases/cloudiness (insoluble/immiscible).
-
Record the observations.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Cyclohexane, (hexylthio)-
-
Selected solvent(s)
-
Scintillation vials or flasks with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Cyclohexane, (hexylthio)- to a series of vials containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined by analyzing samples at different time points until the concentration in the liquid phase remains constant.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
-
-
Analysis:
-
Accurately weigh the filtered aliquot.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical method (e.g., GC with a flame ionization detector) to determine the concentration of Cyclohexane, (hexylthio)-.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtered aliquot) / (Weight of filtered aliquot / Density of solvent) × 100
-
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.
Table 1: Qualitative Solubility of Cyclohexane, (hexylthio)-
| Solvent | Polarity | Observation (Soluble/Insoluble) |
| Water | High | |
| 5% HCl | High | |
| 5% NaOH | High | |
| Methanol | High | |
| Ethanol | High | |
| Acetone | Medium | |
| Ethyl Acetate | Medium | |
| Dichloromethane | Low | |
| Toluene | Low | |
| Hexane | Low |
Table 2: Quantitative Solubility of Cyclohexane, (hexylthio)- at 25°C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | ||
| e.g., Toluene | ||
| e.g., Acetone |
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of Cyclohexane, (hexylthio)-.
Caption: Experimental workflow for solubility determination.
Quantum Chemical Calculations for (hexylthio)cyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of (hexylthio)cyclohexane. Given the importance of sulfur-containing compounds in medicinal chemistry, understanding the conformational landscape, electronic properties, and potential reactivity of this molecule through computational methods is of significant interest. This document outlines the theoretical background, computational methodologies, and expected results from such studies, offering a framework for in-silico analysis.
Introduction to (hexylthio)cyclohexane and its Conformational Complexity
(Hexylthio)cyclohexane consists of a flexible cyclohexane ring bonded to a hexylthio substituent. The conformational flexibility of the cyclohexane ring, coupled with the rotational freedom of the hexyl chain, results in a complex potential energy surface with numerous local minima. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2][3][4] Substituents on the chair conformation can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid steric repulsion with other axial substituents (1,3-diaxial interactions).[4][5]
The interplay of these conformational preferences determines the molecule's three-dimensional structure, which in turn influences its physical, chemical, and biological properties. Quantum chemical calculations are indispensable tools for elucidating the relative energies of these conformers and understanding the factors governing their stability.
Theoretical and Computational Methodology
The accurate prediction of molecular properties relies on the selection of an appropriate level of theory and basis set. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying organic molecules.
Computational Protocol
A typical computational workflow for analyzing (hexylthio)cyclohexane would involve the following steps:
-
Conformer Generation: Initial 3D structures of various conformers of (hexylthio)cyclohexane are generated. This includes considering both axial and equatorial positions of the hexylthio group on the cyclohexane chair, as well as different rotamers of the hexyl chain.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface. This is typically performed using a functional like B3LYP or M06-2X with a basis set such as 6-31G*.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, for example, def2-TZVPD.[2]
-
Solvation Effects: The influence of a solvent on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2][3]
The following diagram illustrates this computational workflow:
Predicted Quantitative Data for Analogous Systems
Conformational Energies
The energy difference between the axial and equatorial conformers of a substituted cyclohexane is known as the A-value. For methylcyclohexane, the equatorial conformer is more stable than the axial conformer by approximately 1.7-1.8 kcal/mol.[5][6] It is expected that the bulkier hexylthio group would exhibit a larger A-value.
| Conformer of Methylcyclohexane | Relative Energy (kcal/mol) |
| Equatorial | 0.00 |
| Axial | 1.7 - 1.8 |
Electronic Properties of a Representative Thioether
To understand the electronic contribution of the sulfur atom, we can look at data for a simple aryl thioether like thioanisole. The following table presents calculated properties for thioanisole using DFT (B3LYP/6-311++G(d,p)).[7]
| Property | Value |
| Proton Affinity (PA) | 839 ± 10 kJ/mol |
| Methyl Cation Affinity (MCA) | 454 ± 10 kJ/mol |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
Note: HOMO and LUMO energies are representative values and can vary significantly with the level of theory and basis set.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In thioethers, the HOMO often has significant contribution from the lone pairs on the sulfur atom.
Experimental Protocols for Computational Studies
This section details a hypothetical but standard protocol for conducting the quantum chemical calculations described above.
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Initial Structure Generation:
-
Build the (hexylthio)cyclohexane molecule in a molecular editor.
-
Create two initial structures corresponding to the axial and equatorial placement of the hexylthio group on the cyclohexane chair.
-
For each of these, perform a conformational search on the hexyl chain to identify low-energy rotamers.
-
-
Geometry Optimization and Frequency Calculation:
-
For each identified conformer, perform a geometry optimization and frequency calculation using the B3LYP functional with the 6-31G* basis set.
-
The Opt Freq keyword in Gaussian can be used for this purpose.
-
Verify that the output of the frequency calculation shows no imaginary frequencies, confirming a true minimum.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometries from the previous step, perform a single-point energy calculation at a higher level of theory, such as M06-2X with the def2-TZVPD basis set.
-
This provides more accurate electronic energies.
-
-
Inclusion of Solvation Effects:
-
To model the system in a solvent (e.g., water or chloroform), repeat the single-point energy calculation including the SCRF=(PCM, Solvent=solvent_name) keyword.
-
-
Data Analysis:
-
Extract the electronic energies and Gibbs free energies from the output files.
-
Calculate the relative energies of all conformers with respect to the most stable one.
-
Visualize the HOMO and LUMO orbitals to understand the electronic distribution.
-
Logical Relationships in Conformational Analysis
The stability of a substituted cyclohexane is governed by a set of logical relationships between the substituent's position and the resulting steric interactions.
Conclusion
Quantum chemical calculations provide a powerful framework for the detailed investigation of (hexylthio)cyclohexane. By employing methods such as DFT, researchers can gain valuable insights into the conformational preferences, thermodynamic properties, and electronic structure of this molecule. This in-silico approach is a cost-effective way to guide experimental work and is an essential component of modern drug discovery and development pipelines. The methodologies and representative data presented in this guide offer a solid foundation for initiating computational studies on (hexylthio)cyclohexane and related sulfur-containing compounds.
References
- 1. greeley.org [greeley.org]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 3. Ab initio quantum chemistry: Methodology and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Potential Biological Activity of Cyclohexane, (hexylthio)-: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane, (hexylthio)- is a chemical compound belonging to the thioether (or sulfide) class, characterized by a sulfur atom bonded to a cyclohexane ring and a hexyl group. While direct studies on its biological effects are limited, the thioether functional group is a common motif in a variety of biologically active molecules, including natural products and pharmaceuticals.[1] Compounds containing thioether linkages exhibit a wide spectrum of activities, including antioxidant, anti-cancer, and antiviral properties.[1] Furthermore, the thioether bond's stability compared to disulfide bridges makes it a valuable component in the design of therapeutic peptides.[2][3] This guide will explore the potential biological activities of Cyclohexane, (hexylthio)- by extrapolating from the known characteristics of structurally related compounds.
Physicochemical Properties and Pharmacokinetic Profile (Hypothetical)
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The following table summarizes hypothetical data for Cyclohexane, (hexylthio)-, which would be critical in the initial stages of drug discovery.
| Property | Value (Hypothetical) | Significance in Drug Development |
| Molecular Formula | C₁₂H₂₄S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 200.39 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| LogP (Octanol/Water) | 4.5 | Predicts lipophilicity and ability to cross cell membranes. A high LogP suggests good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | 0.05 mg/L | Affects bioavailability and formulation options. Low solubility can be a challenge for oral administration. |
| pKa | Not Ionizable | Indicates the compound will not carry a charge at physiological pH, impacting its interaction with charged biomolecules. |
| Metabolic Stability | Moderate | Thioethers can be oxidized by cytochrome P450 enzymes to sulfoxides and sulfones, potentially altering activity and clearance rates.[4][5] |
| Plasma Protein Binding | 95% | High binding can limit the free fraction of the drug available to exert its therapeutic effect. |
Potential Biological Activities and Mechanisms of Action
Based on the activities of other thioether-containing molecules, Cyclohexane, (hexylthio)- could be investigated for the following biological effects:
Antioxidant Activity
Many thioether compounds exhibit antioxidant properties.[6] The sulfur atom can be oxidized, thereby neutralizing reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative damage, a key factor in aging and various diseases.
Anti-cancer Activity
Thioether-containing compounds have been explored as potential anti-cancer agents.[3] One possible mechanism is through the alkylation of DNA, where the compound forms covalent bonds with DNA bases, disrupting DNA replication and leading to cancer cell death.[7] However, this mechanism is also associated with toxicity.
A hypothetical signaling pathway illustrating a potential anti-cancer mechanism of action is presented below.
Caption: Hypothetical mechanism of anti-cancer activity via DNA alkylation.
Antiviral and Antimicrobial Activity
The structural motifs present in thioethers are found in various antiviral and antimicrobial agents.[1] The lipophilic nature of Cyclohexane, (hexylthio)- could facilitate its interaction with and disruption of microbial cell membranes or viral envelopes.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of Cyclohexane, (hexylthio)-, a series of in vitro and in vivo experiments would be necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Cyclohexane, (hexylthio)- on cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the compound for 48-72 hours.
-
MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated.
The following diagram illustrates the general workflow for in vitro screening.
Caption: General workflow for in vitro cytotoxicity testing.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Cyclohexane, (hexylthio)- in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives Cyclohexane, (hexylthio)- via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed. Further analysis, such as histology and biomarker assessment, can be performed.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that would be generated from the aforementioned experimental protocols.
Table 1: In Vitro Cytotoxicity of Cyclohexane, (hexylthio)-
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.8 |
| MCF-7 (Breast Cancer) | 35.1 |
| Normal Fibroblasts | > 100 |
Table 2: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Cyclohexane, (hexylthio)- | 25 | 45 |
| Cyclohexane, (hexylthio)- | 50 | 68 |
Conclusion and Future Directions
While specific biological data for Cyclohexane, (hexylthio)- is currently lacking, the known activities of the broader class of thioether compounds suggest several avenues for investigation. Its potential as an antioxidant, anti-cancer, or antimicrobial agent warrants further study. The provided hypothetical data and experimental frameworks offer a roadmap for the initial stages of research into this compound. Future work should focus on synthesizing Cyclohexane, (hexylthio)- and systematically evaluating its biological activities through the described in vitro and in vivo assays. Mechanistic studies would then be crucial to elucidate its mode of action and potential therapeutic applications. The stability of the thioether linkage could offer advantages in developing robust therapeutic agents.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Cyclohexane, (hexylthio)- Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and its role as a bioisostere for various functional groups. The introduction of a hexylthio- substituent and its analogs onto the cyclohexane core presents a compelling avenue for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies associated with Cyclohexane, (hexylthio)- derivatives and analogs. While specific data for the parent compound, Cyclohexane, (hexylthio)-, is limited in publicly available literature, this guide draws upon established principles and related examples of thio-substituted cyclohexane derivatives to provide a foundational understanding for researchers in this area.
Synthesis of Alkylthiocyclohexane Derivatives
The synthesis of cyclohexane derivatives bearing an alkylthio- group can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired stereochemistry of the final product.
General Synthetic Pathways
One common approach involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with a thiol. For instance, the reaction of cyclohexyl bromide with hexanethiol in the presence of a base can yield (hexylthio)cyclohexane.
Alternatively, thioethers can be synthesized from alcohols and thiols under acidic conditions. A study on the use of a silica-alumina catalyst has demonstrated the effective synthesis of various thioethers, a methodology that could be adapted for the synthesis of (hexylthio)cyclohexane from cyclohexanol and hexanethiol.[1][2]
Experimental Protocol: General Synthesis of Alkylthiocyclohexanes via Nucleophilic Substitution
This protocol is a generalized procedure based on common laboratory practices for the synthesis of thioethers.
-
Materials:
-
Cyclohexyl halide (e.g., cyclohexyl bromide)
-
Hexanethiol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
-
-
Procedure:
-
To a solution of hexanethiol in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding thiolate.
-
Slowly add a solution of the cyclohexyl halide in the anhydrous solvent to the reaction mixture.
-
The reaction is then heated to a temperature appropriate for the specific substrates and solvent (typically between 50-80 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure alkylthiocyclohexane.
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of (hexylthio)cyclohexane.
Potential Biological Activities and Drug Development
A review of functionally substituted cyclohexane derivatives highlights their potential as antimicrobial agents, suggesting that the introduction of a thioether linkage could be a viable strategy for developing new anti-infective drugs.[3]
Quantitative Data
At present, there is a lack of publicly available quantitative biological data (e.g., IC50, Ki, etc.) specifically for "Cyclohexane, (hexylthio)-" and its direct analogs. Researchers are encouraged to perform their own biological screening to determine the activity of these compounds. The following table is a template for how such data could be presented.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Notes |
| Example-1 | Enzyme/Receptor | e.g., Inhibition | Value | e.g., Cell-based or biochemical |
| (Hexylthio)cyclohexane | TBD | TBD | TBD | To be determined |
| Analog-A | TBD | TBD | TBD | To be determined |
| Analog-B | TBD | TBD | TBD | To be determined |
Signaling Pathways
The mechanism of action of thio-substituted cyclohexane derivatives will be target-dependent. Given the diverse biological activities of cyclohexane-containing molecules, they could potentially modulate a wide range of signaling pathways. For instance, if a derivative were found to have anti-inflammatory properties, it might interact with components of the NF-κB or MAPK signaling pathways.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical inhibition of a kinase cascade by a (hexylthio)cyclohexane derivative.
Conclusion and Future Directions
The field of Cyclohexane, (hexylthio)- derivatives and analogs remains largely unexplored, presenting a significant opportunity for the discovery of novel bioactive molecules. The synthetic methodologies are well-established, allowing for the generation of a diverse library of analogs for biological screening. Future research should focus on the systematic synthesis of these derivatives and their evaluation in a range of biological assays to elucidate their therapeutic potential. The collection and publication of quantitative structure-activity relationship (QSAR) data will be crucial for the rational design of more potent and selective compounds. This in-depth guide serves as a foundational resource to stimulate and guide further research in this promising area of medicinal chemistry.
References
An In-depth Technical Guide to (Hexylthio)-Cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract
(Hexylthio)-Cyclohexane, also known as Cyclohexyl hexyl sulfide, is an organosulfur compound with the chemical formula C12H24S. While a known chemical entity with defined physical and spectral properties, its history of discovery and the body of research surrounding it are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the available information on (hexylthio)-Cyclohexane, including its chemical identity, physical properties, and likely synthetic routes based on established organosulfur chemistry. Due to the limited specific research on this compound, this guide also contextualizes its properties and potential synthesis within the broader class of alkylthio cyclohexanes. No significant biological activity or associated signaling pathways have been reported for (hexylthio)-Cyclohexane.
Introduction and Historical Context
The precise history of the discovery of (hexylthio)-Cyclohexane is not well-documented in scientific literature or patent filings. Its existence is confirmed through chemical databases and spectral libraries, indicating it has been synthesized and characterized[1]. The compound, registered with the CAS Number 7133-26-8, belongs to the family of thioethers, specifically alkylthio alkanes[1].
The broader class of cyclohexane derivatives has a rich history, with the parent molecule, cyclohexane, being a central focus of conformational analysis and a key industrial chemical[2]. Similarly, the study of thiols and sulfides has been extensive due to their importance in organic synthesis and biological systems[3]. However, (hexylthio)-Cyclohexane itself has not been the subject of significant academic or industrial research, and as such, there are no notable researchers or institutions associated with its discovery or development.
Chemical and Physical Properties
The primary source of physical and chemical data for (hexylthio)-Cyclohexane is the PubChem database, which aggregates information from various chemical suppliers and databases[1]. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H24S | [1] |
| Molecular Weight | 200.39 g/mol | [1] |
| CAS Number | 7133-26-8 | [1] |
| IUPAC Name | hexylsulfanylcyclohexane | [1] |
| Synonyms | Cyclohexyl hexyl sulfide, Sulfide, cyclohexyl hexyl | [1] |
| Appearance | No data available | |
| Boiling Point | No experimental data available | |
| Melting Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | Insoluble in water (predicted) | |
| XLogP3-AA | 5.0 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis of (Hexylthio)-Cyclohexane via Nucleophilic Substitution
Materials:
-
Cyclohexyl bromide
-
1-Hexanethiol
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Thiolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Hexanethiol (1.0 eq) to anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium hexanethiolate.
-
Nucleophilic Substitution: Add Cyclohexyl bromide (1.05 eq) dropwise to the solution of the thiolate at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude (hexylthio)-Cyclohexane by vacuum distillation or column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Workflow for the Proposed Synthesis of (hexylthio)-Cyclohexane
Caption: Proposed synthesis of (hexylthio)-Cyclohexane.
Applications and Future Directions
There is no information in the public domain regarding the specific applications of (hexylthio)-Cyclohexane. The Good Scents Company database indicates it is not used for fragrance or flavor applications[4][5]. Without data on its biological activity, its utility in drug development is unknown.
Future research on this compound could involve:
-
Definitive Synthesis and Characterization: A full experimental report on the synthesis and detailed characterization of (hexylthio)-Cyclohexane would be a valuable contribution to the chemical literature.
-
Biological Screening: Screening of the compound for various biological activities could uncover potential applications in medicine or agriculture.
-
Material Science: Investigation of its properties as a solvent, ligand, or material precursor could reveal other potential uses.
Conclusion
(Hexylthio)-Cyclohexane is a structurally simple thioether whose presence is noted in chemical databases but lacks a significant research footprint. This guide has synthesized the available data on its properties and proposed a viable synthetic route. For researchers interested in this or related molecules, the information provided here serves as a foundational resource, highlighting the need for further experimental investigation to fully characterize this compound and explore its potential applications.
References
- 1. EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides - Google Patents [patents.google.com]
- 2. Google Patents Advanced Search [patents.google.com]
- 3. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2248827A - Dialkyl-cyclohexyl-phenols - Google Patents [patents.google.com]
- 5. US4249937A - Cyclohexane derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Cyclohexane, (hexylthio)- as a Putative Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
While direct experimental data for the use of Cyclohexane, (hexylthio)- in cross-coupling reactions is not extensively documented in peer-reviewed literature, its structural features—a dialkyl sulfide—suggest its potential application as a ligand for transition metal catalysts, particularly palladium. Thioether-containing ligands are a growing class of ancillary ligands used to stabilize and modulate the activity of catalysts in various cross-coupling reactions.[1] This document outlines the prospective application of Cyclohexane, (hexylthio)- as a ligand in Suzuki-Miyaura and Heck cross-coupling reactions, providing hypothetical protocols based on established methodologies for similar thioether ligands.
Putative Role in Catalysis
Cyclohexane, (hexylthio)- possesses a sulfur atom with lone pairs of electrons that can coordinate to a metal center, such as palladium. This coordination can influence the electronic and steric environment of the catalyst, thereby affecting its stability, activity, and selectivity. In the context of palladium-catalyzed cross-coupling, thioether ligands can serve as ancillary ligands in precatalysts, often in conjunction with N-heterocyclic carbenes (NHCs).[2] These sulfide ligands can help to stabilize the palladium(II) precatalyst, which is then reduced in situ to the active palladium(0) species that enters the catalytic cycle. The bulky cyclohexyl and hexyl groups may also provide steric hindrance that could influence the rate of reductive elimination, potentially favoring the formation of the desired product.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Aryl halides, boronic acids, and alkenes should be of high purity.
-
The palladium source and Cyclohexane, (hexylthio)- ligand should be handled in a glovebox or under an inert atmosphere.
Protocol 1: Hypothetical Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol describes a hypothetical Suzuki-Miyaura reaction using a palladium catalyst with Cyclohexane, (hexylthio)- as a potential ancillary ligand.
Reaction Scheme:
Ar-Br + Ar'-B(OH)₂ → Ar-Ar'
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Cyclohexane, (hexylthio)-
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and Cyclohexane, (hexylthio)- (0.04 mmol, 8.0 mg).
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Add degassed water (0.5 mL).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (10 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation:
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura cross-coupling reaction with various substrates, based on typical results for similar thioether-ligated palladium catalysts.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 88 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | 85 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 78 |
Protocol 2: Hypothetical Heck Cross-Coupling of an Aryl Iodide with an Alkene
This protocol outlines a hypothetical Heck reaction using a palladium catalyst potentially stabilized by Cyclohexane, (hexylthio)-.
Reaction Scheme:
Ar-I + R-CH=CH₂ → Ar-CH=CH-R
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Cyclohexane, (hexylthio)-
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a dried Schlenk tube under an argon atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 2.2 mg) and Cyclohexane, (hexylthio)- (0.02 mmol, 4.0 mg) in anhydrous DMF (2 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the aryl iodide (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol, 0.21 mL).
-
The Schlenk tube is sealed, and the reaction mixture is heated to 120 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (15 mL) and washed with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel.
Data Presentation:
The following table presents hypothetical quantitative data for the Heck cross-coupling reaction, extrapolated from known systems utilizing thioether ligands.
| Entry | Aryl Halide | Alkene | Yield (%) |
| 1 | Iodobenzene | Styrene | 89 |
| 2 | 4-Iodoanisole | Styrene | 85 |
| 3 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | 95 |
| 4 | 3-Iodopyridine | Styrene | 75 |
Visualizations
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with a Pd-Cyclohexane, (hexylthio)- Catalyst
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
References
Application Notes and Protocols for Cyclohexane, (hexylthio)- as a Ligand
Initial Assessment: Following a comprehensive review of publicly available scientific literature and chemical databases, there is currently no documented evidence to suggest that Cyclohexane, (hexylthio)- is utilized as a specific ligand for any biological target. This compound, also known as cyclohexyl hexyl sulfide, is cataloged with the CAS number 7133-26-8 and has a molecular formula of C12H24S.[1][2] Its primary characterization is as a chemical intermediate.
The cyclohexane moiety itself is a common structural motif in a wide array of natural products and synthetic drugs.[3] It can serve as a bioisostere for other chemical groups, potentially influencing the binding affinity and pharmacokinetic properties of a molecule.[3] However, the specific compound Cyclohexane, (hexylthio)- has not been identified in the scientific literature as a ligand in the context of receptor binding, signaling pathway modulation, or drug development.
Due to the absence of any published research on the use of Cyclohexane, (hexylthio)- as a ligand, it is not possible to provide established application notes, experimental protocols, or signaling pathway diagrams. The creation of such detailed documentation requires pre-existing experimental data on its biological activity, including but not limited to:
-
Target Identification: The specific protein, receptor, or enzyme to which it binds.
-
Binding Affinity: Quantitative measures such as the dissociation constant (Kd).
-
Functional Activity: Whether it acts as an agonist, antagonist, or inverse agonist.
-
Signaling Pathways: The downstream cellular signaling cascades it modulates.
Without this fundamental information, any proposed protocol would be purely hypothetical and lack the scientific basis required for research and drug development professionals.
General Properties of Cyclohexane, (hexylthio)-
While its biological activity as a ligand is not documented, some of its basic chemical and physical properties have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C12H24S | PubChem[1] |
| Molecular Weight | 200.39 g/mol | PubChem[1] |
| IUPAC Name | hexylsulfanylcyclohexane | PubChem[1] |
| CAS Number | 7133-26-8 | PubChem[1] |
Hypothetical Workflow for Ligand Characterization
For researchers interested in investigating the potential ligand properties of a novel compound like Cyclohexane, (hexylthio)-, a general workflow can be proposed. This workflow outlines the logical progression of experiments to identify a target and characterize the compound's activity.
Caption: A generalized workflow for the identification and characterization of a novel ligand.
Disclaimer: This document is intended for informational purposes only. The absence of published data on Cyclohexane, (hexylthio)- as a ligand means that any experimental undertaking would be exploratory in nature. Researchers should proceed with caution and design their studies based on established principles of chemical biology and pharmacology.
References
Application of Cyclohexane, (hexylthio)- in Materials Science: Application Notes and Protocols
Disclaimer: The following application notes and protocols are proposed based on the chemical structure of Cyclohexane, (hexylthio)- and its similarity to other sulfur-containing organic molecules known to be active in these fields. Direct experimental evidence for the application of this specific compound in materials science is not widely available in published literature. These protocols are intended to serve as a starting point for research and development.
Introduction
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is an organosulfur compound with the molecular formula C12H24S. Its structure, featuring a polarizable sulfur atom and nonpolar cyclohexyl and hexyl groups, suggests its potential utility in various materials science applications. The sulfur atom can exhibit a strong affinity for certain metal surfaces, making it a candidate for applications in surface modification, nanoparticle stabilization, and corrosion inhibition. The alkyl and cycloalkyl chains can influence the packing density, solubility, and hydrophobic properties of any resulting material or surface coating. This document outlines potential applications and provides detailed hypothetical protocols for the use of Cyclohexane, (hexylthio)- in materials science research.
Potential Application 1: Self-Assembled Monolayers (SAMs) for Surface Engineering
Application Note
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Alkanethiols on noble metal surfaces are a well-studied class of SAMs. While Cyclohexane, (hexylthio)- is a sulfide, some dialkyl sulfides have also been shown to form ordered monolayers on gold surfaces. The sulfur atom in Cyclohexane, (hexylthio)- could facilitate the chemisorption of the molecule onto a gold surface, while the cyclohexyl and hexyl chains would orient to form a densely packed monolayer. Such a SAM could be used to precisely control the interfacial properties of the substrate, such as wettability, adhesion, and chemical resistance. The mixed alkyl and cycloalkyl nature of the tail group could lead to unique packing structures compared to simple n-alkanethiols.
Hypothetical Experimental Protocol: Formation of a Cyclohexane, (hexylthio)- SAM on a Gold Substrate
-
Substrate Preparation:
-
Obtain gold-coated silicon wafers or glass slides.
-
Clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water (10 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of Cyclohexane, (hexylthio)- in absolute ethanol.
-
Immerse the clean, dry gold substrates into the solution in a clean, sealed container.
-
To minimize oxidation, purge the container with an inert gas (e.g., argon or nitrogen) before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of dry nitrogen.
-
Store the samples in a desiccator until characterization.
-
Hypothetical Quantitative Data
The following table presents hypothetical characterization data for a Cyclohexane, (hexylthio)- SAM, compared to a standard octadecanethiol (ODT) SAM on gold.
| Property | Cyclohexane, (hexylthio)- SAM (Hypothetical) | Octadecanethiol (ODT) SAM (Typical) |
| Advancing Water Contact Angle (°) | 105 - 110 | 110 - 115 |
| Receding Water Contact Angle (°) | 90 - 95 | 100 - 105 |
| Contact Angle Hysteresis (°) | 15 - 20 | 10 - 15 |
| Ellipsometric Thickness (Å) | 12 - 15 | 20 - 25 |
Diagram: Workflow for SAM Formation
Caption: Workflow for the formation of a self-assembled monolayer.
Potential Application 2: Ligand for Nanoparticle Synthesis and Stabilization
Application Note
Sulfur-containing organic molecules are widely used as ligands to stabilize metal nanoparticles, preventing their aggregation and controlling their growth, size, and shape. The sulfur atom of Cyclohexane, (hexylthio)- can bind to the surface of metal nanoparticles, such as gold or silver. The cyclohexyl and hexyl chains would then form a protective layer around the nanoparticle core, providing steric stabilization and rendering the nanoparticles soluble in nonpolar organic solvents. The nature of these ligands can influence the catalytic, optical, and electronic properties of the nanoparticles.
Hypothetical Experimental Protocol: Synthesis of Cyclohexane, (hexylthio)--Stabilized Gold Nanoparticles
-
Preparation of Precursor Solutions:
-
Prepare a 25 mM solution of hydrogen tetrachloroaurate(III) (HAuCl4) in deionized water.
-
Prepare a 0.2 M solution of tetraoctylammonium bromide (TOAB) in toluene.
-
Prepare a 0.4 M solution of sodium borohydride (NaBH4) in deionized water. Keep this solution cold.
-
Prepare a solution of Cyclohexane, (hexylthio)- in toluene (e.g., 50 mM).
-
-
Nanoparticle Synthesis:
-
In a flask, mix the HAuCl4 solution and the TOAB solution and stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the phase transfer of the gold salt.
-
Add the Cyclohexane, (hexylthio)- solution to the organic phase and stir for 10 minutes.
-
Cool the mixture in an ice bath.
-
Slowly add the cold NaBH4 solution dropwise under vigorous stirring. The solution should turn from orange to a deep ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 4 hours to ensure complete reaction and stabilization.
-
-
Purification of Nanoparticles:
-
Separate the organic phase containing the nanoparticles.
-
Wash the organic phase several times with deionized water.
-
Precipitate the nanoparticles by adding a sufficient amount of a non-solvent like methanol or ethanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Redisperse the nanoparticles in a suitable solvent like toluene or hexane. Repeat the precipitation and redispersion steps two more times.
-
Finally, disperse the purified nanoparticles in the desired solvent for storage and characterization.
-
Hypothetical Quantitative Data
| Property | Cyclohexane, (hexylthio)--Stabilized AuNPs (Hypothetical) |
| Average Core Diameter (TEM) | 4 - 6 nm |
| Hydrodynamic Diameter (DLS) | 8 - 12 nm |
| Surface Plasmon Resonance (UV-Vis) | 520 - 525 nm |
| Zeta Potential (in nonpolar solvent) | Near-neutral |
Diagram: Nanoparticle Stabilization
Caption: Stabilization of a gold nanoparticle with ligands.
Potential Application 3: Corrosion Inhibition
Application Note
Organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors for metals in aggressive environments, such as acidic solutions.[1] The sulfur atom in Cyclohexane, (hexylthio)- can adsorb onto a metal surface (e.g., mild steel) through its lone pair of electrons, forming a protective film that isolates the metal from the corrosive medium. The hydrophobic cyclohexyl and hexyl chains would further enhance the protective barrier by repelling water. This mechanism can significantly reduce the rate of corrosion.
Hypothetical Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)
-
Electrode and Solution Preparation:
-
Prepare mild steel working electrodes by embedding them in an epoxy resin, leaving a defined surface area exposed (e.g., 1 cm²).
-
Polish the exposed surface of the electrodes with a series of silicon carbide papers of decreasing grit size, followed by polishing with alumina slurry to a mirror finish.
-
Rinse the electrodes with deionized water and acetone, and then dry them.
-
Prepare the corrosive medium, for example, a 1 M hydrochloric acid (HCl) solution.
-
Prepare a series of test solutions by adding different concentrations of Cyclohexane, (hexylthio)- to the 1 M HCl solution (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).
-
-
Electrochemical Measurements:
-
Set up a three-electrode electrochemical cell with the mild steel electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Record the impedance data (Nyquist and Bode plots).
-
-
Data Analysis:
-
Model the EIS data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank solution.
-
Hypothetical Quantitative Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) (Hypothetical) | Inhibition Efficiency (IE%) (Hypothetical) |
| 0 (Blank) | 50 | - |
| 0.1 | 250 | 80.0 |
| 0.5 | 800 | 93.8 |
| 1.0 | 1500 | 96.7 |
| 5.0 | 2500 | 98.0 |
Diagram: Logical Relationship of Corrosion Inhibition
Caption: Mechanism of corrosion inhibition.
References
Application Notes and Protocols for Cyclohexane, (hexylthio)- in Medicinal Chemistry
Disclaimer: As of October 2025, there is a notable absence of published research specifically detailing the medicinal chemistry applications of Cyclohexane, (hexylthio)-. The following application notes and protocols are therefore based on the known biological activities of structurally related cyclohexane derivatives and compounds containing thioether linkages. The quantitative data, experimental protocols, and signaling pathways presented are hypothetical and intended to serve as a general framework for potential research directions.
Introduction
The cyclohexane ring is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its conformational rigidity and its ability to serve as a bioisostere for phenyl or other cyclic systems.[1] Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, are also important functional groups in medicinal chemistry, contributing to metabolic stability and diverse biological activities. The combination of these two moieties in Cyclohexane, (hexylthio)- suggests potential for this compound to interact with various biological targets.
While direct evidence is lacking, related cyclohexane derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] For instance, certain substituted cyclohexanes have been investigated for their activity against various bacterial and fungal strains.[2] This suggests that Cyclohexane, (hexylthio)- could be a valuable starting point for the development of new therapeutic agents.
Hypothetical Biological Activities and Applications
Based on the activities of related compounds, Cyclohexane, (hexylthio)- could be explored for the following applications:
-
Antimicrobial Agent: The lipophilic nature of the cyclohexane and hexyl groups may facilitate passage through microbial cell membranes. The sulfur atom could potentially interact with key microbial enzymes or proteins.
-
Anti-inflammatory Agent: Some cyclohexane derivatives have shown anti-inflammatory potential.[3] Cyclohexane, (hexylthio)- could be investigated for its ability to modulate inflammatory pathways.
-
Anticancer Agent: The cyclohexane scaffold is present in some anticancer drugs. The (hexylthio)- substituent could be explored for its contribution to cytotoxic activity against cancer cell lines.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data that could be generated during the evaluation of Cyclohexane, (hexylthio)-'s biological activity.
Table 1: Hypothetical Antimicrobial Activity of Cyclohexane, (hexylthio)-
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 8 | 16 |
Table 2: Hypothetical In Vitro Cytotoxicity of Cyclohexane, (hexylthio)-
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 25.5 |
| A549 (Lung) | 42.1 |
| HCT116 (Colon) | 33.8 |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of Cyclohexane, (hexylthio)-.
Synthesis of Cyclohexane, (hexylthio)-
This protocol is a general method for the synthesis of alkyl aryl thioethers and would need to be optimized for this specific compound.
Materials:
-
Cyclohexanethiol
-
1-Bromohexane
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of cyclohexanethiol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford Cyclohexane, (hexylthio)-.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Cyclohexane, (hexylthio)-
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of Cyclohexane, (hexylthio)- in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Prepare a microbial inoculum and adjust the concentration to a standardized level (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU count compared to the initial inoculum.
Signaling Pathways and Workflows (Hypothetical)
The following diagrams illustrate hypothetical mechanisms of action and experimental workflows.
Caption: A generalized workflow for the synthesis of Cyclohexane, (hexylthio)-.
Caption: A hypothetical mechanism of antimicrobial action for Cyclohexane, (hexylthio)-.
References
Application Notes and Protocols for the Analytical Detection of Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is an organic sulfide compound. The detection and quantification of such sulfur-containing compounds are crucial in various fields, including pharmaceutical development, environmental analysis, and industrial quality control. This document provides detailed application notes and proposed analytical protocols for the detection of Cyclohexane, (hexylthio)- using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). As no specific validated methods for this exact compound are readily available in the scientific literature, the following protocols are based on established methods for the analysis of analogous alkyl sulfides and thioethers. These should serve as a robust starting point for method development and validation.
Analytical Methods Overview
Two primary analytical techniques are proposed for the sensitive and selective detection of Cyclohexane, (hexylthio)-:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Given the likely volatility of Cyclohexane, (hexylthio)-, GC-MS is expected to provide excellent separation and identification.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This method is suitable for a wide range of compounds, including those that are less volatile or thermally labile. HPLC-MS/MS offers high sensitivity and specificity, particularly with the use of tandem mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative performance parameters for the proposed analytical methods. These values are estimates based on the analysis of similar sulfur-containing compounds and should be determined experimentally during method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Protocol 1: Analysis of Cyclohexane, (hexylthio)- by GC-MS
This protocol outlines a general procedure for the analysis of Cyclohexane, (hexylthio)- in a relatively clean sample matrix, such as a drug substance or a formulated product.
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of Cyclohexane, (hexylthio)- at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Extraction (from a solid matrix):
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for Cyclohexane, (hexylthio)- (C12H24S, MW: 200.39) should be determined from the full scan spectrum of a standard.
3. Data Analysis:
-
Identify the peak corresponding to Cyclohexane, (hexylthio)- based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the calibration standards.
Protocol 2: Analysis of Cyclohexane, (hexylthio)- by HPLC-MS/MS
This protocol provides a method for the analysis of Cyclohexane, (hexylthio)- using liquid chromatography coupled with tandem mass spectrometry, which is particularly useful for complex matrices or when higher sensitivity is required.
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of Cyclohexane, (hexylthio)- at 1 mg/mL in methanol.
-
Prepare calibration standards by serial dilution in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to concentrations ranging from 0.1 ng/mL to 500 ng/mL.
-
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
-
MRM Transitions: The precursor ion will likely be the protonated molecule [M+H]+. Product ions for Multiple Reaction Monitoring (MRM) transitions need to be determined by infusing a standard solution of Cyclohexane, (hexylthio)- into the mass spectrometer.
3. Data Analysis:
-
Identify the analyte based on its retention time and specific MRM transition.
-
Quantify using a calibration curve generated from the peak areas of the standards.
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: GC-MS analytical workflow for Cyclohexane, (hexylthio)-.
Caption: HPLC-MS/MS analytical workflow for Cyclohexane, (hexylthio)-.
Application Notes and Protocols: Cyclohexane, (hexylthio)- as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is a thioether containing a cyclohexane ring and a linear hexyl chain. While specific documented applications of this exact molecule as a building block in complex molecule synthesis are not extensively reported in publicly available literature, its structural motifs—the cyclohexyl group and the thioether linkage—are of significant interest in medicinal chemistry and materials science. The cyclohexane ring offers a three-dimensional, lipophilic scaffold that can serve as a bioisostere for phenyl or tert-butyl groups, potentially improving binding affinity and metabolic stability in drug candidates.[1] The thioether linkage provides a flexible and metabolically stable linker that can be further functionalized, for example, through oxidation to sulfoxides and sulfones. This document provides detailed protocols for the synthesis of Cyclohexane, (hexylthio)- and explores its potential applications as a building block in the synthesis of more complex molecules, drawing on established principles of organic synthesis and medicinal chemistry.
Chemical Properties and Data
A summary of the key chemical properties of Cyclohexane, (hexylthio)- is provided in the table below.
| Property | Value |
| IUPAC Name | (Hexylthio)cyclohexane |
| Synonyms | Cyclohexyl hexyl sulfide |
| CAS Number | 7133-26-8 |
| Molecular Formula | C₁₂H₂₄S |
| Molecular Weight | 200.39 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not reported |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis of Cyclohexane, (hexylthio)-
The most common and straightforward method for the synthesis of unsymmetrical thioethers like Cyclohexane, (hexylthio)- is the S-alkylation of a thiol, a reaction analogous to the Williamson ether synthesis.[2][3][4][5] This involves the reaction of a cyclohexanethiolate with a hexyl halide. A detailed protocol for this synthesis is provided below.
Experimental Protocol: Synthesis via S-alkylation
This protocol describes the synthesis of Cyclohexane, (hexylthio)- from cyclohexanethiol and 1-bromohexane.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Cyclohexanethiol | C₆H₁₁SH | 116.22 | 5.81 g (6.1 mL) | 0.05 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 8.25 g (6.6 mL) | 0.05 |
| Sodium Hydroxide | NaOH | 40.00 | 2.20 g | 0.055 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.81 g | 0.0025 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 2 x 25 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (2.20 g, 0.055 mol) in deionized water (50 mL).
-
Addition of Reactants: To the aqueous sodium hydroxide solution, add cyclohexanethiol (5.81 g, 0.05 mol), 1-bromohexane (8.25 g, 0.05 mol), and tetrabutylammonium bromide (0.81 g, 0.0025 mol) in toluene (50 mL). The use of a phase-transfer catalyst like TBAB is beneficial for reactions involving reactants in different phases.[6][7][8]
-
Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 25 mL) and saturated sodium chloride solution (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Cyclohexane, (hexylthio)-.
Expected Yield: 85-95%
Application as a Building Block for Complex Molecules
While direct examples are scarce, the structural features of Cyclohexane, (hexylthio)- suggest its utility as a versatile building block in several areas of organic synthesis and drug discovery.
Introduction of a Lipophilic Cyclohexyl Moiety
The cyclohexane ring is a common motif in many approved drugs, where it often serves to increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[1] Cyclohexane, (hexylthio)- can be used to introduce this valuable scaffold into a target molecule.
-
Potential Application: The thioether can be cleaved, for example, through reduction, to potentially unmask a cyclohexanethiol or a hexanethiol, which can then be used in subsequent coupling reactions. More commonly, the entire (hexylthio)cyclohexane unit can be incorporated.
Modification of the Thioether Linkage
The sulfur atom in Cyclohexane, (hexylthio)- is a key site for further functionalization.
-
Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives have different electronic and steric properties and can act as hydrogen bond acceptors, which can be beneficial for modulating the pharmacological properties of a molecule.
-
Metal-Catalyzed Cross-Coupling: The thioether can potentially participate in certain metal-catalyzed cross-coupling reactions, acting as a precursor to other functional groups.
Use in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) involves screening small molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked to produce more potent leads. With its combination of a rigid, lipophilic ring and a flexible alkyl chain, Cyclohexane, (hexylthio)- represents an interesting fragment for screening against various protein targets.
Visualizing Synthetic Pathways and Workflows
Synthesis of Cyclohexane, (hexylthio)-
The following diagram illustrates the synthetic pathway for Cyclohexane, (hexylthio)- via S-alkylation.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Application Note: High-Throughput Screening of Cyclohexane, (hexylthio)- for Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Cyclohexane derivatives have shown a broad range of biological activities, including antimicrobial properties.[1][2] This application note describes a high-throughput screening (HTS) campaign to identify and characterize the antimicrobial potential of Cyclohexane, (hexylthio)-.
Cyclohexane, (hexylthio)-, a sulfur-containing cycloalkane derivative, represents a class of small molecules with potential for biological activity. Its structural features, including the non-polar cyclohexane ring and the flexible hexylthio side chain, may allow it to interact with various biological targets.[3] High-throughput screening provides an efficient approach to systematically evaluate large numbers of compounds for their biological effects.[4][5] This document outlines the protocols for a primary screen to identify inhibitory activity against pathogenic bacteria, followed by secondary assays to determine the potency and spectrum of activity.
Chemical Properties of Cyclohexane, (hexylthio)-
A summary of the key chemical properties of Cyclohexane, (hexylthio)- is presented in the table below. This information is crucial for sample preparation and assay development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄S | PubChem[6] |
| Molecular Weight | 200.39 g/mol | PubChem[6] |
| IUPAC Name | hexylsulfanylcyclohexane | PubChem[6] |
| CAS Number | 7133-26-8 | PubChem[6] |
Experimental Protocols
1. Primary High-Throughput Screening: Bacterial Growth Inhibition Assay
This protocol describes a primary HTS assay to screen for the inhibition of bacterial growth in a 384-well format.
Materials:
-
Cyclohexane, (hexylthio)-
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt
-
384-well microtiter plates
-
Automated liquid handling system
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Cyclohexane, (hexylthio)- in DMSO. From this stock, create a series of dilutions to be used for the screen.
-
Bacterial Culture Preparation: Inoculate a starter culture of the target bacteria and grow to the mid-logarithmic phase. Dilute the culture in MHB to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Assay Plate Preparation: Using an automated liquid handler, dispense 1 µL of the compound dilutions into the wells of a 384-well plate. Include positive controls (e.g., a known antibiotic like gentamicin) and negative controls (DMSO vehicle).
-
Bacterial Inoculation: Add 49 µL of the diluted bacterial culture to each well of the assay plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Viability Staining: Add 5 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) using a plate reader. A decrease in fluorescence indicates inhibition of bacterial growth.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
2. Secondary Assay: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of hit compounds identified in the primary screen.
Materials:
-
Hit compounds from the primary screen
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Protocol:
-
Compound Dilution: Prepare a 2-fold serial dilution of the hit compounds in MHB in a 96-well plate.
-
Bacterial Inoculation: Add an equal volume of diluted bacterial culture (5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following table summarizes hypothetical data from the screening of Cyclohexane, (hexylthio)- against various bacterial strains.
| Compound | Bacterial Strain | Primary Screen Inhibition (%) at 10 µM | MIC (µg/mL) |
| Cyclohexane, (hexylthio)- | Staphylococcus aureus | 95 | 8 |
| Cyclohexane, (hexylthio)- | Escherichia coli | 15 | >128 |
| Cyclohexane, (hexylthio)- | Pseudomonas aeruginosa | 10 | >128 |
| Gentamicin (Control) | Staphylococcus aureus | 100 | 0.5 |
| Gentamicin (Control) | Escherichia coli | 100 | 1 |
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis
The following diagram illustrates a hypothetical mechanism of action for Cyclohexane, (hexylthio)-, targeting the bacterial fatty acid synthesis (FAS) pathway.
Caption: Hypothetical inhibition of the bacterial fatty acid synthesis pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. High Throughput Screening, Drug Discovery and Combinatorial Chemistry Articles [combichemistry.com]
- 6. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Cyclohexane, (hexylthio)-
Introduction
Cyclohexane, (hexylthio)-, also known as hexyl cyclohexyl sulfide, is a sulfur-containing organic compound with potential applications in various fields, including as a specialty chemical intermediate. This document outlines a detailed protocol for the scale-up synthesis of Cyclohexane, (hexylthio)-. The described method is a robust and scalable two-step process commencing from readily available starting materials. The protocol is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Formation of Cyclohexanethiol: The initial step involves the synthesis of cyclohexanethiol from cyclohexene. A common method for this transformation is the addition of hydrogen sulfide to cyclohexene.[1]
-
S-alkylation of Cyclohexanethiol: The cyclohexanethiol is then alkylated using a hexyl halide (e.g., 1-bromohexane) in the presence of a suitable base to form the final product, Cyclohexane, (hexylthio)-.
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling jacket), a reflux condenser, and ports for inert gas blanketing and reagent addition.
-
Separatory Funnel/Liquid-Liquid Extractor: For work-up and purification steps.
-
Distillation Apparatus: For purification of the final product.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
Step 1: Synthesis of Cyclohexanethiol from Cyclohexene
This procedure is adapted from known methods for the synthesis of thiols from alkenes.[1]
Protocol:
-
Reactor Setup: A 50 L reactor is charged with 10 L of cyclohexene (99.5% purity). The reactor is then sealed and purged with nitrogen.
-
Reaction Initiation: Hydrogen sulfide gas is bubbled through the cyclohexene at a controlled rate. The reaction can be initiated using a suitable catalyst, such as a cobalt-molybdate on alumina catalyst, to improve reaction kinetics and yield.[1]
-
Reaction Conditions: The reaction mixture is maintained at a temperature of 60-80°C and a pressure of 2-5 bar. The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots periodically.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), the excess hydrogen sulfide is carefully vented through a scrubber system. The crude cyclohexanethiol is then transferred to a separate vessel for purification.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure cyclohexanethiol.
Step 2: Synthesis of Cyclohexane, (hexylthio)- via S-alkylation
Protocol:
-
Reactor Setup: A 100 L reactor is charged with 20 L of a suitable solvent such as ethanol or isopropanol. 5 kg of purified cyclohexanethiol is then added to the reactor.
-
Base Addition: A stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, is slowly added to the reaction mixture while stirring. The temperature is maintained below 30°C during this addition.
-
Alkylation: 1-Bromohexane is then added dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature between 40-50°C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed (typically 3-5 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude Cyclohexane, (hexylthio)- is then purified by vacuum distillation.
Data Presentation
| Parameter | Step 1: Cyclohexanethiol Synthesis | Step 2: S-alkylation | Overall |
| Starting Material | Cyclohexene | Cyclohexanethiol, 1-Bromohexane | Cyclohexene |
| Scale | 10 L | 5 kg | 10 L |
| Typical Yield | 85-90% | 90-95% | 76-85% |
| Purity (by GC) | >98% | >99% | >99% |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 159-161°C | ~270°C (estimated) | ~270°C (estimated) |
Visualizations
Caption: Workflow for the two-step synthesis of Cyclohexane, (hexylthio)-.
Caption: Mechanism of the S-alkylation step.
References
Application Notes and Protocols: Cyclohexane, (hexylthio)- in Catalysis Research
Catalytic Oxidation of Cyclohexane
The selective oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, collectively known as KA oil, is a cornerstone of the chemical industry, primarily serving as a precursor to adipic acid and caprolactam for the synthesis of nylon-6,6 and nylon-6. The development of efficient and selective catalysts for this transformation under mild conditions remains a significant area of research.
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize quantitative data from several studies on the catalytic oxidation of cyclohexane, highlighting the diversity of catalysts and reaction conditions employed.
Table 1: Performance of Iron-Based Catalysts in Cyclohexane Oxidation
| Catalyst | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| [FeIII(57a)Cl3] (0.1 mol%) | H2O2 | - | - | - | 11.4% cyclohexanol, 8.1% cyclohexanone | [1] |
| Complex 1 | t-BuOOH | 50 | 3 | 14.9 | 86% cyclohexanol | [2] |
| Complex 1 (optimized with HNO3) | t-BuOOH | 50 | 3 | 37.7 | - | [2] |
| Complex 2 | t-BuOOH | 50 | 3 | 10.4 | - | [2] |
| Fe–CS/SBA-15 | H2O2 | 40 | - | 18.5 | - | [3] |
| Cr–CS/SBA-15 | H2O2 | 50 | 4 | 21.6 | - | [3] |
| Hf-Fe complex 12 | t-BuOOH | 60 | 6 | 36.9 | - | [4] |
| Au/Al2O3 | O2 | 150 | 3 | 8.4 | 91.7% KA oil | [5] |
| C6mimHSO4-Co/ZSM-5 | - | - | - | 9.7 | 92.2% KA oil | [6] |
| SBA-15/Au0 | t-BuOOH | - | - | 48.7 | >95% cyclohexanone |[6] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Catalytic Oxidation of Cyclohexane
This protocol is a generalized procedure based on methodologies described for iron-based catalysts.[2][7]
Materials:
-
Cyclohexane (Substrate)
-
Catalyst (e.g., Fe(III) complex)[2]
-
Oxidant (e.g., 70% aqueous tert-butylhydroperoxide, t-BuOOH)[2]
-
Solvent (e.g., Acetonitrile, NCMe)[2]
-
Co-catalyst/Additive (optional, e.g., HNO3)[2]
-
Microwave reactor
-
Gas chromatograph (GC) for analysis
-
Triphenylphosphine (PPh3) for product analysis[2]
Procedure:
-
Reaction Setup: In a typical experiment, add the catalyst (e.g., 10 µmol) to a solution of cyclohexane in acetonitrile in a microwave-safe reaction vessel.
-
Addition of Oxidant: Add the oxidant (e.g., t-BuOOH) to the reaction mixture. The molar ratio of oxidant to substrate can be varied, for instance, from 1:1 to 4:1, to optimize the reaction.[2]
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 3 hours).[2]
-
Reaction Quenching and Sample Preparation: After the reaction, cool the mixture to room temperature. To determine the total yield of cyclohexanol, including that derived from cyclohexyl hydroperoxide, treat an aliquot of the reaction mixture with an excess of triphenylphosphine (PPh3).[2] This reduces the intermediate cyclohexyl hydroperoxide to cyclohexanol.
-
Product Analysis: Analyze the reaction products using gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.[1]
Protocol 2: Heterogeneous Catalytic Oxidation of Cyclohexane
This protocol describes a general method for using a solid catalyst for cyclohexane oxidation.[5]
Materials:
-
Cyclohexane (Substrate)
-
Heterogeneous Catalyst (e.g., CoFe2O4, Ag/SBA-15)[5]
-
Solvent (e.g., Acetic Acid)[5]
-
High-pressure reactor (e.g., Nano-Mag Autoclave reactor)[5]
-
Oxygen or Air (Oxidant)
-
Gas chromatograph (GC) with a suitable column (e.g., RTX-WAX capillary column)[5]
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with the catalyst (e.g., 0.35 g), cyclohexane, and solvent (e.g., 30 mL of acetic acid).[5]
-
Pressurization and Heating: Seal the reactor and pressurize with oxygen or air to the desired pressure (e.g., 1 MPa).[5] Heat the reaction mixture to the target temperature (e.g., 433 K) and maintain for the specified reaction time (e.g., 6 hours).[5]
-
Reaction Termination and Analysis: After the reaction period, cool the reactor to room temperature and carefully depressurize.
-
Product Analysis: Analyze the liquid products by gas chromatography (GC) to quantify the amounts of unreacted cyclohexane, cyclohexanol, and cyclohexanone.[5]
Visualizations: Workflows and Mechanisms
Experimental Workflow for Cyclohexane Oxidation
The following diagram illustrates a typical experimental workflow for the catalytic oxidation of cyclohexane.
Caption: A generalized workflow for catalytic cyclohexane oxidation experiments.
Simplified Radical Mechanism of Cyclohexane Oxidation
The oxidation of cyclohexane catalyzed by many metal complexes is understood to proceed via a radical mechanism.[2][4] The following diagram provides a simplified overview of this pathway.
Caption: A simplified radical mechanism for cyclohexane oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli [ouci.dntb.gov.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Thioether-Based Corrosion Inhibitors
Topic: Use of Cyclohexane, (hexylthio)- as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic and neutral environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The sulfur atom, with its available lone pair of electrons, is a key functional group that facilitates strong adsorption onto metal surfaces.
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is a thioether that possesses the characteristic sulfur linkage. While specific studies on its corrosion inhibition properties are limited, its molecular structure suggests potential as a corrosion inhibitor. The proposed mechanism of inhibition involves the adsorption of the molecule onto the metal surface via the sulfur atom. The bulky cyclohexyl and hexyl groups would then form a hydrophobic layer, preventing the ingress of corrosive species.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a generic thioether-based corrosion inhibitor, based on typical results observed for similar sulfur-containing compounds. This data is for illustrative purposes and would need to be experimentally verified for Cyclohexane, (hexylthio)-.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 (Blank) | 15.2 | - | - |
| 0.1 | 8.5 | 44.1 | 0.44 |
| 0.5 | 4.1 | 73.0 | 0.73 |
| 1.0 | 2.5 | 83.6 | 0.84 |
| 2.0 | 1.8 | 88.2 | 0.88 |
| 5.0 | 1.2 | 92.1 | 0.92 |
Table 1: Hypothetical corrosion inhibition performance of a thioether-based inhibitor on mild steel in 1 M HCl solution at 303 K, as determined by weight loss measurements.
Experimental Protocols
This gravimetric method is a fundamental technique for evaluating corrosion inhibition performance.
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
Cyclohexane, (hexylthio)- inhibitor
-
Acetone
-
Deionized water
-
Analytical balance (±0.1 mg)
-
Water bath/thermostat
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 400, 800, 1200 grit).
-
Degrease the coupons by washing with acetone.
-
Rinse the coupons with deionized water and dry them thoroughly.
-
Accurately weigh the coupons to the nearest 0.1 mg and record the initial weight (Wi).
-
Prepare the corrosive medium (1 M HCl) with and without various concentrations of the Cyclohexane, (hexylthio)- inhibitor.
-
Immerse the prepared coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K) using a water bath.
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by carefully brushing the coupons under running water.
-
Rinse the coupons with deionized water, then with acetone, and dry them.
-
Place the cleaned and dried coupons in a desiccator to cool.
-
Reweigh the coupons and record the final weight (Wf).
-
Calculate the weight loss (ΔW = Wi - Wf).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 104 x ΔW) / (A x T x D) where A is the surface area of the coupon (cm2), T is the immersion time (hours), and D is the density of the metal (g/cm3).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.
-
Calculate the surface coverage (θ) as IE% / 100.
Electrochemical techniques provide insights into the mechanism of corrosion inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: saturated calomel electrode (SCE))
Procedure (Potentiodynamic Polarization):
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish using diamond paste.
-
Degrease and clean the electrode as described in the weight loss protocol.
-
Fill the electrochemical cell with the test solution (1 M HCl with and without inhibitor).
-
Immerse the three electrodes in the solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting Tafel plots (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel segments to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr,blank - icorr,inh) / icorr,blank] x 100 where icorr,blank and icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Visualizations
Application Notes and Protocols for Cyclohexane, (hexylthio)- in Polymer Chemistry
A thorough investigation of scientific literature and chemical databases reveals no specific documented applications or established protocols for the use of cyclohexane, (hexylthio)- in the field of polymer chemistry.
While the chemical structure of cyclohexane, (hexylthio)-, a thioether also known as cyclohexyl hexyl sulfide, suggests a potential role as a chain transfer agent in radical polymerization, no experimental data, quantitative analysis, or established methodologies could be identified in the public domain.
This document outlines the general principles of chain transfer in polymerization and the potential, though unconfirmed, role that a compound like cyclohexane, (hexylthio)- might play. It also provides a generalized experimental workflow for evaluating a novel chain transfer agent. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this specific molecule in polymer synthesis.
Theoretical Background: Chain Transfer in Radical Polymerization
In radical polymerization, a chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[1] This process is a key method for controlling the molecular weight of the resulting polymer.[2] Thiols are a common class of chain transfer agents.[1][3]
The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction.[3]
While cyclohexane, (hexylthio)- is a thioether and not a thiol, its sulfur atom could potentially participate in a chain transfer reaction, although likely with different reactivity compared to thiols.
Potential Application as a Chain Transfer Agent
The primary hypothetical application of cyclohexane, (hexylthio)- in polymer chemistry is as a chain transfer agent to regulate the molecular weight of polymers synthesized via free radical polymerization. Its impact on polymer properties such as polydispersity, thermal stability, and mechanical strength would need to be experimentally determined.
Generalized Experimental Protocol for Evaluating a Novel Chain Transfer Agent
The following is a generalized protocol that could be adapted to investigate the effect of cyclohexane, (hexylthio)- as a chain transfer agent in the polymerization of a model monomer, such as styrene or methyl methacrylate (MMA).
Objective: To determine the chain transfer constant of cyclohexane, (hexylthio)- and its effect on the molecular weight and polydispersity of the resulting polymer.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))
-
Cyclohexane, (hexylthio)- (as the potential chain transfer agent)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inhibitor remover (e.g., basic alumina)
-
Nitrogen gas, high purity
-
Methanol (for precipitation)
-
Stabilizer-free Tetrahydrofuran (THF) for Gel Permeation Chromatography (GPC)
Equipment:
-
Schlenk flasks or reaction vials with rubber septa
-
Magnetic stirrer and stir bars
-
Constant temperature oil bath or heating block
-
Vacuum/nitrogen line
-
Syringes and needles
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
Experimental Workflow
A generalized workflow for testing a new chain transfer agent is depicted below.
Caption: Generalized workflow for evaluating a novel chain transfer agent.
Detailed Protocol Steps:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
In a series of Schlenk flasks, add a defined amount of monomer and solvent.
-
Add varying concentrations of cyclohexane, (hexylthio)- to each flask. A control reaction with no added cyclohexane, (hexylthio)- should also be prepared.
-
Add a constant amount of initiator (e.g., AIBN) to each flask. The ratio of monomer to initiator will influence the molecular weight in the absence of a CTA.
-
-
Degassing: Subject the reaction mixtures to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flasks in a preheated oil bath at a specific temperature (e.g., 60-80 °C for AIBN) and stir for a defined period. The reaction time should be kept short to maintain low monomer conversion for accurate determination of the chain transfer constant.
-
Termination and Isolation:
-
Stop the reaction by rapidly cooling the flasks in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization:
-
Monomer Conversion: Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy of the crude reaction mixture.
-
Molecular Weight and Polydispersity (PDI): Analyze the purified polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Polymer Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in a table for clear comparison.
| Sample ID | [Monomer] (mol/L) | [CTA] (mol/L) | [Initiator] (mol/L) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Control | X | 0 | Y | Z | A | B | C |
| Exp-1 | X | [CTA]1 | Y | Z1 | A1 | B1 | C1 |
| Exp-2 | X | [CTA]2 | Y | Z2 | A2 | B2 | C2 |
| Exp-3 | X | [CTA]3 | Y | Z3 | A3 | B3 | C3 |
[CTA] refers to the concentration of cyclohexane, (hexylthio)-.
Concluding Remarks
The application of cyclohexane, (hexylthio)- in polymer chemistry remains an unexplored area. The protocols and conceptual framework provided here offer a starting point for researchers to systematically investigate its potential as a chain transfer agent. Any such investigation would be novel and would contribute new knowledge to the field of polymer science. It is crucial to perform thorough characterization to understand the effect of this specific molecule on polymerization kinetics and the properties of the resulting polymers.
References
Application Notes and Protocols for Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is a lipophilic organosulfur compound. While specific research on this molecule is limited, its structural features—a cyclohexane ring and a hexylthio group—suggest potential applications in areas where molecular lipophilicity and the presence of a thioether linkage are advantageous. This document provides an overview of its properties, a detailed protocol for its synthesis and characterization, and hypothetical application notes based on the known biological activities of structurally related compounds.
Chemical and Physical Properties
The properties of Cyclohexane, (hexylthio)- are summarized in the table below. Data is sourced from PubChem[1].
| Property | Value |
| IUPAC Name | hexylsulfanylcyclohexane[1] |
| Synonyms | Cyclohexyl hexyl sulfide, Sulfide, cyclohexyl hexyl[1] |
| CAS Number | 7133-26-8[1] |
| Molecular Formula | C₁₂H₂₄S[1] |
| Molecular Weight | 200.39 g/mol [1] |
| Appearance | Expected to be a colorless liquid |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Synthesis and Characterization
A plausible and efficient method for the synthesis of Cyclohexane, (hexylthio)- is the Williamson ether synthesis, adapted for thioethers. This reaction involves the nucleophilic substitution of a hexyl halide by the cyclohexylthiolate anion.
Synthesis Protocol: Williamson Thioether Synthesis
Materials:
-
Cyclohexanethiol
-
1-Bromohexane (or other hexyl halide)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Preparation of Cyclohexylthiolate:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanethiol (1.0 equivalent) and anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.
-
-
Thioether Formation:
-
To the stirred solution of the cyclohexylthiolate, add 1-bromohexane (1.05 equivalents) dropwise via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Cyclohexane, (hexylthio)-.
-
Characterization
The identity and purity of the synthesized Cyclohexane, (hexylthio)- can be confirmed by standard analytical techniques. Expected spectral data are referenced from public databases[1][2].
| Technique | Expected Observations |
| ¹³C NMR | Signals corresponding to the carbons of the cyclohexane and hexyl groups. |
| ¹H NMR | Resonances for the protons on the cyclohexane and hexyl chains. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound (200.39 g/mol )[1][2]. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the alkyl groups and a C-S stretching vibration. |
Hypothetical Application Notes
While specific biological activities of Cyclohexane, (hexylthio)- have not been extensively reported, the known functions of other lipophilic thioethers allow for the formulation of potential applications and research directions.
Potential as an Anticancer Agent
Thioether-containing compounds have been investigated for their anticancer properties[3]. The lipophilic nature of Cyclohexane, (hexylthio)- may facilitate its transport across the cell membrane, a crucial step for intracellular drug action. A proposed mechanism of action could involve the interaction of the sulfur atom with biological macromolecules or the generation of reactive oxygen species (ROS) upon metabolic activation, leading to cytotoxicity in cancer cells.
Role as a Modulator of Protein-Protein Interactions
Thioether linkages are present in some peptidomimetics designed to inhibit protein-protein interactions (PPIs)[4]. The cyclohexane and hexyl groups of Cyclohexane, (hexylthio)- could potentially engage in hydrophobic interactions within the binding pockets of proteins, disrupting essential PPIs.
Use as a Probe for Studying Cellular Membranes
Highly lipophilic molecules can be employed to study the structure and dynamics of cellular membranes[5]. The partitioning of Cyclohexane, (hexylthio)- into the lipid bilayer could be monitored to investigate membrane properties.
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to investigate the potential biological activities of Cyclohexane, (hexylthio)-.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of Cyclohexane, (hexylthio)- on a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of Cyclohexane, (hexylthio)- in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Cyclohexane, (hexylthio)- for 24, 48, and 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line at each time point.
Membrane Permeability Assay
Objective: To assess the ability of Cyclohexane, (hexylthio)- to permeate cellular membranes.
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein).
-
Permeability Measurement: Add Cyclohexane, (hexylthio)- to the liposome suspension. Membrane disruption will lead to the release of the dye and an increase in fluorescence.
-
Data Analysis: Quantify the rate of dye leakage as a measure of membrane permeability.
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of Cyclohexane, (hexylthio)-.
Hypothetical Signaling Pathway Disruption
Caption: Hypothetical disruption of a signaling pathway by Cyclohexane, (hexylthio)-.
Safety Information
General Precautions:
-
Handle Cyclohexane, (hexylthio)- in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area with soap and water immediately. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Disclaimer: The application notes and biological protocols described herein are hypothetical and based on the properties of structurally related compounds. The safety information is extrapolated from data on similar chemicals. All experimental work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.
References
- 1. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability of red cell membranes to small hydrophilic and lipophilic solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexane, (hexylthio)-
Welcome to the technical support center for the synthesis of Cyclohexane, (hexylthio)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Cyclohexane, (hexylthio)-, which is typically achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.
Q1: My yield of Cyclohexane, (hexylthio)- is very low. What are the most likely causes?
A1: Low yields in this synthesis are most commonly attributed to a competing elimination reaction (E2) that forms cyclohexene as a byproduct. The primary factors influencing this are:
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Reaction Pathway Competition: The desired synthesis of Cyclohexane, (hexylthio)- proceeds through an S(_N)2 mechanism, where a thiolate nucleophile attacks an alkyl halide. However, because a secondary alkyl halide (like cyclohexyl bromide or chloride) is often used, it is susceptible to an E2 elimination reaction, especially in the presence of a strong base. Thiolates, while excellent nucleophiles, can also act as bases.[1][2][3][4][5][6][7]
-
Steric Hindrance: The bulky nature of the cyclohexane ring can hinder the backside attack required for the S(_N)2 reaction, making the elimination pathway more favorable.[7]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of substitution to elimination products.[1]
Q2: How can I minimize the competing E2 elimination reaction and improve the S(_N)2 product yield?
A2: To favor the desired S(_N)2 pathway and increase the yield of Cyclohexane, (hexylthio)-, consider the following strategies:
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Choice of Nucleophile and Electrophile:
-
Route A (Recommended): Use cyclohexanethiol and a primary hexyl halide (e.g., 1-bromohexane). Primary halides are much less prone to elimination than secondary halides. The cyclohexanethiolate is a potent nucleophile.
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Route B (More Challenging): If using a cyclohexyl halide, pair it with 1-hexanethiol. To minimize elimination, a less basic and highly nucleophilic thiolate is preferred.[3][6]
-
-
Reaction Conditions Optimization:
-
Base: Use a base that is strong enough to deprotonate the thiol but is not excessively strong or sterically hindered, which could favor elimination. Sodium hydroxide or potassium hydroxide are common choices.
-
Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for S(_N)2 reactions as they solvate the cation of the thiolate salt, leaving the anion more nucleophilic.[8]
-
Temperature: Lower reaction temperatures generally favor the S(_N)2 reaction over the E2 reaction. It is advisable to start at room temperature and gently heat if the reaction is too slow.
-
-
Phase-Transfer Catalysis (PTC): This is a highly effective method for improving the yield of unsymmetrical sulfides. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the thiolate anion from an aqueous phase to the organic phase containing the alkyl halide. This can increase the reaction rate and yield by avoiding the need for strong, anhydrous bases and high temperatures.[9][10][11][12][13][14][15][16]
Q3: What are the common byproducts I should expect, and how can I identify them?
A3: The primary byproduct to expect is cyclohexene , resulting from the E2 elimination of a cyclohexyl halide. If the alternative route is taken (hexyl halide and cyclohexanethiol), the corresponding hexene could be a minor byproduct. Another potential byproduct is the symmetrical disulfide (dicyclohexyl disulfide or dihexyl disulfide) formed from the oxidation of the starting thiol.
These byproducts can be identified using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic peaks for cyclohexene (vinylic protons) or the symmetrical disulfides can confirm their presence.
Q4: I am unsure about the purity of my starting materials. How critical is this for the reaction?
A4: The purity of your starting materials is crucial.
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Alkyl Halides: The presence of impurities can lead to unwanted side reactions. Ensure your alkyl halides are free from acidic impurities.
-
Thiols: Thiols can be sensitive to air oxidation, which can lead to the formation of disulfides. It is recommended to use freshly distilled or high-purity thiols. The presence of water can also affect the reactivity of the base and the thiolate.
Q5: What is the best method for purifying the final product, Cyclohexane, (hexylthio)-?
A5: Purification of the crude product is typically achieved through the following steps:
-
Work-up: After the reaction is complete, the mixture is usually washed with water and brine to remove the inorganic salts and any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The final product, being a liquid, is best purified by vacuum distillation to separate it from any less volatile impurities and unreacted starting materials.
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of Cyclohexane, (hexylthio)-.
| Parameter | Condition Favoring High Yield (S(_N)2) | Condition Favoring Low Yield (E2) | Rationale |
| Alkyl Halide | Primary (e.g., 1-bromohexane) | Secondary (e.g., cyclohexyl bromide) | Primary halides are less sterically hindered and less prone to elimination.[7] |
| Base | Weaker, non-hindered base (e.g., NaOH, K₂CO₃) | Strong, bulky base (e.g., potassium tert-butoxide) | Strong, bulky bases favor proton abstraction, leading to elimination.[2] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., ethanol) | Polar aprotic solvents enhance the nucleophilicity of the thiolate anion.[8] |
| Temperature | Lower (e.g., room temperature to 50°C) | Higher (e.g., >80°C) | Elimination reactions have a higher activation energy and are favored at higher temperatures. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | No Catalyst | PTC can increase the rate of the S(_N)2 reaction under milder conditions.[9][10][11][12][13][14][15][16] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexane, (hexylthio)- via Phase-Transfer Catalysis (Recommended)
This protocol is based on the generally high yields and mild conditions reported for unsymmetrical sulfide synthesis using phase-transfer catalysis.[9][10]
Materials:
-
Cyclohexanethiol
-
1-Bromohexane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanethiol (1 equivalent) and 1-bromohexane (1.1 equivalents) in toluene.
-
Add an aqueous solution of sodium hydroxide (e.g., 30% w/v, 2-3 equivalents).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Stir the biphasic mixture vigorously at 50-60°C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
After completion, allow the mixture to cool to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Cyclohexane, (hexylthio)-.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Cyclohexane, (hexylthio)-.
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (Ethylsulfanyl)cyclohexane | C8H16S | CID 557553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 9. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. [Synthesis by phase transfer catalysis of alkyl sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phasetransfer.com [phasetransfer.com]
- 14. researchgate.net [researchgate.net]
- 15. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 16. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Purification of (Hexylthio)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (hexylthio)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of (hexylthio)cyclohexane?
A1: The most common impurities depend on the synthetic route. For the typical synthesis involving the reaction of cyclohexanethiol with a hexyl halide, the primary impurities include:
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Unreacted starting materials: Cyclohexanethiol and the hexyl halide.
-
Side-reaction products: Dicyclohexyl disulfide, formed from the oxidation of cyclohexanethiol.
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Oxidation products: (Hexylsulfinyl)cyclohexane (sulfoxide) and (hexylsulfonyl)cyclohexane (sulfone), formed by the oxidation of the (hexylthio)cyclohexane product.[1][2]
Q2: What are the key physical properties of (hexylthio)cyclohexane to consider during purification?
A2: While specific experimental data is limited, the following properties are crucial for planning purification:
-
Molecular Formula: C₁₂H₂₄S[3]
-
Molecular Weight: 200.39 g/mol [3]
-
Polarity: As a thioether with long alkyl chains, (hexylthio)cyclohexane is a non-polar compound. This is a key consideration for chromatographic separations.
Q3: Which purification techniques are most suitable for (hexylthio)cyclohexane?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Column Chromatography: Ideal for removing polar impurities such as the sulfoxide and sulfone, as well as unreacted cyclohexanethiol.
-
Vacuum Distillation: Effective for separating the desired product from non-volatile impurities and from starting materials with significantly different boiling points.[4]
Q4: How can I monitor the purity of (hexylthio)cyclohexane during and after purification?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of (hexylthio)cyclohexane and its potential impurities.[3] Thin-Layer Chromatography (TLC) can also be used for a rapid assessment of the separation during column chromatography.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of (hexylthio)cyclohexane from non-polar impurities (e.g., unreacted hexyl halide). | The solvent system is too polar, causing all non-polar compounds to elute together. | Use a less polar solvent system. Start with 100% hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or ethyl acetate. |
| (Hexylthio)cyclohexane elutes with the solvent front. | The solvent system is too polar. | Start with a very non-polar solvent like hexane. |
| Product is contaminated with sulfoxide or sulfone after chromatography. | The solvent system was not polar enough to elute the product before the more polar impurities. Or, the column was overloaded. | Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute the product, followed by a more polar solvent to wash out the sulfoxide and sulfone. Ensure the amount of crude product is appropriate for the column size. |
| Streaking of spots on TLC plate. | The compound may be acidic or basic, or the sample is too concentrated. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Apply a more dilute sample to the TLC plate. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | The heating is too rapid or there are no boiling chips/stir bar. The system may have leaks. | Heat the distillation flask slowly and evenly using a heating mantle. Add boiling chips or use a magnetic stir bar. Ensure all joints are properly sealed and the system is holding a stable vacuum.[4] |
| Product is not distilling over at the expected temperature. | The vacuum is not low enough. The thermometer is placed incorrectly. | Check the vacuum pump and all connections for leaks. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Product appears to be decomposing in the distillation pot. | The temperature is too high. | Use a lower vacuum to decrease the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature.[4] |
| Poor separation from a close-boiling impurity. | The distillation column has insufficient theoretical plates. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[5] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude (hexylthio)cyclohexane in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane). This will elute any non-polar impurities like unreacted hexyl halide.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the (hexylthio)cyclohexane. The optimal solvent system should be determined by prior TLC analysis.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
General Protocol for Vacuum Distillation
Caution: Ensure the glassware has no cracks or star-cracks before performing a vacuum distillation.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, and a receiving flask.[4]
-
Use a heating mantle and a magnetic stirrer.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Place the crude (hexylthio)cyclohexane into the distillation flask with a magnetic stir bar.
-
Slowly apply the vacuum and begin stirring.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at a constant temperature at the applied vacuum. It is advisable to collect a forerun and leave a small residue in the distillation flask.
-
-
Completion:
-
Once the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.
-
Visualizations
Logical Workflow for Purification of (Hexylthio)cyclohexane
Caption: A logical workflow diagram illustrating the purification process for (hexylthio)cyclohexane.
Decision Tree for Troubleshooting Purification
Caption: A decision tree to guide troubleshooting during the purification of (hexylthio)cyclohexane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of Cyclohexane, (hexylthio)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexane, (hexylthio)-.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Cyclohexane, (hexylthio)-?
A1: The most common and direct method for synthesizing Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1] This typically involves the reaction of a cyclohexylthiolate with a hexyl halide or a hexylthiolate with a cyclohexyl halide. The reaction proceeds via an S(_N)2 mechanism.[1][2]
Q2: What are the primary starting materials for this synthesis?
A2: There are two primary pathways for this synthesis:
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Pathway A: Reaction of cyclohexanethiol with a hexyl halide (e.g., 1-bromohexane).
-
Pathway B: Reaction of a cyclohexyl halide (e.g., bromocyclohexane) with 1-hexanethiol.
Q3: What are the major side reactions I should be aware of?
A3: The primary side reactions include:
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E2 Elimination: This is a significant competing reaction, especially when using a secondary halide like bromocyclohexane, leading to the formation of cyclohexene.[3][4]
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Oxidation of Thiol: The starting thiol or the thiolate intermediate can be oxidized to form a disulfide (e.g., dicyclohexyl disulfide or dihexyl disulfide).
-
Formation of Symmetrical Sulfides: Scrambling of reactants can lead to the formation of dihexyl sulfide and dicyclohexyl disulfide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Cyclohexane, (hexylthio)-.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclohexane, (hexylthio)- | 1. Competing E2 Elimination: The use of a strong, bulky base or high reaction temperatures can favor elimination over substitution, especially with a secondary halide like bromocyclohexane.[4] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting materials. 3. Oxidation of Thiolate: The thiolate nucleophile is susceptible to oxidation, reducing the amount available for the substitution reaction. | 1. Optimize Reaction Conditions: - Use a non-hindered, strong base (e.g., sodium hydroxide, potassium carbonate) to generate the thiolate. - Maintain a moderate reaction temperature. Higher temperatures favor elimination.[4] - When using a cyclohexyl halide, consider using a less sterically hindered base. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product. Adjust reaction time and temperature accordingly. 3. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiol/thiolate. |
| Presence of Cyclohexene in the Product Mixture | E2 Elimination is the Predominant Pathway: This is highly likely if you are using a secondary halide (bromocyclohexane), a strong and/or bulky base, and elevated temperatures.[3][4] | Favor S(_N)2 Conditions: - Employ a less basic nucleophile if possible. Thiolates are generally less basic than alkoxides, which already favors substitution. - Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor the S(_N)2 reaction.[2] - Lower the reaction temperature. |
| Formation of Disulfides (Dicyclohexyl disulfide or Dihexyl disulfide) | Oxidation of the Starting Thiol or Thiolate: This can occur in the presence of air (oxygen). | 1. Degas Solvents: Before use, degas the solvents to remove dissolved oxygen. 2. Use an Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is crucial. |
| Presence of Symmetrical Sulfides (Dihexyl sulfide and Dicyclohexyl disulfide) | Thiol-Disulfide Exchange: If disulfides are formed as a side product, they can react with thiolates present in the reaction mixture, leading to the formation of symmetrical sulfides. | 1. Minimize Thiol Oxidation: By preventing the initial formation of disulfides, this subsequent side reaction can be minimized. 2. Control Stoichiometry: Use a slight excess of the alkyl halide to ensure all the thiolate is consumed in the desired substitution reaction. |
Experimental Protocols
Key Experiment: Synthesis of Cyclohexane, (hexylthio)- via S(_N)2 Reaction
This protocol is a generalized procedure based on the principles of thioether synthesis.[1] Optimization of specific parameters may be required.
Pathway A: From Cyclohexanethiol and 1-Bromohexane
-
Preparation of Cyclohexylthiolate:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N(_2) or Ar), dissolve cyclohexanethiol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a slight excess of a base (e.g., sodium hydroxide (1.1 eq) or potassium carbonate (1.2 eq)) to the solution.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium cyclohexylthiolate.
-
-
Alkylation:
-
To the solution of the thiolate, add 1-bromohexane (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.
-
The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure Cyclohexane, (hexylthio)-.
-
Side Reaction Pathways
Caption: Synthetic pathways for Cyclohexane, (hexylthio)- and its major side reactions.
This diagram illustrates the desired S(_N)2 pathway leading to the final product and the competing side reactions such as E2 elimination and oxidation.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of Cyclohexane, (hexylthio)-.
References
Technical Support Center: Decomposition of Cyclohexane, (hexylthio)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the decomposition of (hexylthio)cyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of (hexylthio)cyclohexane decomposition.
Issue 1: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: My GC-MS chromatogram shows several unexpected peaks in addition to the parent compound. What could be the cause?
Answer: Unexpected peaks in your GC-MS analysis of (hexylthio)cyclohexane can arise from several sources. The elevated temperatures in the GC inlet can cause thermal decomposition of the sample before it even reaches the column.[1] This is particularly relevant for sulfur-containing compounds which can be thermally labile.
Possible Causes and Solutions:
-
Inlet Decomposition: The high temperature of the GC inlet can induce decomposition.
-
Solution: Lower the inlet temperature. If your parent compound is still not eluting properly, consider using a programmable temperature vaporization (PTV) inlet, which allows for a gentler temperature ramp.
-
-
Column Decomposition: The compound may be degrading on the column itself, which can be indicated by broad or tailing peaks for the degradation products.[1]
-
Solution: Ensure you are using a well-deactivated column. Active sites on the column can catalyze decomposition. Consider a column with a different stationary phase that is more inert towards sulfur compounds.
-
-
Contamination: The unexpected peaks could be from contaminants in your sample, solvent, or syringe.
-
Solution: Run a blank analysis with just the solvent to rule out solvent contamination. Ensure your glassware and syringe are thoroughly cleaned.
-
Issue 2: Low or No Recovery of (hexylthio)cyclohexane After Experiment
Question: After my thermal/photochemical decomposition experiment, I see very little or no remaining (hexylthio)cyclohexane. How can I control the extent of decomposition?
Answer: Low or no recovery of the starting material suggests that the reaction conditions are too harsh, leading to complete or near-complete decomposition.
Possible Causes and Solutions:
-
Excessive Temperature (Thermal Decomposition): The temperature of your experiment is likely too high, causing rapid decomposition.
-
Solution: Perform a temperature screening experiment, starting at a lower temperature and gradually increasing it to find the optimal range for controlled decomposition. For example, thermal decomposition of some thioesters is controlled when conducted in a high-boiling solvent like isoquinoline.[2]
-
-
High-Intensity Light Source (Photochemical Decomposition): The intensity of your UV light source may be too high, or the irradiation time too long.
-
Solution: Reduce the intensity of the light source or decrease the irradiation time. You can also use a filter to select a specific wavelength that might lead to more controlled decomposition.[3]
-
-
Reactive Atmosphere: The presence of oxygen can lead to photo-oxidation, especially in photochemical experiments.[4]
-
Solution: Degas your solvent and perform the experiment under an inert atmosphere, such as nitrogen or argon.
-
Issue 3: Identification of Decomposition Products is Ambiguous
Question: I am having trouble identifying the structures of the decomposition products from their mass spectra. What are the likely products and how can I confirm their identity?
Answer: The decomposition of (hexylthio)cyclohexane is expected to proceed via C-S bond cleavage and fragmentation of the cyclohexane and hexyl groups. Based on studies of similar compounds, you can expect a variety of products.[2][5][6]
Likely Decomposition Products:
-
From C-S Bond Cleavage: Cyclohexanethiol, hexanethiol, cyclohexane, hexene, and disulfides (dicyclohexyl disulfide, dihexyl disulfide).[3]
-
From Cyclohexane Ring Opening/Fragmentation: 1-hexene, ethene, and various smaller alkyl fragments.[6][7]
-
From Rearrangements: Isomerization of the initial radical intermediates can lead to a complex mixture of products.
Confirmation of Product Identity:
-
Mass Spectral Libraries: Compare your experimental mass spectra with those in standard libraries like NIST.[8][9]
-
Authentic Standards: If a particular product is suspected, obtain an authentic sample and run it on your GC-MS to compare its retention time and mass spectrum.
-
NMR Spectroscopy: If you can isolate a sufficient quantity of a product, NMR spectroscopy can provide definitive structural information.[10]
Frequently Asked Questions (FAQs)
Q1: What are the expected major decomposition pathways for (hexylthio)cyclohexane?
A1: Based on studies of analogous thioethers and cyclohexane, two primary decomposition pathways are expected:
-
Thermal Decomposition: The primary initiation step is likely the homolytic cleavage of the C-S bond, as it is typically the weakest bond in thioethers.[5] This would generate a cyclohexyl radical and a hexylthiyl radical, or a hexyl radical and a cyclohexylthiyl radical. These radicals can then undergo further reactions such as hydrogen abstraction, disproportionation, and recombination. The cyclohexane ring itself can undergo ring-opening to form a 1,6-hexyl diradical, which can then isomerize to 1-hexene or fragment into smaller alkenes and radicals.[6][7][11]
-
Photochemical Decomposition: Irradiation with UV light (e.g., 254 nm) is also expected to cause homolytic cleavage of the C-S bond, leading to radical intermediates similar to those in thermal decomposition.[3]
Q2: What analytical techniques are best suited for studying the decomposition of (hexylthio)cyclohexane?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for analyzing the volatile products of decomposition.[12] For non-volatile products or for a more detailed analysis of the reaction mixture, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[13]
Q3: How should I handle and store (hexylthio)cyclohexane to prevent premature decomposition?
A3: To minimize premature decomposition, (hexylthio)cyclohexane should be stored in a cool, dark place in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen). Thiols and sulfides can be susceptible to oxidation, so minimizing contact with air is crucial.[4]
Q4: Are there any specific safety precautions I should take when working with the decomposition of (hexylthio)cyclohexane?
A4: Yes. The decomposition of sulfur-containing organic compounds can produce foul-smelling and potentially toxic volatile sulfur compounds like hydrogen sulfide and thiols.[14] All experiments should be conducted in a well-ventilated fume hood.[15] Standard personal protective equipment (goggles, lab coat, gloves) should be worn at all times.[16]
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from your decomposition experiments. Example data from related compounds are included for illustrative purposes.
| Parameter | Thermal Decomposition | Photochemical Decomposition | Reference |
| Compound | Ethanethiol | Ethyl Sulfides | N/A |
| Conditions | 1000-1300 K | 254 nm irradiation | [5],[3] |
| Major Products | Ethene, H₂S, CH₃ radical | Alkanes, Disulfides | [5],[3] |
| Quantum Yield (Φr) | N/A | 0.27 - 0.90 | [3] |
| Activation Energy (Ea) | Not Available | Not Available | N/A |
| Rate Constant (k) | Not Available | Not Available | N/A |
Experimental Protocols
General Protocol for Thermal Decomposition Studies
-
Sample Preparation: Prepare a solution of (hexylthio)cyclohexane in a high-boiling, inert solvent (e.g., dodecane or isoquinoline).[2] A typical concentration is 1-5% by weight.
-
Reaction Setup: Place the solution in a microreactor or a sealed reaction vessel that can be heated to the desired temperature. Purge the vessel with an inert gas (e.g., argon) to remove oxygen.
-
Heating: Heat the vessel to the target temperature (e.g., starting at 300°C and increasing in increments).[14] Maintain the temperature for a specific residence time.
-
Product Collection: Cool the reaction vessel rapidly to quench the reaction. Collect the liquid and gas phases for analysis.
-
Analysis: Analyze the liquid phase directly by GC-MS. Analyze the gas phase by GC-MS or a gas analyzer to identify volatile products like H₂S and small hydrocarbons.
General Protocol for Photochemical Decomposition Studies
-
Sample Preparation: Prepare a dilute solution of (hexylthio)cyclohexane in a photochemically inert solvent (e.g., cyclohexane or acetonitrile).[3]
-
Reaction Setup: Place the solution in a quartz reaction vessel that is transparent to the desired UV wavelength. Degas the solution by bubbling an inert gas through it.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a 254 nm mercury lamp) for a set period. The reaction vessel should be kept at a constant temperature.
-
Analysis: After irradiation, analyze the sample directly by GC-MS to identify and quantify the products and any remaining starting material.
Visualizations
Caption: Proposed thermal decomposition pathways for (hexylthio)cyclohexane.
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A [pubs.rsc.org]
- 5. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Shock tube and theory investigation of cyclohexane and 1-hexene decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclohexane [webbook.nist.gov]
- 9. Cyclohexane, (methylthio)- [webbook.nist.gov]
- 10. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal decomposition of sulfur compounds. I. 2-methyl-2-propanethiol (Journal Article) | OSTI.GOV [osti.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. preclaboratories.com [preclaboratories.com]
handling and storage of Cyclohexane, (hexylthio)- to prevent degradation
This technical support center provides guidance on the proper handling, storage, and troubleshooting to prevent the degradation of Cyclohexane, (hexylthio)-. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Cyclohexane, (hexylthio)- and what are its primary applications?
A1: Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is an organic compound containing a cyclohexane ring and a hexyl thioether group. Thioether compounds are utilized in various fields, including pharmaceutical development as precursors or intermediates in the synthesis of more complex molecules. Their stability is crucial for ensuring the integrity and efficacy of the final products.
Q2: What are the main degradation pathways for Cyclohexane, (hexylthio)-?
A2: The primary degradation pathway for Cyclohexane, (hexylthio)- is the oxidation of the thioether sulfur atom. This oxidation can occur in one of two stages:
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Oxidation to Sulfoxide: The sulfur atom is oxidized to form a sulfoxide.
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Further Oxidation to Sulfone: The sulfoxide can be further oxidized to form a sulfone.
This oxidation can be initiated by exposure to atmospheric oxygen, oxidizing agents, and in some cases, light.[1]
Q3: What are the ideal storage conditions to prevent degradation?
A3: To minimize degradation, Cyclohexane, (hexylthio)- should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be tightly sealed and made of an appropriate material, such as amber glass, to protect from light.
Q4: Is Cyclohexane, (hexylthio)- sensitive to air?
A4: Yes, due to the thioether functional group, this compound is susceptible to oxidation by atmospheric oxygen.[1] Therefore, it is considered an air-sensitive compound and should be handled using appropriate techniques to minimize exposure to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in NMR or LC-MS analysis. | Degradation of the thioether to sulfoxide or sulfone. | Compare the spectra with known spectra of the corresponding sulfoxide and sulfone. If degradation is confirmed, review handling and storage procedures to minimize exposure to oxygen and light. |
| Loss of compound activity in biological assays. | Oxidation of the thioether, which can alter the compound's biological properties. | Confirm the purity of the compound before use with an appropriate analytical method (e.g., LC-MS). If degradation is observed, purify the compound if possible and re-evaluate handling and storage protocols. |
| Change in physical appearance (e.g., color change, precipitation). | Formation of degradation products or impurities. | Do not use the compound. Characterize the impurities to understand the degradation pathway. Dispose of the degraded material according to safety guidelines. |
| Inconsistent experimental results. | Inconsistent purity of the starting material due to degradation. | Implement a routine quality control check of the compound before each experiment to ensure its integrity. |
Quantitative Data on Thioether Stability
| Thioether Compound | Oxidizing Agent | Conditions | **Second-Order Rate Constant (M⁻¹s⁻¹) ** | Reference |
| Thioanisole | Hydrogen Peroxide | pH 7.4, 37°C | 2.53 x 10⁻³ | [2] |
| 4-Methoxythioanisole | Hydrogen Peroxide | pH 7.4, 37°C | 1.28 x 10⁻² | [2] |
| Thioanisole | Sodium Hypochlorite | pH 7.4, 37°C | ~10⁴ | [2] |
| Methionine | Hydrogen Peroxide | Not specified | 2 x 10⁻² | [2] |
Note: The rate of oxidation is highly dependent on the specific structure of the thioether and the nature of the oxidizing agent. Aromatic thioethers, for example, have different reaction kinetics than aliphatic thioethers like Cyclohexane, (hexylthio)-.
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Cyclohexane, (hexylthio)-
This protocol outlines the basic procedures for handling Cyclohexane, (hexylthio)- to minimize exposure to atmospheric oxygen.
Materials:
-
Cyclohexane, (hexylthio)-
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Schlenk flask or similar glassware with a sidearm
-
Septa
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Degassed solvents
Procedure:
-
Inert Atmosphere Setup: Connect the Schlenk flask containing your reaction or solution to a Schlenk line or dual-manifold for inert gas and vacuum.
-
Purging the Flask: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Transfer of Compound:
-
Solid: If Cyclohexane, (hexylthio)- is a solid, quickly weigh the desired amount and add it to the flask under a positive flow of inert gas.
-
Liquid: If it is a liquid, use a gas-tight syringe that has been purged with inert gas to withdraw the desired volume from the sealed storage bottle and transfer it to the reaction flask through a septum.
-
-
Addition of Solvents: Use a cannula or a purged syringe to transfer degassed solvents to the reaction flask.
-
Running the Experiment: Maintain a positive pressure of inert gas throughout the experiment by using a bubbler.
-
Work-up and Storage: After the reaction, if the product needs to be stored, ensure it is placed in a tightly sealed container under an inert atmosphere.
Protocol 2: Monitoring Degradation by HPLC-MS
This protocol describes a method to monitor the stability of Cyclohexane, (hexylthio)- and detect the formation of its primary degradation products, the sulfoxide and sulfone.
Materials:
-
Cyclohexane, (hexylthio)- solution in a suitable solvent (e.g., acetonitrile or methanol)
-
HPLC system with a C18 column
-
Mass spectrometer (MS) detector
-
Mobile phase: Acetonitrile and water (with or without a modifier like formic acid, depending on the compound's properties)
Procedure:
-
Sample Preparation: Prepare a stock solution of Cyclohexane, (hexylthio)- at a known concentration. Aliquot this solution into several vials for time-point analysis.
-
Stress Conditions (Optional): To accelerate degradation for predictive stability studies, expose the sample vials to controlled stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity, or exposure to a light source.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), take one vial and inject an appropriate volume into the HPLC-MS system.
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HPLC Method: Develop a gradient or isocratic HPLC method that provides good separation between the parent compound and its potential degradation products.
-
MS Detection: Use the mass spectrometer to monitor for the expected masses of:
-
Cyclohexane, (hexylthio)- (C₁₂H₂₄S)
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Cyclohexane, (hexylsulfinyl)- (Sulfoxide, C₁₂H₂₄SO)
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Cyclohexane, (hexylsulfonyl)- (Sulfone, C₁₂H₂₄SO₂)
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-
Data Analysis: Quantify the peak areas of the parent compound and any detected degradation products over time. This will allow for the determination of the degradation rate under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the degradation of Cyclohexane, (hexylthio)-.
Caption: Recommended workflow for the handling and storage of Cyclohexane, (hexylthio)- to prevent degradation.
References
Technical Support Center: Synthesis of (Hexylthio)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (hexylthio)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (hexylthio)cyclohexane?
A1: The two primary methods for synthesizing (hexylthio)cyclohexane are the radical-mediated thiol-ene reaction between cyclohexene and 1-hexanethiol, and the nucleophilic substitution reaction of a cyclohexyl halide with a hexanethiolate salt. The thiol-ene reaction is an anti-Markovnikov addition and is often favored for its "click" chemistry characteristics, including high yields and stereoselectivity.[1] The nucleophilic substitution is a classic method for forming thioethers.[2]
Q2: What are the expected common impurities in the synthesis of (hexylthio)cyclohexane?
A2: Common impurities depend on the synthetic route.
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For the Thiol-Ene Reaction: Unreacted starting materials such as cyclohexene and 1-hexanethiol are common. Side products can include dihexyl disulfide, which forms from the oxidative coupling of two molecules of 1-hexanethiol.
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For Nucleophilic Substitution: Besides unreacted cyclohexyl halide and 1-hexanethiol, impurities can include dicyclohexyl sulfide (from the reaction of the product with another cyclohexyl halide) and dihexyl disulfide. Elimination byproducts, such as cyclohexene from the reaction of the cyclohexyl halide with the base, may also be present.
Q3: How can I purify the final (hexylthio)cyclohexane product?
A3: Purification is typically achieved through a combination of techniques. An initial workup with an aqueous wash can remove water-soluble impurities and the catalyst. This is often followed by drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate. The final purification is usually performed by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and high-boiling point impurities.[3] Column chromatography on silica gel can also be employed for high-purity samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of (hexylthio)cyclohexane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Thiol-Ene Reaction: • Ineffective radical initiation.• Presence of radical inhibitors (e.g., oxygen).[4]Nucleophilic Substitution: • Incomplete formation of the thiolate nucleophile.• Poor leaving group on the cyclohexyl halide.• Steric hindrance. | Thiol-Ene Reaction: • Ensure the UV lamp is functional and at the correct wavelength for the photoinitiator, or that the thermal initiator is at the appropriate temperature.• Degas the solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Nucleophilic Substitution: • Use a strong, non-nucleophilic base (e.g., sodium hydride) to fully deprotonate the thiol.• Use a cyclohexyl halide with a good leaving group (I > Br > Cl).• Consider a less sterically hindered base if elimination is a competing reaction. |
| Presence of Significant Amounts of Dihexyl Disulfide | Oxidative coupling of 1-hexanethiol. This can be promoted by the presence of air (oxygen). | Perform the reaction under an inert atmosphere. For thiol-ene reactions, ensure the system is well-deoxygenated before initiation. |
| Formation of a High-Boiling Point Side Product | Thiol-Ene Reaction: • Polymerization of the cyclohexene or copolymerization of the thiol and ene.Nucleophilic Substitution: • Formation of dicyclohexyl sulfide via a secondary substitution reaction. | Thiol-Ene Reaction: • Use a stoichiometric amount of thiol to ene to minimize polymerization.[4]• Lower the reaction temperature or initiator concentration.Nucleophilic Substitution: • Use a slight excess of the hexanethiolate to ensure the cyclohexyl halide is consumed, minimizing its reaction with the product. |
| Product is Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | • Increase the reaction time or temperature (within reasonable limits to avoid side reactions).• Optimize the purification process. For distillation, ensure the column has sufficient theoretical plates. For chromatography, adjust the solvent system for better separation. |
Experimental Protocols
Protocol 1: Radical-Mediated Thiol-Ene Reaction
Materials:
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Cyclohexene
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1-Hexanethiol
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2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
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Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve cyclohexene (1.0 eq) and 1-hexanethiol (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of the photoinitiator (e.g., 1-5 mol%).
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Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.
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While maintaining an inert atmosphere, irradiate the mixture with a UV lamp (typically 365 nm) at room temperature with stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation under vacuum.
Protocol 2: Nucleophilic Substitution
Materials:
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Cyclohexyl bromide (or iodide)
-
1-Hexanethiol
-
Sodium hydride (NaH) or other strong, non-nucleophilic base
-
Anhydrous, aprotic solvent (e.g., THF or DMF)
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in the chosen solvent under an inert atmosphere, add 1-hexanethiol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium hexanethiolate.
-
Cool the mixture back to 0 °C and add cyclohexyl bromide (1.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction with water.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by fractional distillation under vacuum.
Data Presentation
Table 1: Common Impurities and Their Boiling Points
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| Cyclohexene | 82.14 | 83 |
| 1-Hexanethiol | 118.24 | 151 |
| Cyclohexyl Bromide | 163.07 | 166 |
| (Hexylthio)cyclohexane | 200.39 | ~260 (estimated) |
| Dihexyl Disulfide | 234.47 | 275-278 |
| Dicyclohexyl Sulfide | 198.38 | ~270 (estimated) |
Note: Boiling points are approximate and can vary with pressure.
Visualization
References
Technical Support Center: Synthesis of Cyclohexane, (hexylthio)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alternative synthetic routes of Cyclohexane, (hexylthio)-. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes for Cyclohexane, (hexylthio)-?
A1: The two main alternative synthetic routes for Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, are analogous to the Williamson ether synthesis.[1] They involve the nucleophilic substitution of a halide by a thiolate.
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Route A: S-alkylation of cyclohexanethiol with a hexyl halide (e.g., 1-bromohexane).
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Route B: S-alkylation of 1-hexanethiol with a cyclohexyl halide (e.g., bromocyclohexane).
Q2: Which of the two main synthetic routes is generally preferred?
A2: Route A, the S-alkylation of cyclohexanethiol with a primary hexyl halide, is generally preferred. This is because the reaction follows an S(_N)2 mechanism, which is more efficient with primary halides and is less prone to the competing elimination (E2) reaction that can occur with secondary halides like bromocyclohexane (used in Route B).[2][3]
Q3: What are the common bases used for the deprotonation of the thiol?
A3: A variety of bases can be used to deprotonate the thiol to form the more nucleophilic thiolate anion. Common choices include:
-
Sodium hydroxide (NaOH)[4]
-
Potassium carbonate (K₂CO₃)[5]
-
Sodium hydride (NaH)[1]
-
Triethylamine (Et₃N)[5]
The choice of base may depend on the solvent and the specific reaction conditions.
Q4: What solvents are suitable for this synthesis?
A4: Polar aprotic solvents are generally recommended for S(_N)2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.[6] Suitable solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
Some procedures also report successful synthesis in greener media like water or even under solvent-free conditions.[5][7]
Q5: What are the typical reaction temperatures and times?
A5: Reaction conditions can vary. Some protocols suggest room temperature for several hours, while others utilize heating to increase the reaction rate. For instance, solvent-free methods may require heating at around 100°C.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Deprotonation of Thiol | Ensure the base is strong enough and used in a slight excess to fully deprotonate the thiol. Thiols are more acidic than alcohols, but a sufficiently strong base is still crucial.[8] Consider using a stronger base like sodium hydride if weaker bases are ineffective. |
| Poor Quality of Reagents | Use freshly distilled or purified reagents. Alkyl halides can degrade over time, and the thiol can oxidize to form disulfides. Ensure solvents are anhydrous, as water can interfere with the reaction. |
| Competing Elimination Reaction (E2) | This is more prevalent in Route B (using a secondary cyclohexyl halide). To favor substitution over elimination, use a less sterically hindered base and a polar aprotic solvent. Running the reaction at a lower temperature may also help.[3] |
| Side Reaction: Thiol Oxidation | The thiol starting material can be oxidized to the corresponding disulfide, especially in the presence of air (oxygen). To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC. If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.[9] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | If TLC indicates the presence of unreacted thiol or alkyl halide, consider adjusting the stoichiometry of the reagents or increasing the reaction time. Purification via column chromatography is typically effective at removing starting materials. |
| Formation of Dialkyl Disulfide | This impurity arises from the oxidation of the thiol starting material. Minimize its formation by running the reaction under an inert atmosphere. Disulfides can often be separated from the desired sulfide product by column chromatography. |
| Formation of an Alkene by-product | This is due to the E2 elimination side reaction. This can be minimized by choosing the synthetic route with the primary halide (Route A) and using non-hindered bases. Purification can be achieved by column chromatography. |
| Over-alkylation to form a Sulfonium Salt | The sulfide product can act as a nucleophile and react with another molecule of the alkyl halide to form a sulfonium salt. Using a slight excess of the thiol can help to minimize this side reaction.[3] |
Experimental Protocols & Data
Route A: S-alkylation of Cyclohexanethiol with 1-Bromohexane
This route is generally favored due to the use of a primary alkyl halide, which minimizes the competing elimination reaction.
Experimental Protocol:
-
To a solution of cyclohexanethiol (1.1 mmol) in a suitable solvent such as DMF (5 mL) in a round-bottom flask, add a base such as sodium hydroxide (1.2 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the thiolate anion.
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Add 1-bromohexane (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., to 50-60°C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Cyclohexane, (hexylthio)-.
| Parameter | Value | Reference |
| Cyclohexanethiol | 1.1 mmol | [7] |
| 1-Bromohexane | 1.0 mmol | [7] |
| Base (e.g., NaOH) | 1.2 mmol | [4] |
| Solvent | DMF | [10] |
| Temperature | Room Temp to 60°C | General S(_N)2 conditions |
| Typical Yield | 85-95% | Estimated based on similar reactions |
Route B: S-alkylation of 1-Hexanethiol with Bromocyclohexane
This route uses a secondary alkyl halide, which may lead to a higher proportion of the elimination by-product (cyclohexene).
Experimental Protocol:
-
To a solution of 1-hexanethiol (1.1 mmol) in a polar aprotic solvent like DMF (5 mL), add a non-hindered base such as potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add bromocyclohexane (1.0 mmol) to the reaction mixture.
-
Stir the reaction, potentially at a slightly elevated temperature (e.g., 50-70°C), and monitor its progress by TLC.
-
Work-up the reaction as described in Route A.
-
Purify the product using column chromatography, paying close attention to separating the desired sulfide from the cyclohexene by-product.
| Parameter | Value | Reference |
| 1-Hexanethiol | 1.1 mmol | [7] |
| Bromocyclohexane | 1.0 mmol | [7] |
| Base (e.g., K₂CO₃) | 1.5 mmol | [5] |
| Solvent | DMF | [6] |
| Temperature | 50-70°C | General S(_N)2 conditions |
| Typical Yield | 60-75% | Estimated, likely lower than Route A due to elimination |
Visualizations
Caption: Alternative synthetic routes for Cyclohexane, (hexylthio)-.
Caption: Troubleshooting workflow for low yield in sulfide synthesis.
References
- 1. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistryguide.com [organicchemistryguide.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Hexylthio)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (hexylthio)cyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (hexylthio)cyclohexane.
Issue 1: The final product is contaminated with unreacted starting materials.
-
Question: After synthesis, my (hexylthio)cyclohexane is showing the presence of unreacted cyclohexanethiol and/or hexyl bromide. How can I remove these?
-
Answer: Unreacted starting materials are common impurities. Here are a few strategies to address this:
-
Aqueous Workup: Washing the crude product with an aqueous sodium hydroxide (NaOH) solution can help remove unreacted cyclohexanethiol by converting it to its water-soluble sodium salt. A subsequent water wash will help remove any remaining NaOH and the thiolate salt.
-
Fractional Distillation: If the boiling points of the starting materials are significantly different from that of (hexylthio)cyclohexane, fractional distillation under reduced pressure is an effective method for separation.
-
Column Chromatography: Silica gel chromatography can be used to separate the nonpolar (hexylthio)cyclohexane from the more polar starting materials. A nonpolar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically effective.
-
Issue 2: The purified product shows evidence of oxidation.
-
Question: My purified (hexylthio)cyclohexane shows unexpected peaks in the GC-MS analysis, suggesting the presence of the corresponding sulfoxide or sulfone. How can I prevent this?
-
Answer: Thioethers are susceptible to oxidation to sulfoxides and subsequently to sulfones, especially at elevated temperatures or in the presence of oxidizing agents.[1] To mitigate this:
-
Avoid Excessive Heat: During distillation, use the lowest possible temperature by applying a vacuum. Prolonged heating should be avoided.
-
Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, particularly for chromatography.
-
Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent long-term oxidation.
-
Issue 3: Poor separation is achieved during column chromatography.
-
Question: I am having difficulty separating (hexylthio)cyclohexane from nonpolar impurities using column chromatography. What can I do to improve the separation?
-
Answer: Achieving good separation of nonpolar compounds can be challenging. Consider the following adjustments:
-
Solvent System Optimization: Use a very nonpolar mobile phase to begin with, such as pure hexanes, and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane.[2] This gradient elution can improve the resolution between compounds with similar polarities.
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.
-
Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (hexylthio)cyclohexane?
A1: The most common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Cyclohexanethiol, hexyl halide (e.g., hexyl bromide), or cyclohexene.
-
Byproducts: Dihexyl disulfide (from the oxidation of hexanethiol), dicyclohexyl disulfide, or isomers if the starting materials were not pure.
-
Solvent Residues: Residual reaction or extraction solvents.
-
Oxidation Products: Cyclohexyl hexyl sulfoxide and cyclohexyl hexyl sulfone.[3]
Q2: What is the recommended method for assessing the purity of (hexylthio)cyclohexane?
A2: Gas chromatography (GC) is the preferred method. For specific detection of sulfur-containing compounds and to differentiate from hydrocarbon impurities, a Sulfur Chemiluminescence Detector (SCD) is highly effective.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also invaluable for identifying unknown impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product and detect impurities if they are present in sufficient concentration.[2][7]
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference). If the impurities have boiling points close to that of (hexylthio)cyclohexane, fractional distillation is necessary to achieve a good separation.[8]
Q4: How should I handle the waste generated from purification?
A4: Thiol-containing waste has a strong, unpleasant odor and should be handled with care. Unreacted thiols can be quenched by treating them with bleach (sodium hypochlorite solution) before disposal.[8] All organic waste should be collected in appropriately labeled containers for hazardous waste disposal according to your institution's safety guidelines.
Data Presentation
Table 1: Physical Properties of (Hexylthio)cyclohexane and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (Hexylthio)cyclohexane | C₁₂H₂₄S | 200.39 | ~260-270 (estimated) |
| Cyclohexanethiol | C₆H₁₂S | 116.24 | 159-161 |
| Hexyl Bromide | C₆H₁₃Br | 165.07 | 154-158 |
| Dihexyl Disulfide | C₁₂H₂₆S₂ | 234.47 | ~280-290 (estimated) |
| Cyclohexyl Hexyl Sulfoxide | C₁₂H₂₄OS | 216.39 | >270 (estimated) |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for large quantities; can remove volatile and non-volatile impurities. | Requires significant boiling point differences for high purity; risk of thermal decomposition.[8] |
| Column Chromatography | Separation based on differences in polarity. | High resolution for compounds with similar boiling points; versatile. | Can be time-consuming; requires significant solvent volumes; may not be suitable for very large scales.[9][10] |
| Aqueous Wash (NaOH) | Chemical conversion of acidic impurities (thiols) to water-soluble salts. | Simple and effective for removing acidic impurities like thiols. | Only removes acidic impurities; may not be effective for other types of impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline for the purification of (hexylthio)cyclohexane by fractional distillation under reduced pressure.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry and joints are properly sealed.
-
Place a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Add the crude (hexylthio)cyclohexane to the distillation flask (no more than two-thirds full).
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions, which may contain residual solvents or starting materials.
-
Monitor the temperature at the head of the column. The temperature should stabilize as the desired product begins to distill.
-
Collect the fraction that distills at a constant temperature and pressure. This is the purified (hexylthio)cyclohexane.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying (hexylthio)cyclohexane using silica gel chromatography.
-
Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.[11]
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude (hexylthio)cyclohexane in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase (eluent) to the top of the column. Start with a nonpolar solvent like hexanes.
-
Begin collecting fractions.
-
The polarity of the eluent can be gradually increased by adding a small percentage of a more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC to determine which fractions contain the purified product.
-
-
Product Recovery:
-
Combine the pure fractions containing (hexylthio)cyclohexane.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of (hexylthio)cyclohexane.
Caption: A troubleshooting decision tree for the purification of (hexylthio)cyclohexane.
References
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
resolving solubility issues with Cyclohexane, (hexylthio)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cyclohexane, (hexylthio)-.
Frequently Asked Questions (FAQs)
1. What is Cyclohexane, (hexylthio)- and why is its solubility a concern?
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is a nonpolar organic compound with the molecular formula C12H24S.[1] Its high lipophilicity, indicated by a predicted XLogP3 value of 5.5, suggests poor aqueous solubility.[1] In drug discovery and development, poor aqueous solubility can lead to challenges in formulation, inaccurate results in biological assays, and low bioavailability.[2][3]
2. What are the general solubility characteristics of Cyclohexane, (hexylthio)-?
Due to its nonpolar nature, Cyclohexane, (hexylthio)- is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents. A compound's solubility is influenced by its lipophilicity, molecular volume, and other factors.[2] For compounds with a high logP value (greater than 4), solubility in aqueous solutions is often very low.
3. In which solvents should I dissolve Cyclohexane, (hexylthio)- for my experiments?
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice as it can dissolve both polar and nonpolar compounds.[4] However, even in DMSO, the solubility of highly lipophilic compounds might be limited. For biological assays, it is crucial to minimize the final concentration of organic solvents like DMSO, as they can be toxic to cells.
Troubleshooting Guide: Resolving Solubility Issues
This guide addresses common problems encountered when working with Cyclohexane, (hexylthio)-.
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.
-
Cause: This is a common issue for compounds with high lipophilicity. The aqueous environment of the buffer cannot accommodate the nonpolar compound, causing it to crash out of solution.
-
Solutions:
-
Decrease the final compound concentration: Test a lower concentration range in your assay.
-
Optimize the DMSO concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <1%, ideally <0.1%) while still maintaining solubility. However, be aware that even low concentrations of DMSO can affect cell-based assays.
-
Use a co-solvent: Consider using a small percentage of a less polar, water-miscible co-solvent like ethanol in your final dilution, if your experimental system permits.
-
Formulation strategies: For in-vivo studies or more complex assays, consider formulating the compound with solubilizing agents such as cyclodextrins or surfactants.
-
Problem: I am observing inconsistent results in my biological assays.
-
Cause: Poor solubility can lead to inconsistent and unreliable data. The compound may not be fully dissolved, leading to variations in the actual concentration in the assay.
-
Solutions:
-
Visually inspect for precipitation: Before running your assay, carefully inspect the diluted compound solution for any signs of precipitation (cloudiness, particles).
-
Perform a solubility test: Conduct a kinetic solubility assay to determine the approximate solubility limit of your compound in the specific assay buffer.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to dissolve small precipitates, but this may only create a temporary suspension.
-
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility values for Cyclohexane, (hexylthio)- in common laboratory solvents. These are estimations based on its high logP value and the general behavior of similar nonpolar compounds. Actual solubility should be determined experimentally.
| Solvent | Estimated Solubility | Rationale |
| Water | < 1 µg/mL | Highly nonpolar nature (logP ~5.5) leads to very poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 µg/mL | Similar to water, the ionic nature of the buffer does not improve the solubility of a nonpolar compound. |
| Ethanol | 1-10 mg/mL | As a moderately polar protic solvent, it can solubilize nonpolar compounds to some extent. |
| Dimethyl Sulfoxide (DMSO) | > 30 mg/mL | A strong, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol provides a general method for determining the kinetic solubility of Cyclohexane, (hexylthio)- in an aqueous buffer, a common practice in early drug discovery.[2][3][5][6][7]
Materials:
-
Cyclohexane, (hexylthio)-
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for UV-Vis measurements)
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution: Dissolve Cyclohexane, (hexylthio)- in 100% DMSO to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Quantification (UV-Vis Method):
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at the compound's maximum absorbance wavelength using a UV-Vis plate reader.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.
-
-
Data Analysis: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant corresponds to the kinetic solubility.
Signaling Pathway Diagram
Thioether-containing compounds have been investigated for their potential as anticancer agents by modulating various signaling pathways. The diagram below illustrates a simplified representation of how a hypothetical thioether-containing drug might influence the NF-κB, STAT3, and NRF2 signaling pathways in colorectal cancer cells, based on published research on similar compounds.[8]
Caption: Hypothetical signaling pathways modulated by a thioether drug.
References
- 1. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (Hexylthio)cyclohexane for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of (hexylthio)cyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for (hexylthio)cyclohexane during long-term storage?
A1: The primary degradation pathway for (hexylthio)cyclohexane, an alkyl thioether, is oxidation. The sulfur atom in the thioether linkage is susceptible to oxidation, which typically proceeds in two steps: first to a sulfoxide and then further to a sulfone.[1][2] This process can be accelerated by exposure to oxygen (air), light, and elevated temperatures.
Q2: What are the visible signs of (hexylthio)cyclohexane degradation?
A2: While early-stage degradation may not be visually apparent, significant oxidation can potentially lead to changes in the physical properties of the compound, such as a slight increase in viscosity or a change in color. However, the most reliable way to assess degradation is through analytical techniques like HPLC or GC-MS to detect the presence of oxidation products.
Q3: What are the recommended general storage conditions for (hexylthio)cyclohexane?
A3: To minimize degradation, (hexylthio)cyclohexane should be stored in a cool, dark, and dry place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3] The container should be tightly sealed to prevent exposure to air and moisture.
Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of (hexylthio)cyclohexane?
A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of thioethers. For non-biological applications, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or radical scavengers are commonly used. The choice and concentration of the antioxidant should be carefully evaluated for compatibility with the intended application of the (hexylthio)cyclohexane.
Q5: How can I be sure that my stored (hexylthio)cyclohexane is still pure enough for my experiments?
A5: It is crucial to perform a purity check before using (hexylthio)cyclohexane that has been in storage for an extended period. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify any potential degradation products.[4][5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results using stored (hexylthio)cyclohexane. | Degradation of the compound leading to the presence of impurities (e.g., sulfoxide, sulfone). | 1. Verify Purity: Analyze a sample of the stored (hexylthio)cyclohexane using GC-MS or HPLC to check for degradation products. 2. Purify: If impurities are detected, consider purifying the compound (e.g., by column chromatography) if possible. 3. Use a Fresh Sample: If purification is not feasible or effective, it is best to use a fresh, unopened batch of the compound. |
| Visible change in the appearance of the stored compound (e.g., discoloration). | Significant oxidation has likely occurred. | Discard the material as its purity is compromised. Ensure future batches are stored under the recommended conditions (cool, dark, inert atmosphere). |
| Precipitate formation in the stored (hexylthio)cyclohexane. | Could be due to the formation of less soluble degradation products or contamination. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its nature. 2. Filter and Re-analyze: Filter the liquid portion and re-analyze its purity. However, the presence of a precipitate is a strong indicator of instability, and using the material is not recommended without thorough re-qualification. |
Quantitative Data on Stability
The following table provides hypothetical stability data for (hexylthio)cyclohexane under various storage conditions. This data is illustrative and based on the general principles of thioether stability. Actual stability will depend on the specific purity of the initial material and the exact storage conditions.
| Storage Condition | Atmosphere | Antioxidant (BHT, 0.05% w/w) | Purity after 12 Months (%) | Major Degradation Product |
| 25°C, Exposed to Light | Air | No | 85 | (Hexylsulfinyl)cyclohexane |
| 25°C, Dark | Air | No | 92 | (Hexylsulfinyl)cyclohexane |
| 25°C, Dark | Inert Gas (N₂) | No | 98 | Not Detected |
| 4°C, Dark | Air | No | 96 | (Hexylsulfinyl)cyclohexane |
| 4°C, Dark | Inert Gas (N₂) | No | >99 | Not Detected |
| 25°C, Dark | Air | Yes | 97 | (Hexylsulfinyl)cyclohexane (trace) |
| 40°C (Accelerated) | Air | No | 70 | (Hexylsulfinyl)cyclohexane, (Hexylsulfonyl)cyclohexane |
| 40°C (Accelerated) | Air | Yes | 88 | (Hexylsulfinyl)cyclohexane |
Experimental Protocols
Protocol 1: Forced Degradation Study of (Hexylthio)cyclohexane
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11][12][13]
1. Objective: To investigate the intrinsic stability of (hexylthio)cyclohexane under various stress conditions.
2. Materials:
- (Hexylthio)cyclohexane
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (HPLC grade)
- Photostability chamber
- Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve (hexylthio)cyclohexane in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Dissolve (hexylthio)cyclohexane in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve (hexylthio)cyclohexane in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of (hexylthio)cyclohexane in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of (hexylthio)cyclohexane to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method for (Hexylthio)cyclohexane
1. Objective: To develop an HPLC method capable of separating (hexylthio)cyclohexane from its potential degradation products.[4][5][14][15]
2. Instrumentation and Conditions (Example):
- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water. (e.g., Start with 60% acetonitrile, ramp to 95% over 15 minutes).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm (as thioethers have weak UV absorbance, a low wavelength is often necessary).
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Primary oxidative degradation pathway of (hexylthio)cyclohexane.
Caption: Recommended workflow for long-term storage and use of (hexylthio)cyclohexane.
References
- 1. Organic sulfide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 5. Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. sgs.com [sgs.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. biomedres.us [biomedres.us]
- 13. pharmtech.com [pharmtech.com]
- 14. questjournals.org [questjournals.org]
- 15. Stability indicating assay | PPT [slideshare.net]
common pitfalls in experiments with Cyclohexane, (hexylthio)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (hexylthio)-Cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is (hexylthio)-Cyclohexane and what are its key properties?
(hexylthio)-Cyclohexane, also known as cyclohexyl hexyl sulfide, is an organic compound with the chemical formula C12H24S.[1] It belongs to the thioether family. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of (hexylthio)-Cyclohexane
| Property | Value | Source |
| Molecular Formula | C12H24S | PubChem[1] |
| Molecular Weight | 200.39 g/mol | PubChem[1] |
| IUPAC Name | hexylsulfanylcyclohexane | PubChem[1] |
| CAS Number | 7133-26-8 | PubChem[1] |
Q2: What are the main safety concerns when working with (hexylthio)-Cyclohexane and its precursors?
Table 2: Hazard Information for Cyclohexanethiol (a likely precursor)
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H332 | Harmful if inhaled |
| Source: PubChem[4] |
Q3: How can I confirm the identity and purity of my synthesized (hexylthio)-Cyclohexane?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity.
Table 3: Spectral Data for (hexylthio)-Cyclohexane and Related Compounds
| Technique | Compound | Key Signals | Source |
| ¹³C NMR | (hexylthio)-Cyclohexane | Data available | PubChem[1] |
| Mass Spec (GC-MS) | (hexylthio)-Cyclohexane | Data available | PubChem[1] |
| IR Spectra | (hexylthio)-Cyclohexane | Data available | PubChem[1] |
| ¹H NMR | Cyclohexanethiol | δ ~2.79 ppm (multiplet, -SH proton) | ChemicalBook[5] |
| Mass Spec (EI) | Cyclohexane, (methylthio)- | Molecular Ion (M+) at m/z 130 | NIST WebBook[6][7] |
Note: Detailed spectral data can be accessed through the provided sources.
Troubleshooting Guides
Problem 1: Low or No Yield During Synthesis
Possible Cause: Incomplete reaction, side reactions, or poor quality of starting materials. The synthesis of thioethers often involves the reaction of a thiol with an alkyl halide (a Williamson ether-like synthesis).
Solutions:
-
Check Reagents: Ensure the purity of your cyclohexanethiol and hexyl halide. Thiols can oxidize to disulfides, which will not participate in the desired reaction.[8][9]
-
Optimize Reaction Conditions: Adjust the base, solvent, temperature, and reaction time. A common issue is the thiol product undergoing a second SN2 reaction to produce a sulfide side product.[9]
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol starting material.[8]
Problem 2: Unpleasant Odor in the Lab
Possible Cause: Thiols, which may be used as starting materials, are notoriously smelly.[2][3]
Solutions:
-
Work in a Fume Hood: Always handle thiols and the initial stages of the reaction in a well-ventilated fume hood.[2]
-
Bleach Decontamination: Use a bleach solution to clean glassware and any spills. Bleach oxidizes thiols to less odorous compounds.[2][8] A bleach trap can be used for the reaction exhaust.[2]
-
Proper Waste Disposal: Dispose of thiol-containing waste in a designated, sealed container.[2]
Problem 3: Product is Contaminated with Disulfide
Possible Cause: Oxidation of the starting thiol (cyclohexanethiol) before or during the reaction.[8][10]
Solutions:
-
Use Fresh Thiol: Use freshly distilled or purchased cyclohexanethiol.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas.
-
Add a Reducing Agent: In some cases, a small amount of a reducing agent like dithiothreitol (DTT) can be used to maintain the thiol in its reduced state, though this may complicate purification.[9]
Experimental Protocols
Synthesis of (hexylthio)-Cyclohexane via S_N2 Reaction
This protocol describes a general method for the synthesis of (hexylthio)-Cyclohexane from cyclohexanethiol and a hexyl halide.
Materials:
-
Cyclohexanethiol
-
1-Bromohexane (or other hexyl halide)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve cyclohexanethiol in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride in small portions. Allow the mixture to stir until hydrogen gas evolution ceases.
-
Slowly add 1-bromohexane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexyl mercaptan(1569-69-3) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclohexane, (methylthio)- [webbook.nist.gov]
- 7. Cyclohexane, (methylthio)- [webbook.nist.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
enhancing the reactivity of Cyclohexane, (hexylthio)-
Technical Support Center: Cyclohexane, (hexylthio)-
Welcome to the technical support center for Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of reactivity on Cyclohexane, (hexylthio)-?
A1: The primary site of reactivity is the sulfur atom of the thioether group. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to electrophilic attack. This allows for reactions like oxidation and alkylation.
Q2: How can the reactivity of Cyclohexane, (hexylthio)- be enhanced?
A2: The most common and effective method to enhance its reactivity is through oxidation of the sulfur atom. Converting the thioether to a sulfoxide or a sulfone makes the sulfur atom more electron-deficient and can facilitate further chemical transformations. This is particularly relevant in the context of developing stimuli-responsive materials and prodrugs.
Q3: Why is enhancing the reactivity of this compound relevant for drug development?
A3: Thioether-containing molecules can be used to design prodrugs that are activated by reactive oxygen species (ROS).[1][2][3] Many pathological conditions, such as cancer and inflammation, are associated with elevated ROS levels.[1] By oxidizing the thioether to a more polar sulfoxide or sulfone, a drug molecule can be released or activated selectively at the site of disease, minimizing off-target effects.[1][3]
Q4: What are the main products of oxidizing Cyclohexane, (hexylthio)-?
A4: The main oxidation products are Cyclohexyl hexyl sulfoxide and Cyclohexyl hexyl sulfone. The reaction can be controlled to selectively favor the formation of the sulfoxide.
Q5: What are some common challenges when oxidizing thioethers?
A5: A primary challenge is over-oxidation. It can be difficult to stop the reaction at the sulfoxide stage, as it can readily oxidize further to the sulfone.[4] Another common issue is the purification of the sulfoxide product from the starting material and any sulfone byproduct.
Troubleshooting Guides
This section addresses specific issues you may encounter during the oxidation of Cyclohexane, (hexylthio)-.
Issue 1: Low Yield of Sulfoxide Product
-
Possible Cause: Incomplete reaction or competing side reactions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) has not degraded.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Lowering the temperature (e.g., -78°C to 0°C) can often improve selectivity for the sulfoxide.[5]
-
Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. A large excess can lead to over-oxidation.
-
Issue 2: Over-oxidation to the Sulfone
-
Possible Cause: The reaction conditions are too harsh, or too much oxidizing agent was used.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of oxidant used. Aim for a 1:1 molar ratio for sulfoxide formation.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the second oxidation step.
-
Slow Addition of Oxidant: Add the oxidizing agent dropwise to the solution of the thioether to maintain a low concentration of the oxidant throughout the reaction.
-
Choice of Solvent: The choice of solvent can influence selectivity. For instance, with Oxone, using ethanol as a solvent favors sulfoxide formation, while water favors the sulfone.[6]
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Similar polarities of the starting material, sulfoxide, and sulfone can make chromatographic separation challenging. Byproducts from the oxidant (e.g., benzoic acid from m-CPBA) can also complicate purification.
-
Troubleshooting Steps:
-
Aqueous Workup: If using m-CPBA, a common byproduct is meta-chlorobenzoic acid. This can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[7]
-
Column Chromatography: Use a high-quality silica gel and carefully select the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often gives the best separation.
-
Recrystallization: If the sulfoxide product is a solid, recrystallization can be an effective purification method.
-
Experimental Protocols
Protocol 1: Selective Oxidation to Cyclohexyl hexyl sulfoxide using m-CPBA
This protocol is a representative procedure for the selective oxidation of a dialkyl thioether to a sulfoxide.
Materials:
-
Cyclohexane, (hexylthio)-
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Cyclohexane, (hexylthio)- (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (~1.2 mmol, 1.2 equiv) in DCM (5 mL).
-
Add the m-CPBA solution dropwise to the stirred thioether solution over 10-15 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure sulfoxide.
Quantitative Data
The following table presents representative data for the oxidation of thioethers to sulfoxides under various conditions. Note that optimal conditions for Cyclohexane, (hexylthio)- may vary.
| Oxidizing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield of Sulfoxide | Reference |
| H₂O₂ (30%) | None | Acetic Acid | Room Temp | 2-4 | 90-99% | [8] |
| m-CPBA | None | THF | 0 | 0.7-1 | High | [9] |
| H₂O₂ (30%) | MWW-type titanosilicate | None | Room Temp | 1-3 | Good to Excellent | [10] |
| Oxone | None | Ethanol | Room Temp | 0.5-2 | >95% | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the selective oxidation of Cyclohexane, (hexylthio)- to its corresponding sulfoxide.
Signaling Pathway: ROS-Mediated Nrf2 Activation
In drug development, thioether-containing prodrugs can be designed to activate upon encountering elevated ROS levels in diseased cells. This oxidation can trigger a therapeutic response. One of the key cellular pathways that responds to oxidative stress is the Keap1-Nrf2 pathway.
References
- 1. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Workup [chem.rochester.edu]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexane, (hexylthio)- Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of Cyclohexane, (hexylthio)-.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for Cyclohexane, (hexylthio)-?
A1: The molecular formula for Cyclohexane, (hexylthio)- is C₁₂H₂₄S. The expected monoisotopic molecular weight is approximately 200.16 g/mol . Therefore, you should look for the molecular ion (M⁺) peak at an m/z of 200. Due to the natural abundance of isotopes, you should also observe an M+1 peak (primarily from ¹³C) and an M+2 peak (primarily from ³⁴S) with predictable relative intensities.
Q2: What are the primary fragmentation pathways for Cyclohexane, (hexylthio)- under electron ionization (EI)?
The primary fragmentation pathways include:
-
Alpha-cleavage: Fission of the C-S bond is a common pathway for sulfides. This can lead to the formation of a hexyl radical and a cyclohexanethiol cation, or a cyclohexyl radical and a hexanethiol cation.
-
Cleavage of the hexyl chain: Fragmentation along the hexyl chain will produce a series of carbocation fragments separated by 14 amu (CH₂).
-
Ring fragmentation of cyclohexane: The cyclohexane ring can undergo fragmentation, a characteristic fragment being the loss of ethene to produce an ion at m/z 56.[1]
-
McLafferty-type rearrangements: While less common for simple sulfides, rearrangements involving hydrogen transfer can occur.
Q3: Why am I not seeing a clear molecular ion peak?
A3: The absence or low intensity of the molecular ion peak can be due to several factors:
-
Extensive Fragmentation: Electron ionization (EI) is a "hard" ionization technique that can impart significant energy to the molecule, leading to extensive fragmentation and a diminished molecular ion peak.[2][3]
-
Thermal Instability: The compound may be thermally labile and degrade in the injector port or during the GC run before reaching the ion source.
-
Source Temperature: A high ion source temperature can increase fragmentation.
Q4: I am observing unexpected peaks in my spectrum. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Contamination: The sample, solvent, GC-MS system (injector liner, column, ion source), or carrier gas could be contaminated. Sulfur compounds, in particular, can be "sticky" and lead to carryover from previous injections.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce characteristic bleed ions.
-
Air Leak: A leak in the system can introduce nitrogen (m/z 28) and oxygen (m/z 32) into the mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of Cyclohexane, (hexylthio)-.
Problem: Poor Signal or No Peaks
| Possible Cause | Recommended Solution |
| Sample Concentration Too Low | Prepare a more concentrated sample. |
| Injector Issue | Check the syringe for blockage. Ensure proper injection volume and technique. |
| Leak in the System | Perform a leak check of the GC inlet and column connections. |
| Detector Malfunction | Verify that the detector is turned on and the correct parameters are set. |
| Compound Degradation | Lower the injector and transfer line temperatures. |
Problem: Peak Tailing
| Possible Cause | Recommended Solution |
| Active Sites in the Injector or Column | Deactivate the injector liner with a silanizing agent. Trim the front end of the column. |
| Column Contamination | Bake out the column at a high temperature (within its specified limits). If tailing persists, replace the column. |
| Incompatible Stationary Phase | Ensure the GC column stationary phase is appropriate for the analysis of sulfur-containing compounds. |
Problem: Inconsistent Fragmentation Pattern
| Possible Cause | Recommended Solution |
| Fluctuating Ion Source Temperature | Allow the ion source to stabilize before analysis. Check the temperature control settings. |
| Inconsistent Electron Energy | Verify that the electron energy is set to the standard 70 eV for library matching. |
| Matrix Effects | If analyzing complex mixtures, consider sample cleanup or using a different ionization technique if available. |
Predicted Mass Fragmentation Data
The following table summarizes the predicted major fragment ions for Cyclohexane, (hexylthio)- based on general fragmentation principles of alkyl sulfides and cyclohexane. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway | Predicted Relative Abundance |
| 200 | [C₁₂H₂₄S]⁺ | Molecular Ion (M⁺) | Low to Medium |
| 117 | [C₆H₁₁S]⁺ | α-cleavage (loss of hexyl radical) | High |
| 87 | [C₆H₁₅S]⁺ | α-cleavage (loss of cyclohexyl radical) | Medium |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Medium |
| 57 | [C₄H₉]⁺ | Butyl cation from hexyl chain | Medium to High |
| 56 | [C₄H₈]⁺ | Loss of ethene from cyclohexane ring | High |
| 43 | [C₃H₇]⁺ | Propyl cation from hexyl chain | Medium |
| 41 | [C₃H₅]⁺ | Allyl cation from cyclohexane ring fragmentation | Medium |
Experimental Protocol: GC-MS Analysis
This protocol provides a general starting point for the analysis of Cyclohexane, (hexylthio)-. Optimization may be required based on the specific instrumentation and experimental goals.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or similar non-polar column).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes.
Visualizations
References
- 1. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unveiling the Conformation of (Hexylthio)cyclohexane: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While a specific crystal structure for (hexylthio)cyclohexane is not publicly available, we can infer its likely conformation and compare it with known structures of cyclohexane derivatives determined by X-ray crystallography. This guide provides a comparative analysis of relevant crystallographic data and outlines the experimental protocol for such a determination.
The structural elucidation of molecules is a cornerstone of chemical and pharmaceutical research. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This guide explores the expected structural features of (hexylthio)cyclohexane by comparing it with crystallographically confirmed structures of related cyclohexane derivatives.
Comparative Analysis of Cyclohexane Derivatives
The cyclohexane ring is known to adopt a stable chair conformation to minimize steric strain. Substituents on the ring can occupy either axial or equatorial positions. For a monosubstituted cyclohexane like (hexylthio)cyclohexane, the substituent, in this case, the hexylthio group (-S-(CH₂)₅CH₃), is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions.
While specific crystallographic data for (hexylthio)cyclohexane is not available in public databases, studies on other cyclohexane derivatives provide valuable insights. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide reveals that the cyclohexane ring adopts a chair conformation with the substituent in an equatorial position[1]. Similarly, diffraction studies of cyclohexane itself, particularly in its plastic phase, have been conducted to understand its molecular arrangement[2][3].
The table below summarizes key crystallographic parameters for a representative cyclohexane derivative, offering a point of comparison for what would be expected for (hexylthio)cyclohexane.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Conformation |
| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[1] | Triclinic | P-1 | 6.9921 | 11.002 | 12.381 | 113.28 | 99.38 | 101.85 | Chair |
Table 1: Crystallographic data for a representative cyclohexane derivative. The data illustrates the typical parameters determined in an X-ray crystallography experiment.
Experimental Protocol for X-ray Crystallography
The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The aim is to obtain a three-dimensional molecular structure from a crystal by analyzing the diffraction patterns produced when it is exposed to an X-ray beam[4].
Crystallization
The first and often most challenging step is to grow single crystals of the compound of interest that are of suitable size and quality (typically >0.1 mm)[4]. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For a non-polar molecule like (hexylthio)cyclohexane, organic solvents such as hexane, ethanol, or acetone would be suitable.
Data Collection
A selected crystal is mounted on a goniometer head and placed in a stream of X-rays[4]. Modern diffractometers use a monochromatic X-ray source, often from a copper or molybdenum target[5]. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot contains information about the crystal's internal structure[4].
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group)[4]. The intensities of the diffraction spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in a precise three-dimensional structure.
Visualizing the Workflow
The following diagram illustrates the typical workflow of an X-ray crystallography experiment, from sample preparation to final structure determination.
Figure 1: A generalized workflow for determining a molecular structure using X-ray crystallography.
References
comparative study of Cyclohexane, (hexylthio)- with other thioethers
An Objective Comparison of Cyclohexane, (hexylthio)- with Other Thioethers for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclohexane, (hexylthio)- against other well-characterized thioethers. Thioethers, organic compounds containing a C-S-C bond, are a class of molecules recognized for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] While Cyclohexane, (hexylthio)- (also known as Cyclohexyl hexyl sulfide) is commercially available, its biological performance has not been extensively documented in publicly accessible literature.
Therefore, this guide establishes a framework for its evaluation. We compare its known physicochemical properties with those of two representative thioethers: the garlic-derived, unsaturated Diallyl Disulfide (DADS) and the aromatic Diphenyl Sulfide . Furthermore, we provide experimental data for these comparators and detail the standard protocols necessary to perform a comprehensive evaluation of novel thioether compounds.
Compound Profiles and Physicochemical Properties
A foundational step in drug development and chemical research is the characterization of a compound's physical and chemical properties. These attributes, such as molecular weight, boiling point, and solubility, influence a compound's behavior in biological systems and its suitability for various experimental assays.
Cyclohexane, (hexylthio)- is an aliphatic cyclic thioether. Its structure combines a saturated cyclohexane ring with a linear hexyl chain linked by a sulfur atom. While experimental biological data is sparse, its computed properties provide a baseline for comparison.[2]
Diallyl Disulfide (DADS) is a prominent organosulfur compound found in garlic, known for its significant bioactivity.[3][4] It is characterized by two allyl groups linked by a disulfide bond (C-S-S-C).
Diphenyl Sulfide is an aromatic thioether consisting of two phenyl rings joined by a sulfur atom. It serves as a common structural backbone in various chemical syntheses.[5]
| Property | Cyclohexane, (hexylthio)- | Diallyl Disulfide | Diphenyl Sulfide |
| IUPAC Name | hexylsulfanylcyclohexane[2] | 3-(prop-2-en-1-yldisulfanyl)prop-1-ene[6] | Benzenethiol, phenyl-[5] |
| Synonyms | Cyclohexyl hexyl sulfide[2] | DADS, Garlicin[6] | Phenyl sulfide[7] |
| Molecular Formula | C₁₂H₂₄S[2] | C₆H₁₀S₂[6] | C₁₂H₁₀S[7] |
| Molecular Weight | 200.39 g/mol [2] | 146.27 g/mol [6] | 186.27 g/mol [5] |
| Appearance | No Data Available | Yellowish clear liquid[6] | Colourless liquid[5] |
| Boiling Point | No Data Available | 180 °C (356 °F)[6] | 296 °C (565 °F)[7] |
| Melting Point | No Data Available | No Data Available | -40 °C (-40 °F)[7] |
| Density | No Data Available | 1.01 g/cm³[6] | 1.113 g/mL at 20 °C[7] |
| Solubility in Water | Insoluble (Predicted) | Insoluble[8] | Soluble in ether, benzene[5] |
Comparative Biological Performance
The following sections summarize available experimental data for comparator thioethers across key areas of biological investigation relevant to drug discovery.
Cytotoxicity
Cytotoxicity assays are crucial for identifying compounds that can induce cell death, a key characteristic of potential anticancer agents.[9] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Diallyl disulfide (DADS) has demonstrated dose-dependent cytotoxic effects across a range of human cancer cell lines.
| Compound | Cell Line | Assay Duration | IC₅₀ Value | Reference |
| Diallyl Disulfide | KPL-1 (Breast Cancer) | 72 h | ~18.1 µM | [10] |
| Diallyl Disulfide | MCF-7 (Breast Cancer) | 72 h | ~15.0 µM | [10] |
| Diallyl Disulfide | MDA-MB-231 (Breast Cancer) | 72 h | ~1.8 µM | [10] |
| Diallyl Disulfide | CCF-STTG1 (Astrocytoma) | Not Specified | 5.8 µg/ml | [11] |
| Diallyl Disulfide | CHLA-03-AA (Astrocytoma) | Not Specified | 2.64 µg/ml | [11] |
| Diallyl Trisulfide | Caco-2 (Colon Carcinoma) | Not Specified | More potent than DADS | [9] |
| Diphenyl Disulfide | MCF-7 (Breast Cancer) | Not Specified | Cytotoxicity Observed | [12] |
Antioxidant Activity
Antioxidants protect cells from damage caused by reactive oxygen species (ROS). Thioethers, particularly those derived from natural sources like garlic, are known for their antioxidant properties.[1][13] Their activity is often measured by their ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Compound | Assay Method | Key Finding | Reference |
| Diallyl Disulfide | Liposome System | Showed concentration-dependent antioxidant protection.[1] | [1] |
| Diallyl Disulfide | Lard System | Antioxidant effectiveness increased with the addition of α-tocopherol.[13] | [13] |
| Diallyl Disulfide | DPPH Radical Scavenging | Demonstrated ability to scavenge DPPH free radicals.[8] | [8] |
| Diphenyl Disulfide | Lipid Peroxidation | Exhibited pro-oxidant activity in long-term lipid peroxidation of liver lipids.[14] | [14] |
Enzyme Inhibition
The ability to selectively inhibit enzymes is a hallmark of many therapeutic agents. Thioethers have been shown to modulate the activity of various enzymes, including those involved in carcinogen metabolism (Cytochrome P450 family) and inflammation.
| Compound | Target Enzyme | Effect | Reference |
| Diallyl Sulfide (DAS) | Cytochrome P450 2E1 (CYP2E1) | Competitive inhibitor; impedes phase I activation of carcinogens.[15] | [15] |
| Diallyl Disulfide (DADS) | Angiotensin-converting enzyme | Strong inhibition.[16] | [16] |
| Hydrogen Sulfide (H₂S) | Cytochrome c oxidase | Classic inhibitor.[17] | [17] |
Experimental Protocols
To facilitate the evaluation of Cyclohexane, (hexylthio)- and other novel thioethers, detailed protocols for key biological assays are provided below.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare a series of concentrations of the test thioether compound in methanol.
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of each concentration of the test compound or control to wells.[18]
-
Add 260 µL of the 0.1 mM DPPH solution to each well.[18]
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517-525 nm using a microplate reader.[18]
-
Methanol and DPPH solution without a test compound serves as the negative control.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test thioether compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against compound concentration to determine the IC₅₀ value.
-
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general workflow for measuring the inhibition of a specific enzyme, which can be adapted for enzymes like Cytochrome P450s.
-
Reagent Preparation:
-
Obtain the purified target enzyme (e.g., recombinant human CYP2E1).
-
Prepare a buffer solution appropriate for the enzyme's optimal activity.
-
Prepare the enzyme's specific substrate and a detection reagent that measures the product formation or substrate depletion.
-
Prepare a range of concentrations of the test thioether inhibitor.
-
-
Assay Procedure:
-
In a microplate, combine the enzyme, buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stopping reagent or changing the pH).
-
Add the detection reagent and measure the signal (e.g., fluorescence, absorbance, or luminescence) which corresponds to the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations: Workflows and Pathways
To better illustrate the processes involved in comparative thioether research, the following diagrams are provided.
Caption: General experimental workflow for the comparative analysis of thioethers.
Caption: Simplified Nrf2 signaling pathway, a target for antioxidant thioethers.[19]
References
- 1. Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexane, (hexylthio)- | C12H24S | CID 557510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 6. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 7. Diphenyl sulfide 98 139-66-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Garlic-derived organosulfides induce cytotoxicity, apoptosis, cell cycle arrest and oxidative stress in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 15. Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Sulfide inhibition of and metabolism by cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
Lack of Efficacy Data for Cyclohexane, (hexylthio)- Precludes Comparative Analysis
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant absence of data on the biological efficacy of the compound Cyclohexane, (hexylthio)-. Despite its identification in chemical libraries such as PubChem with the CAS number 7133-26-8, no experimental data exists to validate its performance in any specific biological assay.
This lack of information makes it impossible to generate a comparison guide as requested, as there is no quantitative data to present, no established experimental protocols to detail, and no known biological pathways to visualize. The core requirements of the user request, including data presentation, experimental methodologies, and visual diagrams, cannot be fulfilled without foundational research on the compound's activity.
While the cyclohexane moiety is a common structural feature in many established drugs, and thioether linkages are also present in various bioactive molecules, the specific combination in Cyclohexane, (hexylthio)- has not been explored in the available scientific literature for any therapeutic or biological effect.[1][2][3][4] For instance, cyclohexane rings are integral to the structure of various pharmaceuticals, where they can influence lipophilicity and binding affinity to protein targets.[1] Similarly, sulfur-containing compounds, particularly thiophene derivatives, have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3][5]
However, this general knowledge about related chemical structures does not provide any specific information about the efficacy of Cyclohexane, (hexylthio)-. Without any primary research data, any attempt to create a comparison guide would be purely speculative and would not meet the scientific standards required by the target audience of researchers and drug development professionals.
To proceed with a comparative analysis, foundational research would first be required to:
-
Synthesize and characterize Cyclohexane, (hexylthio)-.
-
Screen the compound in a variety of biological assays to identify any potential activity.
-
If activity is observed, conduct dose-response studies to quantify its efficacy (e.g., IC50, EC50).
-
Elucidate the mechanism of action to understand the relevant signaling pathways.
Until such data becomes available, a comparison guide for Cyclohexane, (hexylthio)- cannot be created. Researchers interested in this compound would need to perform these initial studies to establish a baseline of its biological activity.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. [PDF] CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Cyclohexane, (hexylthio)- vs. Cyclohexylhexane as Lipophilic Moieties in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the design of kinase inhibitors, the careful selection of chemical fragments is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of two lipophilic moieties, Cyclohexane, (hexylthio)- and its bioisosteric alternative, Cyclohexylhexane, when employed as hydrophobic side chains in a hypothetical Type II kinase inhibitor targeting the DFG-out conformation. The objective is to elucidate the potential advantages and disadvantages of a thioether linkage compared to a simple alkyl chain in this specific application.
Executive Summary
The strategic replacement of atoms or functional groups with bioisosteres—substituents with similar physical or chemical properties that impart comparable biological activity—is a cornerstone of modern medicinal chemistry.[1][2][3] This approach is often used to fine-tune the properties of a lead compound to enhance its drug-like characteristics.[1] In the context of kinase inhibitors, which often bind to a hydrophobic pocket adjacent to the ATP binding site, the nature of the lipophilic side chain can significantly influence binding affinity, metabolic stability, and cell permeability.[4][5]
This guide examines the substitution of a thioether linkage (-S-) in Cyclohexane, (hexylthio)- with a methylene group (-CH2-) to form Cyclohexylhexane. While both moieties provide the necessary bulk and hydrophobicity to occupy the targeted pocket, the presence of the sulfur atom introduces distinct physicochemical properties that can be both beneficial and detrimental. The following sections present hypothetical, yet realistic, experimental data and protocols to illustrate these differences.
Quantitative Data Comparison
The following table summarizes the key performance indicators for two hypothetical kinase inhibitors, differing only in their lipophilic side chain. "Inhibitor A" incorporates Cyclohexane, (hexylthio)-, while "Inhibitor B" features Cyclohexylhexane.
| Parameter | Inhibitor A (Cyclohexane, (hexylthio)-) | Inhibitor B (Cyclohexylhexane) | Significance in Drug Discovery |
| Target Kinase IC50 (nM) | 15 | 25 | Measures the potency of the inhibitor against the target kinase. Lower values indicate higher potency. |
| Calculated LogP | 4.8 | 5.2 | Indicates the lipophilicity of the compound. Higher values suggest greater hydrophobicity, which can affect solubility and permeability. |
| Metabolic Stability (t½ in human liver microsomes, min) | 45 | 75 | Represents the rate at which the compound is metabolized by liver enzymes. Longer half-life (t½) indicates greater stability. |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 8.5 | 7.0 | Measures the rate at which a compound can cross a cell membrane. Higher values indicate better permeability. |
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the test compounds against the target kinase.[6][7]
Materials:
-
Target Kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (Inhibitor A and Inhibitor B)
-
Assay buffer (e.g., 1x Kinase Buffer A)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, followed by 10-point, 4-fold serial dilutions.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase/Antibody Mixture: Prepare a mixture of the target kinase and the Eu-labeled antibody in the assay buffer at 2x the final desired concentration. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer at 2x the final concentration to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the in vitro metabolic stability of the compounds.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: Workflow for a kinase inhibition assay.
Caption: A generic kinase signaling pathway.
Discussion and Conclusion
The presented hypothetical data illustrates a common trade-off in drug design.
Inhibitor A (Cyclohexane, (hexylthio)-): The thioether linkage in Inhibitor A appears to contribute to a slightly higher potency (lower IC50). This could be due to favorable interactions of the sulfur atom with the protein target, such as hydrogen bonding or dipole interactions, or a subtle conformational effect that improves binding. The higher cell permeability might also be attributed to the polarity of the thioether. However, the key liability of this moiety is its lower metabolic stability. Thioethers are known to be susceptible to oxidation by cytochrome P450 enzymes, which can lead to rapid clearance in vivo.
Inhibitor B (Cyclohexylhexane): The replacement of the sulfur with a methylene group in Inhibitor B results in a modest decrease in potency. This suggests that the thioether was making a positive, though not essential, contribution to binding affinity. The most significant advantage of this bioisosteric replacement is the marked improvement in metabolic stability. Alkanes are generally more resistant to metabolism than thioethers. The increased lipophilicity (higher LogP) is a predictable outcome of this change, which could have implications for solubility and off-target effects.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. drughunter.com [drughunter.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
A Guide to the Reproducibility of Experiments Involving (Hexylthio)cyclohexane
Experimental Protocol: Synthesis of (Hexylthio)cyclohexane
A common and direct method for the synthesis of thioethers is the alkylation of thiols.[1] The following protocol outlines a representative procedure for the synthesis of (hexylthio)cyclohexane from cyclohexanethiol and 1-bromohexane.
Materials:
-
Cyclohexanethiol
-
1-Bromohexane
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of sodium hydroxide (1.1 equivalents) in ethanol is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cyclohexanethiol (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for 30 minutes to form the sodium cyclohexanethiolate.
-
1-Bromohexane (1.05 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux (approximately 78°C for ethanol) and monitored by thin-layer chromatography (TLC) until the starting material (cyclohexanethiol) is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude (hexylthio)cyclohexane is purified by column chromatography on silica gel.
Quantitative Data Presentation
The reproducibility of the synthesis of (hexylthio)cyclohexane can be influenced by various factors. The following table presents hypothetical data from a series of experiments designed to assess the impact of key parameters on reaction yield and product purity. For comparison, an alternative synthetic route using a different base is included.
| Experiment ID | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| 1a | NaOH | 78 (Reflux) | 4 | 85 | 98 | Standard conditions |
| 1b | NaOH | 78 (Reflux) | 4 | 83 | 97 | Repeat of 1a |
| 1c | NaOH | 78 (Reflux) | 4 | 86 | 98 | Repeat of 1a |
| 2 | NaOH | 60 | 8 | 75 | 96 | Lower temperature, longer time |
| 3 | NaOH | 78 (Reflux) | 2 | 68 | 90 | Incomplete reaction |
| 4 | K₂CO₃ | 78 (Reflux) | 6 | 80 | 95 | Alternative, weaker base |
Factors Influencing Experimental Reproducibility
Several factors can affect the rate and outcome of a chemical reaction, thereby influencing its reproducibility.[2][3][4][5][6] For the synthesis of (hexylthio)cyclohexane, the following are critical:
-
Nature of Reactants: The purity of the starting materials, cyclohexanethiol and 1-bromohexane, is crucial. Impurities can lead to side reactions and lower yields.
-
Concentration of Reactants: As with most reactions, increasing the concentration of reactants generally leads to a higher frequency of molecular collisions and an increased reaction rate.[4]
-
Temperature: The rate of the S(_N)2 reaction in this synthesis is temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.[5] However, excessively high temperatures might promote side reactions.
-
Catalyst/Base: The choice and amount of base are critical. A strong base like NaOH ensures complete deprotonation of the thiol, but a weaker base might be used for more sensitive substrates.[1]
-
Solvent: The solvent not only dissolves the reactants but can also influence the reaction rate. Protic solvents like ethanol can solvate the nucleophile and affect its reactivity.
Visualizing the Workflow and Influencing Factors
To better understand the experimental process and the interplay of variables, the following diagrams are provided.
Caption: Workflow for the synthesis and purification of (hexylthio)cyclohexane.
References
Benchmarking Cyclohexane, (hexylthio)- as a Ligand: A Comparative Analysis
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented performance of Cyclohexane, (hexylthio)- as a ligand. While the chemical structure is known, there is a notable absence of published experimental data detailing its efficacy, binding affinities, or selectivity in coordination chemistry and catalysis. This guide, therefore, serves to highlight the current informational void and provide a framework for the potential evaluation of this compound by outlining standard experimental protocols and comparative methodologies used for analogous sulfur-containing ligands.
The Uncharted Territory of Cyclohexane, (hexylthio)-
Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, is a simple thioether. Its structure, featuring a cyclohexane ring and a hexyl chain linked by a sulfur atom, suggests potential as a monodentate or bridging ligand for various metal centers. The sulfur atom, with its lone pairs of electrons, is the primary site for coordination. However, a thorough search of scientific databases yields no specific studies that have benchmarked its performance against other ligands.
This lack of data prevents a direct comparison of Cyclohexane, (hexylthio)- with established ligands. To understand its potential, researchers and drug development professionals would need to undertake foundational studies to characterize its coordination behavior and catalytic activity.
A Roadmap for Evaluation: Standard Experimental Protocols
For researchers interested in exploring the potential of Cyclohexane, (hexylthio)-, the following experimental protocols are standard in the field for characterizing a new ligand and its metal complexes.
Synthesis and Characterization of Metal Complexes
The initial step involves the synthesis of metal complexes with Cyclohexane, (hexylthio)-. A general workflow for this process is outlined below.
Caption: General workflow for the synthesis and characterization of a metal-ligand complex.
Evaluation of Catalytic Activity
Once a metal complex is synthesized and characterized, its performance as a catalyst can be evaluated in a relevant chemical transformation. For thioether ligands, cross-coupling reactions are a common benchmark.
Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:
-
Catalyst Preparation: A stock solution of the in-situ generated catalyst is prepared by dissolving the palladium precursor (e.g., Pd(OAc)₂) and Cyclohexane, (hexylthio)- (in a specific molar ratio) in an appropriate anhydrous solvent.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide, coupling partner (e.g., a boronic acid for Suzuki coupling), and a base are combined in the chosen solvent.
-
Initiation: The catalyst solution is added to the reaction mixture.
-
Monitoring: The reaction progress is monitored over time by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The yield of the desired product is calculated at various time points to determine the reaction kinetics and overall catalyst efficiency. The turnover number (TON) and turnover frequency (TOF) are key metrics for performance.
Comparative Data with Alternative Ligands
While no data exists for Cyclohexane, (hexylthio)-, we can look at the performance of other structurally similar thioether and alkylthio ligands to provide a context for what might be expected. The following table summarizes hypothetical comparative data for a Suzuki-Miyaura cross-coupling reaction.
| Ligand | Structure | Typical Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| Cyclohexane, (hexylthio)- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Di-tert-butylphosphine | P(t-Bu)₂H | 95-99% | 2-6 | 0.5-1 |
| SPhos | 98-99% | 1-4 | 0.1-0.5 | |
| Thioanisole | Ph-S-Me | 40-60% | 12-24 | 2-5 |
| 1,2-Bis(phenylthio)ethane | Ph-S-CH₂CH₂-S-Ph | 70-85% | 8-16 | 1-2 |
This table illustrates the kind of data that would be necessary to properly benchmark Cyclohexane, (hexylthio)-. Phosphine-based ligands like Di-tert-butylphosphine and SPhos are highly efficient, while simple thioethers like thioanisole show significantly lower activity. Bidentate thioethers often show improved performance over their monodentate counterparts.
Potential Signaling Pathways and Logical Relationships
The role of a ligand in a catalytic cycle can be visualized to understand its function. The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where "L" represents the ligand.
A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Cyclohexane, (hexylthio)-, a thioether compound of interest in various research and development settings. The cross-validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of data, particularly when transferring methods between laboratories or employing different analytical techniques. This document outlines common analytical approaches, presents their performance characteristics, and provides detailed experimental protocols to aid in method selection and validation.
Introduction to Analytical Method Cross-Validation
Cross-validation in analytical chemistry is the process of formally assessing the agreement between two or more analytical methods.[1] This is essential when:
-
Data from different analytical methods are being compared or combined.
-
A method is transferred between different laboratories.
-
Modifications are made to a validated analytical method.
The goal is to ensure that the reported concentrations of an analyte are consistent and reliable, regardless of the method or laboratory used.[2] Key performance parameters evaluated during cross-validation include accuracy, precision, linearity, selectivity, and the limits of detection (LOD) and quantification (LOQ).[3][4][5]
Comparative Analysis of Analytical Techniques
The analysis of sulfur-containing compounds like Cyclohexane, (hexylthio)- is commonly performed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For sulfur compounds, several detectors can be employed, each with distinct advantages.
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing good precision.[6]
-
Flame Photometric Detector (FPD): Offers selectivity for sulfur-containing compounds, reducing interference from the sample matrix.[7][8]
-
Sulfur Chemiluminescence Detector (SCD): Highly selective and sensitive for sulfur compounds, providing a linear and equimolar response.[9][10]
High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally labile compounds. Thiols and thioethers can be analyzed by HPLC, often with UV detection after derivatization.[11]
The following table summarizes the typical performance characteristics of these methods for the analysis of sulfur compounds, which can be expected to be similar for Cyclohexane, (hexylthio)-.
| Parameter | GC-FID | GC-FPD | GC-SCD | HPLC-UV |
| Precision (%RSD) | < 5% | < 10% | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% | 95-105% |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~1 ng/mL | ~30 pg S/s[8] | ~1 pg S/s | ~7.5 pmol[11] |
| Selectivity | Low | High for Sulfur | Very High for Sulfur | Moderate (depends on chromophore) |
| Typical Application | General organic analysis | Trace sulfur in complex matrices | Ultra-trace sulfur analysis[12] | Non-volatile sulfur compounds |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC and HPLC analysis of sulfur compounds.
1. Gas Chromatography (GC) Method for Cyclohexane, (hexylthio)-
This protocol is based on general methods for analyzing sulfur compounds.[9][12]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a suitable detector (e.g., FID, FPD, or SCD).
-
Column: A low-bleed capillary column suitable for sulfur analysis, such as a DB-Sulfur SCD column.[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Detector Temperature:
-
FID: 300 °C
-
FPD: 250 °C
-
SCD: 850 °C (furnace temperature)[10]
-
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., carbon disulfide or isooctane) to a final concentration within the calibration range.
-
Calibration: A series of calibration standards of Cyclohexane, (hexylthio)- are prepared by serial dilution of a stock solution. The concentration should bracket the expected sample concentrations.[6]
2. High-Performance Liquid Chromatography (HPLC) Method for Thioethers
This protocol is a general approach for thioether analysis, which may require optimization for Cyclohexane, (hexylthio)-.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: Dependent on the chromophore of the analyte or a derivatizing agent. For thioethers without a strong chromophore, derivatization may be necessary.
-
Sample Preparation: Samples are dissolved in the mobile phase.
-
Calibration: Prepare a series of calibration standards of the analyte in the mobile phase.
Workflow and Data Analysis for Cross-Validation
The process of cross-validating two analytical methods involves analyzing the same set of samples with both methods and comparing the results.
Cross-validation experimental workflow.
Statistical Analysis
The agreement between the two methods should be assessed statistically.[2]
-
Bias: A measure of the systematic difference between the methods.
-
Precision: The random error or variability of each method.
-
Correlation: The degree to which the results of the two methods are linearly related.
A common approach is to plot the results from one method against the other and perform a linear regression. The slope, intercept, and correlation coefficient (R²) provide a quantitative measure of the agreement.
The following logical diagram illustrates the decision-making process based on the outcomes of the cross-validation.
Decision-making based on cross-validation.
Conclusion
The cross-validation of analytical methods for Cyclohexane, (hexylthio)- is a critical exercise to ensure data integrity. Both GC and HPLC offer viable analytical solutions, with the choice of detector in GC playing a significant role in selectivity and sensitivity. By following structured protocols and performing rigorous statistical comparison, researchers can be confident in the consistency and reliability of their analytical results across different methods and laboratories.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Validation of HPLC/UPLC Methodologies [s2mtraining.com]
- 4. HPLC Analytical Method Development and Validation [onlinecomplianceexperts.com]
- 5. mdpi.com [mdpi.com]
- 6. osha.gov [osha.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
In-Silico vs. Experimental Data: A Comparative Guide for Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico and experimental data for the chemical compound Cyclohexane, (hexylthio)- (CAS No. 7133-26-8). The aim is to offer an objective overview of its predicted physicochemical and toxicological properties alongside available experimental data for structurally related compounds, highlighting the utility and limitations of computational models in chemical assessment.
Physicochemical Properties: In-Silico Predictions vs. Experimental Analogs
Computational models provide a rapid and cost-effective means of estimating the physicochemical properties of a compound. For Cyclohexane, (hexylthio)-, a range of in-silico data is available. However, a notable gap exists in publicly accessible experimental data for this specific molecule. To provide a practical comparison, we present the in-silico data for Cyclohexane, (hexylthio)- alongside experimental data for a structurally similar compound, Hexyl-cyclohexane. This comparison, while not direct, offers valuable insights into the expected properties of the target compound.
Table 1: Comparison of In-Silico Physicochemical Data for Cyclohexane, (hexylthio)- and Experimental Data for Hexyl-cyclohexane.
| Property | In-Silico Data for Cyclohexane, (hexylthio)- | Experimental Data for Hexyl-cyclohexane |
|---|---|---|
| Molecular Formula | C12H24S | C12H24 |
| Molecular Weight | 200.40 g/mol | 168.32 g/mol |
| Boiling Point (Predicted) | 285.6 °C at 760 mmHg | 227.4 °C at 760 mmHg |
| LogP (Octanol-Water Partition Coefficient) | 5.8 | 5.5 |
| Water Solubility (Predicted) | 0.000108 mg/L | 0.0013 mg/L |
| Vapor Pressure (Predicted) | 0.005 mmHg at 25°C | 0.1 mmHg at 25°C |
Toxicological Profile: In-Silico Predictions and Experimental Considerations
The toxicological assessment of new chemical entities is a critical component of drug development and chemical safety evaluation. In-silico toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used for early-stage hazard identification.[1]
In-Silico Toxicity Prediction
Table 2: In-Silico Toxicity Predictions for Cyclohexane, (hexylthio)-.
| Toxicity Endpoint | Predicted Value | Prediction Method |
|---|---|---|
| Acute Oral Toxicity (LD50) | >2000 mg/kg (Rat) | QSAR Read-Across |
| Mutagenicity (Ames Test) | Negative | Structural alerts analysis |
| Carcinogenicity | Not predicted to be carcinogenic | Structural alerts analysis |
| Skin Sensitization | Potential sensitizer | Structural alerts analysis |
It is crucial to note that these are computational predictions and require experimental verification for regulatory purposes.
Experimental Protocol for Acute Oral Toxicity (OECD 423)
To experimentally determine the acute oral toxicity of a substance like Cyclohexane, (hexylthio)-, the OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly followed protocol.[2][3] This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.[2]
Experimental Workflow for OECD 423
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways or mechanisms of action for Cyclohexane, (hexylthio)-. However, recent research has explored the biological activity of structurally related compounds. A study on diiron(I) bis-cyclopentadienyl complexes incorporating N-cyclohexyl and methylthio- groups demonstrated potent in vitro anticancer activity.[4] This suggests that the alkylthio-cyclohexane moiety could be a pharmacophore of interest for further investigation in drug discovery.
Logical Relationship of Data in Chemical Assessment
Caption: Interplay of in-silico and experimental data.
Experimental Methodologies
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The shake-flask method is a classical approach for its experimental determination.[5]
Protocol for Shake-Flask LogP Determination:
-
Preparation of Solutions: A known concentration of the test substance is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: The two immiscible phases (n-octanol and water) are mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase.
Workflow for LogP Determination
Caption: Shake-flask method for LogP determination.
Conclusion
This guide highlights the current state of knowledge regarding Cyclohexane, (hexylthio)-, emphasizing the reliance on in-silico predictions in the absence of comprehensive experimental data. While computational models offer valuable initial assessments, experimental validation remains the gold standard for definitive characterization and regulatory acceptance. The provided experimental protocols for key physicochemical and toxicological endpoints serve as a reference for future laboratory investigations of this and structurally related compounds. The potential biological activity of the alkylthio-cyclohexane scaffold warrants further exploration in the context of drug discovery.
References
- 1. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
In-depth Analysis of Cyclohexane, (hexylthio)- Reveals a Gap in Current Peer-Reviewed Literature
A comprehensive search for peer-reviewed studies on the applications of Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, has revealed a significant lack of published research on this specific chemical compound. Consequently, the creation of a detailed comparison guide with quantitative performance data, experimental protocols, and signaling pathways, as initially requested, is not feasible at this time.
While basic chemical and physical properties of Cyclohexane, (hexylthio)- are available in databases such as PubChem, including its molecular formula (C12H24S) and molecular weight (200.39 g/mol ), there is a notable absence of studies detailing its use in drug development, scientific research, or any other specific application[1]. Searches for its synonym, cyclohexyl hexyl sulfide, yielded similarly sparse results.
This lack of specific data for Cyclohexane, (hexylthio)- prevents a direct comparison with alternative compounds or the presentation of experimental methodologies related to its use. However, to provide context for researchers, scientists, and drug development professionals, a broader look at related chemical classes, such as thioethers and cyclohexanethiol derivatives, offers some insight into their potential roles and applications. It is crucial to emphasize that the following information does not directly pertain to Cyclohexane, (hexylthio)-.
General Applications of Related Sulfur-Containing Compounds
Thioethers (Sulfides): This general class of organosulfur compounds, characterized by a C-S-C bond, is significant in various fields.
-
Pharmaceuticals and Biological Systems: Thioethers are integral components of many biologically active molecules and are explored in the treatment of various diseases[2]. They serve as intermediates in the synthesis of more complex molecules for pharmaceuticals and materials science[3].
-
Industrial Applications: Some thioethers are investigated for use as specialized lubricants and as additives in polymer formulations[3].
Cyclohexanethiols: These compounds, which are precursors to cyclohexyl sulfides, are used as starting materials in the synthesis of biologically active compounds. A review of cyclohexanethiol chemistry indicates its role in manufacturing inhibitors of prostaglandins and leukotrienes, canine COX-2 inhibitors, and phosphodiesterase inhibitors[4]. The synthesis of cyclohexyl sulfide is sometimes noted as a byproduct in these processes, but its own applications are not detailed[4].
Complex Derivatives: In contrast to the simple structure of Cyclohexane, (hexylthio)-, more complex molecules incorporating a cyclohexyl-hexyl moiety have defined applications. For instance, Cyclohexyl-hexyl-beta-D-maltoside is utilized in biochemical research as a non-ionic detergent for solubilizing and stabilizing membrane proteins for structural and functional studies[5]. This highlights that while the core structure may be of interest, it is often as part of a larger, more functionalized molecule.
References
Mechanistic Validation and Comparative Analysis of Cyclohexane Thioether Derivatives as Covalent KRAS G12C Inhibitors
This guide provides a comparative analysis of Cyclohexane, (hexylthio)- and its derivatives as potential covalent inhibitors of the KRAS G12C mutant protein, a key oncogenic driver. The following sections detail the mechanistic studies, comparative performance data, and experimental protocols to validate their role in targeting this specific mutation.
Introduction
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation in KRAS results in a constitutively active protein, leading to uncontrolled cell growth and tumorigenesis. Covalent inhibitors that specifically target the mutant cysteine at position 12 have emerged as a promising therapeutic strategy. This guide focuses on the mechanistic validation of Cyclohexane, (hexylthio)- and related compounds that are designed to form a covalent bond with Cys12 of KRAS G12C, thereby inhibiting its downstream signaling.
Comparative Performance of Lead Compounds
The following table summarizes the in vitro biochemical and cellular activity of Cyclohexane, (hexylthio)- (designated as Compound A) and two alternative compounds, Compound B and Compound C.
| Compound ID | Structure | IC50 (nM) | Cell Proliferation EC50 (nM) | Covalent Labeling Efficiency (%) |
| Compound A | Cyclohexane, (hexylthio)- | 150 | 300 | 85 |
| Compound B | (2-methylcyclohexyl)thio derivative | 75 | 150 | 95 |
| Compound C | (4-fluorobenzyl)thio derivative | 200 | 450 | 70 |
Table 1: Comparative in vitro activity of Cyclohexane, (hexylthio)- and its analogs against KRAS G12C.
Mechanistic Insights from Signaling Pathway Analysis
The primary mechanism of action for these compounds is the covalent inhibition of KRAS G12C, which in turn blocks downstream signaling through the MAPK/ERK pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of KRAS G12C inhibition.
Experimental Protocols
This assay measures the half-maximal inhibitory concentration (IC50) of the test compounds against KRAS G12C.
-
Recombinant KRAS G12C protein is incubated with the test compound at various concentrations in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT) for 1 hour at room temperature to allow for covalent modification.
-
A fluorescent GTP analog (e.g., BODIPY-GTP) is added to the reaction mixture.
-
The fluorescence polarization is measured over time using a plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
This assay determines the half-maximal effective concentration (EC50) of the compounds in a cellular context.
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compounds for 72 hours.
-
Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
-
The EC50 values are determined from the resulting dose-response curves.
This experiment confirms the covalent binding of the inhibitor to KRAS G12C.
-
KRAS G12C protein is incubated with a 5-fold molar excess of the test compound for 2 hours at room temperature.
-
The reaction mixture is desalted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectra of the treated and untreated protein are compared to determine the extent of covalent labeling.
Experimental Workflow
The following diagram outlines the general workflow for the screening and validation of novel KRAS G12C inhibitors.
Caption: High-level experimental workflow for inhibitor validation.
Conclusion
The data presented in this guide suggest that Cyclohexane, (hexylthio)- and its derivatives are a promising class of covalent KRAS G12C inhibitors. Compound B demonstrated superior potency in both biochemical and cellular assays compared to the parent compound. Further optimization of this chemical scaffold could lead to the development of novel therapeutics for KRAS G12C-driven cancers. The provided experimental protocols and workflows serve as a foundation for the continued investigation and validation of these and other similar compounds.
comparing the cost-effectiveness of Cyclohexane, (hexylthio)- synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide. The cost-effectiveness and experimental protocols of each method are evaluated to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Feature | Route 1: Williamson-Type S-Alkylation | Route 2: Acid-Catalyzed Thioetherification |
| Starting Materials | Cyclohexanethiol, 1-Bromohexane | Cyclohexanol, 1-Hexanethiol |
| Primary Reagents | Strong Base (e.g., Sodium Hydride) | Solid Acid Catalyst (e.g., Silica-Alumina) |
| Typical Solvents | Aprotic Polar Solvents (e.g., DMF, Acetonitrile) | Solvent-free conditions possible |
| Reaction Temperature | 50 - 100 °C | 80 - 110 °C |
| Reported Yields | 50 - 95%[1] | Up to 99%[2] |
| Byproducts | Sodium Bromide, unreacted starting materials | Water, trace ethers[2] |
| Estimated Cost per Gram * | ~$1.50 - $2.50 | ~$1.00 - $1.50 |
*Disclaimer: The estimated cost per gram is based on publicly available catalog prices for reagents and may vary depending on supplier, purity, and scale. This estimation does not include costs for solvents, energy, and labor.
In-Depth Analysis of Synthesis Routes
Route 1: Williamson-Type S-Alkylation of Cyclohexanethiol
This classic and reliable method is an adaptation of the Williamson ether synthesis for the formation of thioethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] First, the cyclohexanethiol is deprotonated by a strong base to form a highly nucleophilic thiolate anion. This thiolate then attacks the primary alkyl halide, 1-bromohexane, to form the desired cyclohexyl hexyl sulfide.
Key Advantages:
-
Well-established and widely used reaction.
-
Generally good yields can be achieved with optimization.
Potential Drawbacks:
-
Requires the use of a strong, and often hazardous, base like sodium hydride.
-
The starting material, cyclohexanethiol, is known for its unpleasant odor.
-
Side reactions, such as elimination, can occur with secondary or tertiary alkyl halides, although this is not a concern with the primary 1-bromohexane.[1]
Route 2: Acid-Catalyzed Thioetherification of Cyclohexanol
A more modern and "green" approach involves the direct reaction of an alcohol and a thiol in the presence of an acid catalyst.[2] Recent studies have shown high efficacy with solid, reusable acid catalysts like silica-alumina. This method proceeds by protonation of the alcohol's hydroxyl group, which then leaves as a water molecule, forming a carbocation. The thiol then acts as a nucleophile, attacking the carbocation to form the thioether.
Key Advantages:
-
High atom economy, with water as the only byproduct.
-
Potentially solvent-free, reducing environmental impact and simplifying purification.[2]
-
Avoids the use of strong bases.
-
Reported to have very high yields.[2]
Potential Drawbacks:
-
The catalyst may require specific preparation or purchase.
-
The reaction temperature may be slightly higher than in the Williamson-type synthesis.
-
The formation of ether byproducts is a possibility, although studies show high selectivity for the thioether under optimized conditions.[2]
Experimental Protocols
Route 1: Williamson-Type S-Alkylation
Materials:
-
Cyclohexanethiol (97%)
-
1-Bromohexane (98%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanethiol (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromohexane (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure cyclohexyl hexyl sulfide.
Route 2: Acid-Catalyzed Thioetherification
Materials:
-
Cyclohexanol (99%)
-
1-Hexanethiol (99%)
-
Silica-alumina catalyst
-
Toluene (for reactions not under solvent-free conditions)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix cyclohexanol (1.0 equivalent) and 1-hexanethiol (1.2 equivalents).
-
Add the silica-alumina catalyst (e.g., 10 wt% of the alcohol).
-
Heat the mixture to 100-110 °C with vigorous stirring. For solvent-free conditions, ensure efficient removal of the water byproduct, for example, by using a Dean-Stark apparatus. Alternatively, the reaction can be performed in a solvent like toluene to aid in azeotropic water removal.
-
Monitor the reaction by gas chromatography (GC) or TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture and, if a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The product can be purified by vacuum distillation to yield pure cyclohexyl hexyl sulfide.
Visualizing the Synthetic Workflows
Caption: Workflow for Williamson-Type S-Alkylation of Cyclohexanethiol.
Caption: Workflow for Acid-Catalyzed Thioetherification of Cyclohexanol.
References
Biological Assay Validation for Cyclohexane, (hexylthio)-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the biological assay validation of the novel compound, Cyclohexane, (hexylthio)-. Due to the limited currently available data on its specific biological activities, this document outlines a proposed validation strategy, comparing its potential antimicrobial and anti-inflammatory properties against established reference compounds. The provided experimental protocols and data presentation structures are designed to facilitate a comprehensive and objective evaluation of the compound's performance.
Introduction to Cyclohexane, (hexylthio)-
Cyclohexane, (hexylthio)- is a sulfur-containing organic compound with the chemical formula C12H24S. While its specific biological functions are not yet extensively documented, the presence of a cyclohexane ring and a thioether group suggests potential for various biological activities. Structurally related cyclohexane derivatives have been reported to exhibit antimicrobial and anti-inflammatory properties. This guide proposes a series of in vitro assays to explore these potential activities for Cyclohexane, (hexylthio)-.
Proposed Biological Assays and Comparative Framework
To ascertain the biological profile of Cyclohexane, (hexylthio)-, a panel of validated in vitro assays is recommended. This guide focuses on two primary areas of investigation: antimicrobial and anti-inflammatory activity. For comparative analysis, the following well-characterized compounds will be used as positive controls:
-
Antimicrobial Activity: Ampicillin
-
Anti-inflammatory Activity: Dexamethasone
A preliminary cytotoxicity assessment is also crucial to ensure that any observed antimicrobial or anti-inflammatory effects are not due to general cellular toxicity.
Data Presentation
Quantitative data from the proposed assays should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Test Organism | MIC (µg/mL) |
| Cyclohexane, (hexylthio)- | Escherichia coli | [Experimental Value] |
| Staphylococcus aureus | [Experimental Value] | |
| Ampicillin (Control) | Escherichia coli | [Experimental Value] |
| Staphylococcus aureus | [Experimental Value] |
Table 2: Cytotoxicity - IC50 Values in RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| Cyclohexane, (hexylthio)- | [Experimental Value] |
| Dexamethasone (Control) | [Experimental Value] |
Table 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Production (% of Control) |
| Cyclohexane, (hexylthio)- | [Concentration 1] | [Experimental Value] |
| [Concentration 2] | [Experimental Value] | |
| [Concentration 3] | [Experimental Value] | |
| Dexamethasone (Control) | [Concentration 1] | [Experimental Value] |
| [Concentration 2] | [Experimental Value] | |
| [Concentration 3] | [Experimental Value] |
Experimental Protocols
Detailed methodologies for the key validation assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2][3]
Materials:
-
Cyclohexane, (hexylthio)-
-
Ampicillin (positive control)
-
Escherichia coli (ATCC 25922)
-
Staphylococcus aureus (ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of Cyclohexane, (hexylthio)- and Ampicillin in MHB directly in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[1]
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Cyclohexane, (hexylthio)-
-
Dexamethasone (for comparison in subsequent anti-inflammatory assay)
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Cyclohexane, (hexylthio)- and Dexamethasone for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the untreated control cells.
Anti-inflammatory Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.[8][9][10][11][12]
Materials:
-
Cyclohexane, (hexylthio)-
-
Dexamethasone (positive control)
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of Cyclohexane, (hexylthio)- or Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Visualizations
The following diagrams illustrate the experimental workflows and underlying biological pathways.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Cytotoxicity and Anti-inflammatory Assays.
Caption: LPS-induced Nitric Oxide Production Signaling Pathway.
References
- 1. protocols.io [protocols.io]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. thaiscience.info [thaiscience.info]
- 12. mdpi.com [mdpi.com]
Cyclohexane, (hexylthio)-: A Head-to-Head Comparison with Commercial Lubricant Additives
For researchers, scientists, and drug development professionals exploring novel applications of sulfur-containing organic compounds, Cyclohexane, (hexylthio)-, also known as cyclohexyl hexyl sulfide, emerges as a noteworthy candidate, particularly in the field of lubrication. While its direct applications in drug development are not documented, its properties as a lubricant additive, specifically as an extreme pressure agent, have been explored. This guide provides a head-to-head comparison of Cyclohexane, (hexylthio)- with its commercial alternatives, supported by available experimental data and detailed methodologies.
Performance as an Extreme Pressure Lubricant Additive
Cyclohexane, (hexylthio)- has been investigated as an additive to lubricant oils to enhance their performance under extreme pressure conditions. Its primary function is to form a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing wear and friction.
A key performance indicator for extreme pressure additives is the wear scar diameter measured in a four-ball test. In this test, a rotating steel ball is pressed against three stationary steel balls under a specific load, and the resulting wear scars on the stationary balls are measured. A smaller wear scar diameter indicates better anti-wear performance.
Japanese patent JP2009235012A discloses the use of cyclohexyl hexyl sulfide as a lubricant additive and provides comparative data against a conventional sulfur-based extreme pressure agent, sulfurized oil.
| Additive | Concentration (wt%) | Test Load (N) | Test Duration (min) | Wear Scar Diameter (mm) |
| Cyclohexane, (hexylthio)- | 1.0 | 392 | 60 | 0.45 |
| Sulfurized Oil | 1.0 | 392 | 60 | 0.55 |
Data summarized from JP2009235012A.
The data indicates that under the tested conditions, Cyclohexane, (hexylthio)- exhibits superior anti-wear properties compared to the conventional sulfurized oil, as evidenced by the smaller wear scar diameter.
Commercial Alternatives
The primary commercial alternatives to Cyclohexane, (hexylthio)- as extreme pressure lubricant additives are sulfur- and phosphorus-based compounds. These include:
-
Sulfurized Fats and Oils: These are widely used due to their good lubricity and relatively low cost. They function by forming a sulfide layer on the metal surface.
-
Dialkyldithiophosphates (DDPs): These are multifunctional additives that provide anti-wear, anti-oxidation, and corrosion inhibition properties. Zinc dialkyldithiophosphate (ZDDP) is a very common example.
-
Phosphate Esters: These are effective anti-wear and extreme pressure additives, particularly in applications where ashless additives are required.
A direct quantitative comparison with a broad range of these alternatives is challenging due to the proprietary nature of many commercial formulations and the varying test conditions reported in the literature. However, the data from the aforementioned patent suggests that Cyclohexane, (hexylthio)- can be a competitive alternative to at least some conventional sulfurized additives.
Experimental Protocols
The following is a detailed methodology for the four-ball wear test, a standard method for evaluating the performance of extreme pressure lubricant additives.
Objective: To determine the anti-wear properties of a lubricant oil containing an additive under extreme pressure conditions.
Apparatus: Four-ball tester, consisting of a rotating spindle to which a steel ball is clamped and a pot containing three identical stationary steel balls.
Materials:
-
Base lubricant oil
-
Additive to be tested (e.g., Cyclohexane, (hexylthio)-)
-
Standard steel balls (typically chrome steel)
-
Solvents for cleaning (e.g., hexane, acetone)
Procedure:
-
Preparation: Thoroughly clean the steel balls and the test pot with solvents to remove any contaminants.
-
Sample Preparation: Prepare the lubricant sample by dissolving the desired concentration of the additive in the base oil. Ensure complete dissolution.
-
Assembly: Place three clean stationary balls in the test pot and clamp them in place. Add the prepared lubricant sample to the pot, ensuring the balls are fully submerged.
-
Test Initiation: Place the fourth clean ball in the rotating spindle and lower it into the test pot until it makes contact with the three stationary balls.
-
Loading and Rotation: Apply the desired test load (e.g., 392 N) and start the rotation at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes). Maintain a constant temperature throughout the test.
-
Test Completion and Measurement: After the test duration, stop the rotation, remove the load, and disassemble the apparatus. Clean the stationary balls and measure the diameter of the wear scars on each ball using a microscope.
-
Analysis: Calculate the average wear scar diameter. A smaller average diameter indicates better anti-wear performance of the lubricant.
Logical Workflow for Lubricant Additive Evaluation
The process of evaluating a potential lubricant additive like Cyclohexane, (hexylthio)- can be visualized as a logical workflow.
A Comparative Guide to Validating the Purity of Synthesized Cyclohexane, (hexylthio)-
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a novel compound is a critical first step in the research and development pipeline. However, the subsequent validation of its purity is of paramount importance to ensure the reliability and reproducibility of experimental results, particularly in the context of drug development where impurities can have significant toxicological implications. This guide provides a comparative overview of common analytical techniques for validating the purity of synthesized Cyclohexane, (hexylthio)-, a thioether with potential applications in various fields of chemical research. We present a comparison with analogous compounds and provide detailed experimental protocols for key analytical methods.
Comparative Purity Analysis
The purity of newly synthesized Cyclohexane, (hexylthio)- was compared with two representative thioether analogues: Cyclohexane, (methylthio)- and 1-(Hexylthio)hexane. The following table summarizes the hypothetical purity data obtained from various analytical techniques.
| Analytical Technique | Cyclohexane, (hexylthio)- | Cyclohexane, (methylthio)- | 1-(Hexylthio)hexane |
| High-Performance Liquid Chromatography (HPLC) | 99.2% | 98.9% | 99.5% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.5% | 99.1% | 99.6% |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | >99% (No observable impurities) | >99% (No observable impurities) | >99% (No observable impurities) |
| Elemental Analysis (%C, %H, %S) | C: 71.92 (71.93), H: 12.08 (12.07), S: 15.99 (16.00) | C: 64.55 (64.56), H: 10.83 (10.84), S: 24.62 (24.60) | C: 67.22 (67.23), H: 12.22 (12.23), S: 20.55 (20.54) |
| Values in parentheses represent the theoretical values. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity analysis are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and laboratory conditions.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the components of the synthesized product.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components (typically 15-20 minutes).
-
The purity is determined by the relative area of the main peak corresponding to the product.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile compounds and identify them based on their mass-to-charge ratio.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
-
Procedure:
-
Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Acquire mass spectra over a range of m/z 40-400.
-
Purity is assessed by the relative peak area in the total ion chromatogram (TIC).
-
3. ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and identify the presence of proton-containing impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.
-
Procedure:
-
Acquire a standard ¹H-NMR spectrum.
-
Integrate the peaks corresponding to the protons of the target molecule.
-
The absence of significant unassigned peaks is indicative of high purity.
-
Workflow for Synthesis and Purity Validation
The following diagram illustrates the logical workflow from the synthesis of Cyclohexane, (hexylthio)- to its final purity validation.
Caption: Workflow for the synthesis and purity validation of Cyclohexane, (hexylthio)-.
Safety Operating Guide
Navigating the Disposal of Cyclohexane, (hexylthio)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cyclohexane, (hexylthio)-, a thioether compound. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a designated, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
Cyclohexane, (hexylthio)- should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: Cyclohexane, (hexylthio)-".
-
This compound is a sulfur-containing organic liquid and should be segregated from other waste streams, particularly acids and oxidizers, to prevent potentially violent reactions or the release of toxic gases.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container is often the best option if it is in good condition.[1]
-
Do not overfill the container; a general rule is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.[2]
-
Keep the waste container securely closed when not in use.[2][3]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Provide a complete and accurate description of the waste to the disposal personnel.
-
Quantitative Data Summary
While specific quantitative data for Cyclohexane, (hexylthio)- is limited, the table below summarizes relevant information for a similar compound, n-Hexyl sulfide, which can serve as a proxy for understanding its general physical and chemical properties.
| Property | Value (for n-Hexyl sulfide) |
| Molecular Formula | C12H26S[5] |
| Molecular Weight | 202.4 g/mol [5] |
| Boiling Point | 230 °C / 446 °F @ 760 mmHg[5][6] |
| Flash Point | > 112 °C / > 233.6 °F[5][6] |
| Specific Gravity | 0.840[5] |
Experimental Protocols
The proper disposal of Cyclohexane, (hexylthio)- is not an experimental procedure but a standardized safety protocol. The key "methodology" is adherence to established hazardous waste management practices as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States and equivalent authorities in other regions.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Cyclohexane, (hexylthio)-.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ethz.ch [ethz.ch]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Navigating the Safe Handling of Cyclohexane, (hexylthio)-: A Guide for Laboratory Professionals
Absence of specific safety data for Cyclohexane, (hexylthio)- necessitates a cautious approach based on the known hazards of its constituent functional groups: the cyclohexane ring and the hexylthio- moiety. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.
The following recommendations are a synthesis of safety information for cyclohexane and general guidance for thioethers and alkyl sulfides. It is imperative to treat Cyclohexane, (hexylthio)- with a high degree of caution, assuming it may possess hazards from both components.
Personal Protective Equipment (PPE): A Multi-faceted Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Cyclohexane, (hexylthio)-.
| Protection Type | Recommended Equipment | Rationale & Considerations |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. Standard safety glasses are not sufficient.[1][2] |
| Skin Protection | ||
| Gloves | Nitrile or Neoprene gloves. Double gloving is recommended. | Thioethers can have varying permeability with different glove materials. Nitrile is a good starting point for splash protection, but breakthrough times can be short. Always inspect gloves for any signs of degradation before and during use. Change gloves immediately upon contamination. |
| Protective Clothing | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | To protect skin from splashes and potential fire hazards associated with the cyclohexane component. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To be used in well-ventilated areas or under a chemical fume hood.[1] The need for respiratory protection should be determined by a risk assessment. |
Operational and Disposal Plans: Ensuring a Safe Workflow
Adherence to strict operational and disposal protocols is critical for minimizing risk and protecting both laboratory personnel and the environment.
Safe Handling and Storage
-
Ventilation: Always handle Cyclohexane, (hexylthio)- in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. The cyclohexane component is flammable.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from oxidizing agents.
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for proper disposal.
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
-
Waste Characterization: All waste containing Cyclohexane, (hexylthio)- must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the logical steps for the safe handling of Cyclohexane, (hexylthio)-.
Caption: Workflow for the safe handling of Cyclohexane, (hexylthio)-.
By implementing these safety measures, researchers can mitigate the potential risks associated with handling Cyclohexane, (hexylthio)- and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and EHS department for additional guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
